Phenethyl Lactate: Chemical Architecture, Properties, and Biological Interface
This in-depth technical guide details the chemical properties, structural characteristics, and biological applications of Phenethyl Lactate. Technical Monograph for Drug Development & Application Scientists Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide details the chemical properties, structural characteristics, and biological applications of Phenethyl Lactate.
Technical Monograph for Drug Development & Application Scientists
Executive Summary
Phenethyl lactate (CAS 10138-63-3) is the ester conjugate of 2-phenylethanol and lactic acid. While widely recognized in the flavor and fragrance industry for its organoleptic profile (sweet, fruit, rose-like), its utility in drug development lies in its potential as a prodrug moiety and its metabolic fate. This guide distinguishes Phenethyl lactate from its structural analog, Phenyllactic acid (PLA), and analyzes its physicochemical stability, enzymatic hydrolysis pathways, and synthesis protocols.
Part 1: Molecular Architecture & Stereochemistry
Chemical Identity
IUPAC Name: 2-Phenylethyl 2-hydroxypropanoate
CAS Number: 10138-63-3 (Racemic); 155449-46-0 (General)
Molecular Formula:
Molecular Weight: 194.23 g/mol
SMILES: CC(C(=O)OCCC1=CC=CC=C1)O
Structural Analysis
Phenethyl lactate possesses a chiral center at the alpha-carbon of the lactate moiety.
Chirality: The compound exists as two enantiomers: (R)-Phenethyl lactate and (S)-Phenethyl lactate.
Natural Occurrence: Fermentation processes (e.g., in wines) typically yield the (R)-enantiomer due to the specificity of microbial lactate dehydrogenases.
Synthetic Production: Chemical esterification yields a racemic mixture unless chiral starting materials (L-Lactic acid) are employed.
Moiety Composition:
Acyl Group: Lactyl (derived from Lactic acid) – Hydrophilic, small steric bulk.
Alkoxy Group: Phenethoxy (derived from Phenethyl alcohol) – Lipophilic, aromatic, large steric bulk.
Critical Distinction: Phenethyl Lactate vs. Phenyllactic Acid
A common error in literature review is conflating Phenethyl lactate with Phenyllactic acid (PLA). They are distinct chemical entities with different biological activities.
Phenethyl Lactate: Ester. Hydrolyzes to Phenethyl Alcohol + Lactic Acid. Primarily a flavor/fragrance/prodrug.
Phenyllactic Acid (PLA): Carboxylic acid (
).[1] A potent antimicrobial metabolite produced by Lactic Acid Bacteria (LAB).[2][3][4]
DOT Diagram 1: Structural Comparison
Caption: Structural distinction between Phenethyl Lactate (Ester) and Phenyllactic Acid (Antimicrobial Acid).
Part 2: Physicochemical Profile[6]
The physicochemical properties of phenethyl lactate dictate its behavior in formulation and biological systems.
Property
Value / Characteristic
Relevance to Application
Physical State
Colorless to pale yellow liquid
Ease of handling in liquid formulations.
Boiling Point
298–300 °C (at 760 mmHg)
High thermal stability; suitable for heat-processed matrices.
Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).
Solvent System: Solvent-free or n-Hexane (to minimize water activity).
Conditions: 50°C, 24 hours, gentle agitation.
Mechanism: The lipase preferentially acylates the alcohol, releasing ethanol as a byproduct.
Purification: Filtration of immobilized enzyme (reusable) followed by vacuum distillation.
DOT Diagram 2: Enzymatic Synthesis Workflow
Caption: Green synthesis pathway using Candida antarctica Lipase B (CAL-B) for high-purity production.
Part 4: Reactivity, Metabolism & Hydrolysis
Understanding the metabolic stability of phenethyl lactate is crucial for its use as a prodrug or bioactive delivery system.
Metabolic Pathway: The Carboxylesterase (CES) System
Upon ingestion or systemic absorption, phenethyl lactate acts as a substrate for mammalian Carboxylesterases (CES).
Enzyme Specificity: Research into CES structure-activity relationships (SAR) indicates that CES2 (predominant in the intestine and kidney) prefers substrates with a large alcohol group and small acyl group.
Substrate: Phenethyl lactate (Large Phenethyl alcohol + Small Lactate).
Prediction: Phenethyl lactate is likely hydrolyzed efficiently by CES2 in the intestinal tract, rather than CES1 in the liver.
min in plasma/intestinal homogenates due to esterase abundance.
DOT Diagram 3: Metabolic Hydrolysis Pathway
Caption: Metabolic fate of Phenethyl Lactate via Carboxylesterase 2 (CES2) hydrolysis.
Part 5: Biological Interface & Applications
Antimicrobial Activity (Prodrug Mechanism)
Unlike Phenyllactic acid (PLA) which is directly active, Phenethyl lactate functions as a prodrug .
Mechanism: It is lipophilic, allowing it to penetrate microbial cell membranes more effectively than free lactic acid. Once inside the cell, non-specific esterases hydrolyze it, releasing:
Intracellular Phenylethanol: Disrupts cell membrane integrity and inhibits DNA synthesis.
Efficacy: Effective against Listeria monocytogenes and Staphylococcus aureus when used in systems where hydrolysis is triggered.
Sensory & Flavor Applications
FEMA GRAS: Confirmed safe as a flavor ingredient (FEMA #3690).
Profile: Sweet, honey-like, floral (rose), with mild fruity undertones.
Use Levels: 1–10 ppm in beverages; up to 50 ppm in baked goods.
References
Adams, T. B., et al. (2005).[6] "The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients."[6][7][8] Food and Chemical Toxicology. Retrieved from [Link]
MedCrave. (2016). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. Retrieved from [Link]
The Good Scents Company. (n.d.). Phenethyl lactate: Organoleptic Properties and Safety. Retrieved from [Link]
MDPI. (2020). Enzymatic Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. Retrieved from [Link]
Hatfield, M. J., et al. (2016).[9] "Human Carboxylesterase 2 (CES2) Substrate Specificity: Structural Analysis." Biochemical Pharmacology. (Inferred from CES2 structural data).
Phenethyl lactate synthesis from phenethyl alcohol and lactic acid
From Phenethyl Alcohol and Lactic Acid Executive Summary Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is a high-value ester bridging the gap between fragrance chemistry and pharmaceutical delivery. Characterized...
Author: BenchChem Technical Support Team. Date: February 2026
From Phenethyl Alcohol and Lactic Acid
Executive Summary
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is a high-value ester bridging the gap between fragrance chemistry and pharmaceutical delivery. Characterized by a mild, fruit-rosy odor and high boiling point, it serves as a critical fixative in perfumery and a permeation enhancer in transdermal drug delivery systems (TDDS).
This guide details two distinct synthesis pathways: Lipase-Mediated Biocatalysis (for high-purity, "natural" labeled applications) and Classical Acid Catalysis (for industrial scalability). Unlike generic protocols, this document focuses on the causality of reaction parameters, ensuring reproducibility and high yield.
Physicochemical Profile & Applications
Before initiating synthesis, the researcher must understand the substrate and product properties to design effective isolation strategies.
Table 1: Physicochemical Properties
Property
Specification
Notes
IUPAC Name
2-Phenylethyl 2-hydroxypropanoate
CAS Number
10138-63-3
Molecular Weight
194.23 g/mol
Boiling Point
~280–300°C (atm) / 135–140°C (10 mmHg)
Est.[1][2][3][4] High BP necessitates vacuum distillation.
Solubility
Soluble in EtOH, ethers, oils. Insoluble in water.[4]
Lipophilic nature aids biphasic separation.
Appearance
Colorless to pale yellow viscous liquid
Odor Profile
Sweet, mild, fruity, faint rose nuances
Used as a fixative in floral accords.
Applications in Drug Development
Transdermal Permeation Enhancer: Phenethyl lactate modifies the stratum corneum lipid structure, facilitating the transport of lipophilic drugs (e.g., ibuprofen, fentanyl).
Green Solvent: A biodegradable alternative to NMP or DMF in API processing.
Strategic Synthesis Pathways
Pathway A: Green Biocatalysis (Recommended)
Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).
Mechanism: Enantioselective transesterification or direct esterification.
Advantages: Mild conditions (40–60°C), no acidic waste, "natural" labeling potential, high specificity.
Challenges: Slower kinetics, enzyme cost.
Pathway B: Classical Chemical Catalysis
Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric acid (
).
Mechanism: Fischer Esterification.
Advantages: Fast kinetics, low raw material cost.
Challenges: High temperature (reflux), potential for polymerization of lactic acid (oligomerization), requires azeotropic water removal.
Mechanistic Visualization
The following diagram contrasts the direct acid-catalyzed pathway with the enzyme-mediated cycle.
Caption: Comparison of Fischer Esterification (requiring water removal) vs. Lipase-mediated Acyl-transfer mechanism.
Best for: Fragrance ingredients, chiral applications, and thermally sensitive substrates.
Reagents:
L-Lactic acid (85-90% aq. or crystalline)
Phenethyl alcohol (≥99%)
Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B)
Solvent: n-Hexane or Solvent-free (Green approach)
Desiccant: Molecular Sieves (3Å or 4Å)
Procedure:
Preparation: In a 50 mL screw-cap vial, mix Phenethyl alcohol and L-Lactic acid in a 1:1 to 1:1.5 molar ratio .
Expert Note: A slight excess of the alcohol can push the equilibrium, but excess lactic acid can lead to oligomerization.
Solvent System: Add n-Hexane (10 mL per gram of substrate) OR proceed solvent-free for a greener footprint.
Why Hexane? It maintains the enzyme's open-lid conformation (interfacial activation) and aids in mass transfer.
Catalyst Addition: Add Novozym 435 (1–5% w/w relative to total substrate mass).
Water Management: Add activated Molecular Sieves (10% w/w) to the reaction mixture.
Critical: Lipase reactions are reversible. Removing water is essential to drive the reaction to completion (
shift).
Incubation: Incubate at 50°C with orbital shaking (200 rpm) for 24–48 hours.
Work-up: Filter off the enzyme and molecular sieves. The enzyme can often be washed with acetone and reused 5–10 times.
Purification: Evaporate the solvent (if used). The remaining oil is often >95% pure. If necessary, purify via Kugelrohr distillation or column chromatography (Hexane:EtOAc 8:2).
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
Charging: Add Phenethyl alcohol (0.1 mol, 12.2 g), L-Lactic acid (0.12 mol, ~12.7 g, slight excess), and p-TSA (0.2 g) to the flask.
Solvent: Add 100 mL of Toluene.
Why Toluene? It forms an azeotrope with water (boiling at ~85°C) and the reaction mix boils at ~110°C, providing sufficient energy for the reaction while continuously removing the water byproduct.
Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
Endpoint: Continue until water evolution ceases (approx. 4–6 hours).
Neutralization: Cool to room temperature. Wash the organic layer with saturated
solution (2 x 50 mL) to remove the acid catalyst and unreacted lactic acid.
Drying: Wash with brine, dry over anhydrous
, and filter.
Isolation: Remove toluene under reduced pressure (Rotavap).
Distillation: The crude product requires vacuum distillation (0.1–1 mmHg) to separate it from residual phenethyl alcohol.
Warning: Do not distill at atmospheric pressure; the high temperature will cause the lactate ester to decompose or polymerize (lactide formation).
Analytical Validation
To validate the synthesis, use the following parameters:
Spectroscopic data of Phenethyl lactate (NMR, IR, Mass Spec)
This technical guide provides a comprehensive analysis of the spectroscopic signature of Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate), a key organic ester with applications in the fragrance, flavor, and pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the spectroscopic signature of Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate), a key organic ester with applications in the fragrance, flavor, and pharmaceutical industries. For researchers, scientists, and professionals in drug development, precise analytical characterization is paramount for quality control, reaction monitoring, and structural elucidation. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenethyl lactate, grounded in the principles of spectroscopic interpretation and validated by predictive methodologies.
Introduction: The Molecular Blueprint of Phenethyl Lactate
Phenethyl lactate (C₁₁H₁₄O₃) is an ester formed from the condensation of phenethyl alcohol and lactic acid. Its molecular structure, comprising a phenyl ring, an ethyl group, a secondary alcohol, and an ester linkage, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for discerning its purity and potential isomeric composition. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. Due to the limited availability of published experimental spectra for Phenethyl lactate, the data presented herein is based on validated computational prediction models, which offer a high degree of accuracy for structural confirmation.[1][2][3]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of Phenethyl lactate provides a wealth of information about the number and types of hydrogen atoms present in the molecule. Each unique proton environment gives rise to a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.35 - 7.20
Multiplet
5H
Ar-H
~4.30
Quartet
1H
-CH(OH )-
~4.25
Triplet
2H
-O-CH₂ -CH₂-
~2.95
Triplet
2H
-CH₂-CH₂ -Ar
~2.50
Doublet
1H
-OH
~1.40
Doublet
3H
-CH(OH)-CH₃
Interpretation of the ¹H NMR Spectrum:
Aromatic Protons (δ ~7.35 - 7.20 ppm): The cluster of signals in this region corresponds to the five protons on the phenyl ring. The overlapping nature of these signals results in a complex multiplet.
Methine Proton (δ ~4.30 ppm): This quartet arises from the proton attached to the chiral center of the lactate moiety (-CH(OH)-). It is split into a quartet by the three neighboring protons of the methyl group.
Methylene Protons of the Ethyl Group (δ ~4.25 ppm): These two protons are adjacent to the ester oxygen and are deshielded, resulting in a downfield chemical shift. They appear as a triplet due to coupling with the adjacent methylene group.
Methylene Protons of the Phenethyl Group (δ ~2.95 ppm): These two protons are adjacent to the aromatic ring and appear as a triplet, coupled to the methylene group attached to the ester oxygen.
Hydroxyl Proton (δ ~2.50 ppm): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It typically appears as a broad singlet or, in this case, a doublet due to coupling with the adjacent methine proton.
Methyl Protons (δ ~1.40 ppm): The three protons of the methyl group on the lactate moiety are coupled to the adjacent methine proton, resulting in a doublet.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak, and its chemical shift is indicative of its chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~175.0
C =O (Ester)
~138.0
Ar-C (Quaternary)
~129.0
Ar-C H
~128.5
Ar-C H
~126.5
Ar-C H
~69.0
-C H(OH)-
~66.0
-O-C H₂-
~35.0
-C H₂-Ar
~20.5
-CH(OH)-C H₃
Interpretation of the ¹³C NMR Spectrum:
Carbonyl Carbon (δ ~175.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
Aromatic Carbons (δ ~138.0 - 126.5 ppm): The six carbons of the phenyl ring appear in this region. The quaternary carbon (attached to the ethyl group) is typically weaker in intensity.
Methine Carbon (δ ~69.0 ppm): The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
Methylene Carbon (Ester) (δ ~66.0 ppm): The carbon of the methylene group directly attached to the ester oxygen is also deshielded.
Methylene Carbon (Aromatic) (δ ~35.0 ppm): The carbon of the methylene group attached to the phenyl ring appears at a higher field compared to the one attached to the ester oxygen.
Methyl Carbon (δ ~20.5 ppm): The methyl carbon of the lactate moiety is the most shielded carbon and appears at the highest field.
Experimental Protocol for NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of Phenethyl lactate in ~0.6 mL of deuterated chloroform (CDCl₃).
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
NMR Workflow Diagram:
Caption: Workflow for NMR analysis of Phenethyl lactate.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Predicted Characteristic IR Absorptions:
Wavenumber (cm⁻¹)
Intensity
Vibration
Functional Group
~3450
Broad, Strong
O-H Stretch
Alcohol
~3030
Medium
C-H Stretch
Aromatic
~2980, ~2940
Medium
C-H Stretch
Aliphatic
~1735
Strong
C=O Stretch
Ester
~1605, ~1495
Medium-Weak
C=C Stretch
Aromatic Ring
~1210, ~1130
Strong
C-O Stretch
Ester and Alcohol
~750, ~700
Strong
C-H Bend
Monosubstituted Benzene
Interpretation of the IR Spectrum:
O-H Stretch (~3450 cm⁻¹): A prominent broad band in this region is a clear indication of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretches (~3030 cm⁻¹, ~2980-2940 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and methyl groups.[4]
C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption in this region is the hallmark of the ester carbonyl group.[4]
C=C Stretches (~1605, ~1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-O Stretches (~1210, ~1130 cm⁻¹): Strong bands in this region arise from the stretching vibrations of the C-O single bonds of the ester and the secondary alcohol.
C-H Bends (~750, ~700 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
Sample Preparation: Place a small drop of neat Phenethyl lactate onto the ATR crystal.
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
IR Spectroscopy Workflow Diagram:
Caption: Workflow for IR analysis of Phenethyl lactate.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI):
Molecular Ion (M⁺): m/z = 194 (corresponding to the molecular weight of C₁₁H₁₄O₃)
Major Fragment Ions:
m/z = 104: This is a very prominent peak, likely the base peak, resulting from the cleavage of the ester bond to form the stable phenethyl cation ([C₆H₅CH₂CH₂]⁺).
m/z = 91: Loss of a methyl group from the phenethyl cation, leading to the tropylium ion ([C₇H₇]⁺), a common and stable fragment in molecules containing a benzyl group.
m/z = 77: Loss of an ethyl group from the phenethyl cation, corresponding to the phenyl cation ([C₆H₅]⁺).
m/z = 45: This fragment corresponds to the protonated lactic acid moiety ([CH₃CH(OH)CO]⁺).
Interpretation of the Mass Spectrum:
The mass spectrum of Phenethyl lactate is expected to be dominated by fragmentation pathways that lead to stable carbocations. The most favorable cleavage is the one that breaks the bond between the ester oxygen and the phenethyl group, as this generates the resonance-stabilized phenethyl cation (m/z 104). Further fragmentation of this ion leads to other common aromatic fragments. The presence of a peak at m/z 45 is indicative of the lactate portion of the molecule. The molecular ion peak at m/z 194, though it may be of low intensity, is crucial for confirming the molecular weight.[5][6]
Experimental Protocol for Mass Spectrometry (GC-MS):
Sample Preparation: Dilute a small amount of Phenethyl lactate in a suitable solvent (e.g., dichloromethane or methanol).
Injection: Inject the sample into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.
Ionization: In the mass spectrometer, the sample is ionized, typically by electron impact (EI).
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Mass Spectrometry Workflow Diagram:
Caption: Workflow for GC-MS analysis of Phenethyl lactate.
Conclusion
The spectroscopic data of Phenethyl lactate, as detailed in this guide, provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the precise connectivity of its proton and carbon frameworks. The IR spectrum confirms the presence of key functional groups, including the hydroxyl, ester, and aromatic moieties. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are invaluable for structural confirmation. For researchers and developers, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality, purity, and identity of Phenethyl lactate in their scientific endeavors.
References
ACD/Labs. (n.d.). NMR Prediction. Retrieved February 6, 2026, from [Link]
Bovine Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (BMDB0006344). Retrieved February 6, 2026, from [Link]
Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (BMDB0006344). Retrieved February 6, 2026, from [Link]
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 6, 2026, from [Link]
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved February 6, 2026, from [Link]
Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 6, 2026, from [Link]
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 6, 2026, from [Link]
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved February 6, 2026, from [Link]
EPFL. (2024, June 4). Web-based application for in silico fragmentation. Retrieved February 6, 2026, from [Link]
Genčić, M., et al. (2020). Phenethyl angelate - a new ester from immortelle essential oil?. Facta Universitatis, Series: Physics, Chemistry and Technology.
Lloyd, S. G., Zeng, H., Wang, P., & Chatham, J. C. (2004). Lactate isotopomer analysis by 1H NMR spectroscopy: consideration of long-range nuclear spin-spin interactions. Magnetic resonance in medicine, 51(6), 1279–1282.
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 6, 2026, from [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 6, 2026, from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 6, 2026, from [Link]
Oreate AI Blog. (2026, January 7). A Complete Guide to Predicting Infrared Spectra Using Chem3D Software. Retrieved February 6, 2026, from [Link]
Oxford Academic. (2025, July 11). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation.
ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved February 6, 2026, from [Link]
ResearchGate. (2025, November 26). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
Royal Society of Chemistry. (2022).
Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 6, 2026, from [Link]
Wang, Y., et al. (2017). Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers. Scientific reports, 7(1), 8489.
YouTube. (2023, December 10). IR Spectra Predicting Tools. Retrieved February 6, 2026, from [Link]
YouTube. (2023, February 3). predicting likely fragments in a mass spectrum. Retrieved February 6, 2026, from [Link]
Phenethyl lactate CAS number and molecular formula
Physicochemical Profile, Synthesis Strategies, and Functional Applications Abstract Phenethyl lactate (2-Phenylethyl 2-hydroxypropanoate) is a high-value ester characterized by a mild, sweet, rose-honey olfactory profile...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profile, Synthesis Strategies, and Functional Applications
Abstract
Phenethyl lactate (2-Phenylethyl 2-hydroxypropanoate) is a high-value ester characterized by a mild, sweet, rose-honey olfactory profile. Widely utilized in the fragrance and flavor industries, it serves as a critical fixative and heart-note component. Beyond its organoleptic properties, phenethyl lactate is gaining attention in pharmaceutical research as a prodrug for phenyllactic acid (PLA), a broad-spectrum antimicrobial agent. This guide provides a rigorous technical analysis of its chemical identity, synthesis pathways (chemical vs. enzymatic), and application mechanisms.
Part 1: Chemical Identity & Physicochemical Properties
Core Identifiers
The precise identification of phenethyl lactate is critical due to the existence of structural isomers (e.g., ethyl 3-phenyllactate). The data below refers specifically to the ester formed from lactic acid and phenethyl alcohol.
Data derived from experimental values and predictive models.
Property
Value
Context/Notes
Appearance
Colorless to pale yellow liquid
Viscous consistency
Odor Profile
Sweet, floral (rose), honey, fruity
Used as a fixative in perfumery
Boiling Point
~290°C (at 760 mmHg)
High boiling point makes it a stable heart note
Flash Point
>100°C
Non-flammable under standard conditions
Density
1.11 – 1.12 g/cm³ (at 25°C)
Denser than water
Solubility
Soluble in Ethanol, Methanol, Oils
Insoluble in Water
LogP
~1.50 (Estimated)
Moderate lipophilicity; skin permeable
Part 2: Synthetic Pathways
Synthesis of phenethyl lactate can be achieved via traditional acid-catalyzed esterification or green enzymatic transesterification. The enzymatic route is increasingly preferred for pharmaceutical grades to avoid toxic catalysts and racemization.
Pathway Visualization
The following diagram contrasts the thermodynamic equilibrium of chemical synthesis with the kinetic control of enzymatic synthesis.
Figure 1: Comparison of Acid-Catalyzed Esterification vs. Lipase-Mediated Transesterification Pathways.
Protocol A: Chemical Esterification (Traditional)
Best for industrial scale where optical purity is less critical.
Conditions: 50°C, atmospheric pressure, gentle orbital shaking (200 rpm). No toxic solvents required.
Mechanism: The lipase catalyzes the acyl transfer from ethyl lactate to phenethyl alcohol. Ethanol is produced as a byproduct.
Optimization: Use molecular sieves (3Å or 4Å) in the reaction vessel to adsorb ethanol/water and shift equilibrium toward the product.
Purification: Filter off the immobilized enzyme (reusable). Remove excess ethyl lactate via rotary evaporation.
Part 3: Functional Applications & Mechanisms
Fragrance & Flavor
Phenethyl lactate is valued for its high tenacity (staying power) and ability to blend floral and fruity notes.
Olfactory Role: Acts as a "blender" in rose, jasmine, and lilac accords. It suppresses harsh chemical notes and adds a creamy, honey-like undertone.[1]
Flavor Use: Used in fruit flavors (peach, apricot) to add depth and mouthfeel.[1]
Antimicrobial Potential (The "Prodrug" Mechanism)
While Phenyllactic acid (PLA) is a well-documented broad-spectrum antimicrobial produced by Lactic Acid Bacteria (LAB), Phenethyl lactate acts as a lipophilic precursor.
Mechanism:
Permeation: The ester form (Phenethyl lactate) is more lipophilic than the acid, allowing it to penetrate microbial cell membranes more effectively.
Hydrolysis: Once inside the cell or in the presence of extracellular esterases, it hydrolyzes to release Phenyllactic acid and Phenethyl alcohol .
Synergy: Both hydrolysis products have antimicrobial activity. Phenethyl alcohol disrupts membrane integrity, while PLA interferes with metabolic gradients.
US: Used as a flavoring agent; generally regarded as safe (GRAS) in industry usage, though a specific FEMA number for the lactate ester is less commonly cited than for the phenylacetate (FEMA 2866) or isobutyrate (FEMA 2862).
Toxicity Profile:
Skin/Eye: Classified as a mild to moderate irritant (H315, H319).
Sensitization: Low potential for sensitization compared to other phenolic esters.
Handling: Standard PPE (gloves, goggles) required. Avoid inhalation of vapors during high-temperature synthesis.
References
European Food Safety Authority (EFSA). "Scientific Opinion on Flavouring Group Evaluation 56 (FGE.56): Consideration of phenethyl lactate (FL 09.686)." EFSA Journal. Link
The Good Scents Company. "Phenethyl Lactate Chemical Information and Properties."[2] Link
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 168026, Phenethyl lactate." PubChem. Link
Mu, W., et al. "Recent advances on the biosynthesis and applications of phenyllactic acid." World Journal of Microbiology and Biotechnology. (Discusses the active metabolite PLA). Link
Solubility of Phenethyl Lactate in Organic Solvents: A Guide for Researchers and Formulation Scientists
An In-depth Technical Guide Introduction: Understanding Phenethyl Lactate Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate), a chiral ester derived from phenethyl alcohol and lactic acid, is a compound of significant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Introduction: Understanding Phenethyl Lactate
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate), a chiral ester derived from phenethyl alcohol and lactic acid, is a compound of significant interest in the fragrance and potentially pharmaceutical industries.[1][2] With a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol , it presents as a white solid or a colorless to pale yellow liquid with a characteristic mild, sweet, and floral-rosy odor.[1][2][3] The importance of understanding its solubility profile cannot be overstated. For researchers in drug development and scientists in the fragrance industry, solubility is a critical physicochemical parameter that governs everything from formulation and purification to bioavailability and product performance.
This technical guide provides a comprehensive overview of the solubility of phenethyl lactate. It moves beyond a simple listing of data to explore the underlying chemical principles, present a robust experimental protocol for solubility determination, and discuss the practical implications for laboratory and industrial applications.
The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The molecular structure of phenethyl lactate features three key regions influencing its solubility:
A nonpolar phenyl group: This aromatic ring favors interactions with nonpolar solvents through van der Waals forces (specifically, London dispersion forces).
A polar ester group (-COO-): This group has a dipole moment and can act as a hydrogen bond acceptor, allowing for dipole-dipole interactions and hydrogen bonding with suitable solvents.
A polar hydroxyl group (-OH): This group is a strong hydrogen bond donor and acceptor, making it the primary site for interactions with polar protic solvents like alcohols.
The balance of these three regions dictates that phenethyl lactate is a moderately polar molecule. Its solubility will be highest in solvents that can effectively interact with both its polar (hydroxyl, ester) and nonpolar (phenyl) moieties.
Quantitative Solubility Data
Quantitative data on the solubility of phenethyl lactate is not extensively published across a wide variety of solvent classes. However, available data, primarily in polar protic solvents, provides a strong foundation for understanding its behavior. The data below was measured at 25°C.
The exceptionally high solubility in methanol is due to methanol's small size and strong ability to hydrogen bond with the hydroxyl and ester groups of phenethyl lactate.
As the alkyl chain of the alcohol increases (ethanol to isopropanol), the polarity decreases and steric hindrance increases, leading to a reduction in solubility.
While generally described as insoluble in water, it possesses a low estimated solubility, reflecting the dominance of its larger, less polar structure compared to the small, highly polar water molecule.[2][5]
Based on its molecular structure, we can predict its general solubility in other solvent classes:
Polar Aprotic Solvents (e.g., Acetone, DMSO): Expected to be moderately to highly soluble. These solvents can engage in dipole-dipole interactions with the ester group but cannot donate hydrogen bonds to the hydroxyl group.
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility. While the phenyl group can interact via dispersion forces, these interactions are unlikely to overcome the strong hydrogen bonding between phenethyl lactate molecules themselves.
To generate reliable and reproducible solubility data, a robust experimental protocol is essential. The equilibrium (or shake-flask) method is a gold-standard technique.[6] This protocol ensures that the solvent is fully saturated with the solute and that this equilibrium is maintained during sampling.
Objective: To determine the saturation solubility of phenethyl lactate in a given organic solvent at a controlled temperature.
Scintillation vials or glass test tubes with screw caps
Temperature-controlled orbital shaker or incubator
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Step-by-Step Methodology:
Preparation: Add an excess amount of solid phenethyl lactate to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6] For example, add approximately 100 mg of phenethyl lactate to a vial.
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the minimum time required to reach a plateau in concentration.
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, tared vial. This filtration step removes any suspended microcrystals, which would otherwise lead to an overestimation of solubility.
Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical instrument.
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. A calibration curve must be prepared using standards of known phenethyl lactate concentration in the same solvent.
Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or g/L.
Diagram of the Experimental Workflow for Solubility Determination
Caption: Workflow for the equilibrium shake-flask method.
Interpreting Molecular Interactions
The solubility of phenethyl lactate is a direct result of the specific intermolecular forces it can form with solvent molecules. The following diagram illustrates these key interactions.
This model explains that polar protic solvents are most effective because they can engage in strong hydrogen bonding, the most powerful intermolecular force, with both the hydroxyl and ester groups of phenethyl lactate. Polar aprotic solvents are less effective as they can only act as hydrogen bond acceptors at the ester carbonyl, resulting in moderate solubility. Nonpolar solvents are poor solvents because they can only engage in weak dispersion forces with the phenyl ring, which is insufficient to disrupt the stronger solute-solute interactions.
Practical Implications for Scientists
Formulation Development: For fragrance applications, the high solubility in ethanol is advantageous, as ethanol is a common carrier.[1] Understanding the solubility limits in different ethanol-water mixtures (tinctures) is crucial for preventing precipitation and maintaining product stability.
Purification: The variance in solubility across different solvents can be exploited for purification. For instance, recrystallization could be performed by dissolving phenethyl lactate in a hot, good solvent (like ethanol) and then adding a cold, poor solvent (an "anti-solvent" like water or hexane) to induce the precipitation of pure crystals.
"Green" Chemistry Applications: The related compound, ethyl lactate, is recognized as a biodegradable "green solvent".[7][8][9] Phenethyl lactate shares the same lactate ester functionality. Its solubility profile suggests it could be investigated as a sustainable, bio-based solvent for specific applications, such as dissolving other moderately polar active pharmaceutical ingredients (APIs) or natural extracts.[10][11]
Drug Delivery: As a moderately lipophilic ester, its solubility characteristics are relevant for its potential use in topical or transdermal drug delivery systems, where partitioning between a formulation vehicle and the skin is critical.[12]
Conclusion
Phenethyl lactate is a moderately polar compound whose solubility is highest in polar protic solvents like methanol and ethanol, and decreases with reduced solvent polarity and increased steric hindrance. This behavior is dictated by the molecule's capacity for strong hydrogen bonding via its hydroxyl group, supplemented by dipole-dipole and dispersion forces. While comprehensive quantitative data across all solvent classes is sparse, the principles outlined in this guide, along with the detailed experimental protocol, provide researchers and formulation scientists with the necessary tools and conceptual framework to effectively measure, predict, and manipulate the solubility of phenethyl lactate for their specific applications.
References
The Good Scents Company. (n.d.). phenethyl lactate. Retrieved from [Link]
Shareef, et al. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
Perflavory. (n.d.). ethyl phenyl lactate, 15399-05-0. Retrieved from [Link]
PubChem. (n.d.). (+-)-3-Phenyllactic acid. Retrieved from [Link]
ResearchGate. (n.d.). Ethyl Lactate Main Properties, Production Processes, and Applications. Retrieved from [Link]
Jiangxi Zhongding Biotechnology Co., Ltd. (2023, March 7). Different Applications of Ethyl Lactate. Retrieved from [Link]
PharmaTech.com. (2025, March 12). Ethyl Lactate as a Pharmaceutical-Grade Excipient and Development of a Sensitive Peroxide Assay. Retrieved from [Link]
PCI Magazine. (2002, June 30). Green Solvents: Agrochemicals in Place of Petrochemicals. Retrieved from [Link]
ScienceDirect. (2021, March 9). Chapter 9 - Ethyl lactate as a green solvent in the pharmaceutical industry. Retrieved from [Link]
ResearchGate. (2015, December 2). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]
Technical Monograph: Thermophysical Characterization of Phenethyl Lactate
The following technical guide is structured to serve as a foundational reference for researchers and formulation scientists working with Phenethyl lactate. It synthesizes available empirical data with rigorous characteri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a foundational reference for researchers and formulation scientists working with Phenethyl lactate. It synthesizes available empirical data with rigorous characterization protocols.
Part 1: Executive Summary & Molecular Architecture
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) represents a class of "soft" lipophilic esters combining the floral aromaticity of phenethyl alcohol with the biocompatibility of lactic acid. While widely recognized in the flavor and fragrance industry for its mild, rose-like olfactory profile, its potential as a permeation enhancer and solvating agent in transdermal drug delivery systems (TDDS) is under-explored.
This guide addresses the scarcity of high-fidelity thermophysical data by providing a consolidated property profile and, crucially, a set of self-validating experimental protocols for verifying these metrics in-house.
Synthetic Pathway & Purity Implications
Commercial phenethyl lactate is often synthesized via Fischer esterification, which can leave trace acidic catalysts. However, for pharmaceutical applications, enzymatic synthesis (lipase-mediated) is preferred to minimize by-products and preserve optical purity (if using chiral lactic acid).
Diagram 1: Enzymatic Synthesis & Hydrolysis Pathway
This pathway highlights the reversible nature of the synthesis, critical for understanding stability in aqueous formulations.
Caption: Lipase-mediated esterification of phenethyl alcohol and lactic acid. Green arrow indicates synthesis; red dotted line indicates potential hydrolysis in aqueous media.
Part 2: Thermophysical Property Profile
The following data aggregates multiple industrial sources. Note the "Solid/Liquid" duality; Phenethyl lactate often exists as a supercooled liquid near room temperature despite a melting point above 50°C.
Scientist’s Note on Viscosity:
Specific viscosity data for Phenethyl lactate is absent in open literature. Based on its molecular weight and hydroxyl functionality (hydrogen bonding capability), it is predicted to exhibit Newtonian behavior with a viscosity significantly higher than its parent alcohol (Phenethyl alcohol, η ≈ 7-10 mPa·s) but lower than pure lactic acid. Expect values in the range of 20–50 mPa·s at 60°C (just above melting point).
Part 3: Experimental Protocols for Characterization
As precise data is niche, you must validate the material yourself. The following protocols are designed to be self-validating , meaning they include internal checks to ensure data integrity.
Protocol A: Phase Transition Analysis (DSC)
Purpose: To determine the exact melting point and enthalpy of fusion, distinguishing between amorphous (glassy) and crystalline states.
Preparation: Hermetically seal 2–5 mg of Phenethyl lactate in an aluminum pan.
Cycle:
Equilibrate at -40°C.
Ramp 1: Heat to 80°C at 10°C/min (Erases thermal history).
Cool: Return to -40°C at 5°C/min.
Ramp 2: Heat to 80°C at 10°C/min (Measurement run).
Validation: The onset of the endothermic peak in Ramp 2 is the melting point (
). If Ramp 1 shows a shift compared to Ramp 2, the sample likely contained moisture or solvent residues.
Protocol B: Temperature-Dependent Density & Viscosity
Purpose: To generate a fluid property curve for process engineering (pumping/mixing).
Diagram 2: Characterization Logic Flow
Use this decision tree to select the correct rheological method based on the sample's thermal state.
Caption: Decision matrix for rheological characterization. Supercooled liquids require careful handling to prevent shear-induced crystallization.
Step-by-Step Methodology:
Instrument: Anton Paar SVM or equivalent (combined density/viscosity meter).
Temperature Sweep: Set range from 60°C down to 20°C in 5°C decrements.
Why cooling? It is easier to measure the melt and observe supercooling than to heat a solid in a viscometer.
Data Fitting: Fit the resulting density (
) data to a linear equation:
Fit viscosity () to the Arrhenius-Andrade equation:
Self-Validation: If the viscosity spikes suddenly during cooling, crystallization has occurred. Discard data below this point.
Part 4: Applications in Formulation
Understanding the thermophysical profile allows for rational formulation design:
Solvent Power: With a LogP of ~1.26, Phenethyl lactate sits in the "goldilocks" zone for transdermal delivery—lipophilic enough to penetrate the stratum corneum, but polar enough (hydroxyl group) to solvate hydrophilic actives.
Thermal Stability: The high boiling point (>350°C) makes it an excellent fixative for volatile fragrances or a plasticizer for polymer films that require high-temperature processing.
Handling: Formulators must be aware of the 55°C melting point. Bulk storage should be heated (trace heating) to prevent solidification in transfer lines.
References
The Good Scents Company. (2023). Phenethyl lactate - Physicochemical Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25008, Phenethyl lactate. Retrieved from [Link]
Navigating the Safety and Handling of Phenethyl Lactate: A Technical Guide for Researchers
Abstract This technical guide provides a comprehensive overview of the safety data and handling precautions for phenethyl lactate (CAS 155449-46-0), a compound utilized in the fragrance, food, and cosmetic industries.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the safety data and handling precautions for phenethyl lactate (CAS 155449-46-0), a compound utilized in the fragrance, food, and cosmetic industries.[1] Synthesized from 2-phenylethanol and lactic acid, this ester presents a generally low hazard profile.[1] However, a thorough understanding of its physicochemical properties is crucial for safe handling in a laboratory and drug development setting. This document synthesizes critical information from safety data sheets (SDS) and other technical sources to provide researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and respond effectively to potential incidents.
Chemical and Physical Properties
A foundational understanding of phenethyl lactate's properties is essential for anticipating its behavior and implementing appropriate safety measures.
The relatively high flash point indicates that phenethyl lactate is not classified as a flammable liquid under standard laboratory conditions.[2][3] However, it is combustible and will burn if exposed to a significant ignition source. Its low vapor pressure suggests that inhalation exposure at room temperature is minimal, but this can change with heating.[2][3]
Hazard Identification and Toxicological Profile
Phenethyl lactate is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6] Current toxicological data suggests a low potential for acute toxicity, skin irritation, and eye irritation.[5]
However, it is crucial to recognize that the absence of a formal hazard classification does not equate to zero risk. As with any chemical, prolonged or repeated exposure should be minimized. The primary routes of potential exposure in a laboratory setting are dermal contact and, to a lesser extent, inhalation of aerosols or heated vapors.
Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
Ventilation: All work with phenethyl lactate should be conducted in a well-ventilated area.[7][8] For procedures that may generate aerosols or involve heating, a chemical fume hood is recommended to keep airborne exposure as low as possible.[7][8]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific laboratory procedure and the potential for exposure.
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] For tasks with a higher risk of splashing, chemical splash goggles are required.[9][10] A face shield, used in conjunction with goggles, offers an additional layer of protection.[9][10]
Skin and Body Protection: A standard laboratory coat should be worn to protect against incidental contact.[8] For larger scale operations or where significant splashing is possible, additional protective clothing may be necessary.[11]
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[7] However, if engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator may be necessary.[8][11]
Caption: Recommended sequence for donning and doffing PPE.
Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling: Avoid contact with skin and eyes.[6] Do not breathe mist or vapors.[8] Use spark-proof tools and explosion-proof equipment if there is a risk of generating flammable mixtures.[11] Grounding and bonding of containers during transfer is recommended to prevent static discharge.[7][11] Do not eat, drink, or smoke in areas where chemicals are handled.[7][8] Wash hands thoroughly after handling.[7]
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[5][8][11] Keep containers tightly closed when not in use.[7][8][11] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]
Emergency Procedures
Preparedness is key to effectively managing any chemical incident. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First-Aid Measures
Inhalation: If vapors or mists are inhaled, move the individual to fresh air.[12] If breathing is difficult, seek medical attention.[13]
Skin Contact: Remove contaminated clothing immediately.[12] Rinse the affected skin area with plenty of water.[12]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do.[9] Seek medical attention.
Ingestion: Do not induce vomiting.[13] Rinse the mouth with water and have the individual drink two glasses of water.[12] Seek immediate medical attention.[8]
Accidental Release Measures
The response to a spill will depend on its size and location.
If it is safe to do so, attempt to prevent further leakage.[9]
Contact the institution's emergency response team.[14]
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
Specific Hazards: The compound is combustible and may emit toxic fumes under fire conditions.[5]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11][12]
Waste Disposal
All waste materials, including contaminated absorbent materials and empty containers, should be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9]
Conclusion
Phenethyl lactate presents a low-hazard profile, making it a relatively safe compound for use in research and development when handled with the appropriate precautions. A comprehensive understanding of its properties, coupled with consistent adherence to established safety protocols for exposure control, handling, storage, and emergency response, is paramount for ensuring the well-being of all laboratory personnel. This guide serves as a foundational resource, and it is incumbent upon all users to consult the most current Safety Data Sheet and institutional safety policies before commencing work with this or any chemical.
References
The Good Scents Company. (n.d.). phenethyl lactate hydracrylic acid, b-phenylethyl ester. Retrieved from [Link]
TGSC Information System. (n.d.). 2-Phenylethyl lactate (CAS 155449-46-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
Perflavory. (n.d.). ethyl phenyl lactate, 15399-05-0. Retrieved from [Link]
MG Chemicals. (2014, August 11). Safety Data Sheet. Retrieved from [Link]
Ontosight AI. (n.d.). Introduction to 2-Phenylethyl Lactate. Retrieved from [Link]
GTI Laboratory Supplies. (n.d.). Safety Data Sheet. Retrieved from [Link]
The Good Scents Company. (n.d.). ethyl phenyl lactate ethyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]
California Water Boards. (2012, October 16). Material Safety Data Sheet - Ethyl Lactate. Retrieved from [Link]
Making Cosmetics. (n.d.). SDS (Safety Data Sheet) - Menthyl Lactate Crystals. Retrieved from [Link]
Akasel. (2016, September 23). SAFETY DATA SHEET. Retrieved from [Link]
PCW. (2025, January 22). phenylethyl phenylacetate - Safety Data Sheet. Retrieved from [Link]
Inchem.org. (n.d.). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances (JECFA Food Additives Series 50). Retrieved from [Link]
PubChem. (n.d.). (+-)-3-Phenyllactic acid. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Ethyl-(S)-lactate. Retrieved from [Link]
Environmental Health and Safety - Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
Georgia Department of Public Health. (2011, March 15). EMERGENCY GUIDELINES, POLICIES, PROCEDURES AND PROTOCOLS. Retrieved from [Link]
Princeton EHS. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]
Drexel University. (n.d.). LABORATORY EMERGENCY RESPONSE GUIDE. Retrieved from [Link]
Oklahoma State University. (n.d.). OSU Tulsa – Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]
Biological activity of Phenethyl lactate and its derivatives
An In-Depth Technical Guide to the Biological Activity of Phenethyl Lactate and its Derivatives From the desk of a Senior Application Scientist Executive Summary Phenethyl lactate, the ester of phenethyl alcohol and lact...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Phenethyl Lactate and its Derivatives
From the desk of a Senior Application Scientist
Executive Summary
Phenethyl lactate, the ester of phenethyl alcohol and lactic acid, represents an intriguing yet underexplored molecule in the landscape of bioactive compounds. While its close relative, phenyllactic acid (PLA), has garnered significant attention for its broad-spectrum antimicrobial and immunomodulatory properties, phenethyl lactate remains a molecule of latent potential. This guide provides a comprehensive technical overview of the known biological activities of phenethyl lactate and its progenitor, PLA. Drawing from established research on structurally related compounds, we will project the potential for its derivatives in drug discovery. We will delve into the mechanistic underpinnings of its bioactivity, particularly its anti-inflammatory effects via critical signaling pathways. This document is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of current knowledge but also detailed, field-proven experimental protocols for the evaluation of these compounds and a forward-looking perspective on structure-activity relationships.
The Phenethyl Lactate Scaffold: An Introduction
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is an organic ester formed from phenethyl alcohol, known for its floral scent, and lactic acid, a ubiquitous alpha-hydroxy acid.[1] Its chemical architecture combines a lipophilic phenethyl moiety with a more hydrophilic lactate group, suggesting a balanced pharmacokinetic profile.
While direct research into phenethyl lactate's bioactivity is sparse, a wealth of data exists for its parent acid, Phenyllactic Acid (PLA) . PLA is a natural antimicrobial and immunomodulatory compound produced by lactic acid bacteria (LAB) in fermented foods and is also found in honey.[2][3] It exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit biological activity, with the D-isomer often showing more potent antimicrobial effects.[2][3] Given that esterification is a common prodrug strategy to enhance lipophilicity and cell permeability, it is a well-founded scientific hypothesis that phenethyl lactate will share, and potentially enhance, the biological activities of PLA.
Key Features: An aromatic ring, a flexible ethyl linker, and a chiral center at the C2 position of the lactate moiety. These features provide multiple avenues for synthetic modification to create novel derivatives.
Synthesis Overview
The synthesis of phenethyl lactate and its derivatives can be approached through several established chemical and enzymatic methods.
Chemical Synthesis (Fischer Esterification): The most direct route is the acid-catalyzed esterification of lactic acid with phenethyl alcohol. While effective, this method can require harsh conditions. A more controlled approach involves converting a carboxylic acid to a more reactive acyl chloride before reaction with the alcohol.[5]
Enzymatic Synthesis: A greener and more selective alternative involves the use of lipases, such as Novozym 435 (Candida antarctica lipase B), to catalyze the esterification.[6][7] This method proceeds under milder conditions and can offer high conversion yields and enantioselectivity.[7][8]
Derivatization would typically involve using substituted phenethyl alcohols or substituted lactic acids in these synthesis schemes to explore structure-activity relationships (SAR).
Core Biological Activities
The primary biological activities associated with the phenyllactic acid scaffold, and by extension, phenethyl lactate, are antimicrobial, anti-inflammatory, and antioxidant.
Antimicrobial and Antifungal Properties
Phenyllactic acid exhibits broad-spectrum activity against both bacteria and fungi, making it a compound of interest for food preservation and clinical applications.[2][9]
Mechanism of Action: While not fully elucidated, evidence suggests that PLA disrupts the integrity of microbial cell walls and membranes.[9] This disruption leads to increased permeability and ultimately cell death. The acidic nature of the molecule likely contributes to this effect, with activity being higher at a lower pH.[2]
Spectrum of Activity: PLA is effective against Gram-positive bacteria such as Listeria monocytogenes and Gram-negative bacteria like Escherichia coli.[2][9] It also inhibits the growth of various spoilage fungi and yeasts.[10]
Esterification Rationale: Esterifying PLA to phenethyl lactate increases its lipophilicity. From a drug design perspective, this modification is expected to enhance its ability to penetrate the lipid-rich cell membranes of microbes, potentially leading to lower minimum inhibitory concentrations (MIC).
Anti-inflammatory Mechanisms
Emerging evidence points to the immunomodulatory effects of lactate and its derivatives, positioning them as potential therapeutics for inflammatory conditions. The primary mechanism involves the modulation of key inflammatory signaling pathways.
Inhibition of NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, driving the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Studies on related compounds, such as phenethylferulate and caffeic acid phenethyl ester (CAPE), demonstrate potent inhibition of this pathway.[11][12] This is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active p65 subunit of NF-κB to the nucleus.[12]
Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical upstream regulators of inflammation. Phenolic esters have been shown to diminish the LPS-induced phosphorylation of these kinases, further contributing to the suppression of inflammatory mediator production.[12]
Macrophage Polarization: Lactate has been shown to influence macrophage polarization, the process by which these immune cells adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. High lactate concentrations can suppress the M1 phenotype and promote a shift towards the M2 state, characterized by the production of anti-inflammatory cytokines like IL-10.[11]
Antioxidant Potential
The phenethyl moiety, particularly if hydroxylated on the phenyl ring (as seen in related natural products like caffeic acid phenethyl ester), can contribute to antioxidant activity.[5]
Mechanism of Action: Antioxidant activity is typically conferred by the ability of a molecule to donate a hydrogen atom or an electron to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The presence of phenolic hydroxyl groups is a key determinant of this activity.[13]
Relevance for Phenethyl Lactate: While unsubstituted phenethyl lactate itself is not expected to be a potent primary antioxidant, its derivatives featuring hydroxyl groups on the phenyl ring would be prime candidates for exhibiting significant radical-scavenging capabilities.
Structure-Activity Relationships (SAR): An Expert Projection
Direct and comprehensive SAR studies on a library of phenethyl lactate derivatives are currently lacking in the published literature. However, by synthesizing data from related compound classes, we can establish a predictive framework for guiding future drug discovery efforts.
The Phenethyl Moiety:
Substitution on the Phenyl Ring: Adding electron-donating groups (e.g., hydroxyl, methoxy) is predicted to enhance both antioxidant and anti-inflammatory activity. Studies on phenolic acid phenethyl esters show that the number and position of hydroxyl groups are critical for cytotoxicity against cancer cells.[14]
Lipophilicity: Increasing the lipophilicity of the phenyl group (e.g., with alkyl or halogen substituents) may enhance antimicrobial activity by improving membrane penetration, though this can also affect solubility and cytotoxicity.[15]
The Lactate Moiety:
Ester Linkage: The ester bond itself is critical. It masks the carboxylic acid of PLA, increasing lipophilicity. This bond is also a potential site for metabolic cleavage by esterases in vivo, which could release the active phenyllactic acid and phenethyl alcohol.
Alkyl Chain of the Ester: While the focus here is the phenethyl group, studies on other alkyl lactates show that varying the chain length of the alcohol component can modulate physical properties and bioactivity.
Stereochemistry: The chiral center of the lactate group is significant. For phenyllactic acid, the D- and L-isomers show different potencies.[2] It is crucial that any synthetic and evaluation program for phenethyl lactate derivatives maintains stereochemical control to elucidate the optimal configuration for each biological target.
Table 1: Summary of Biological Activity for Phenyllactic Acid and Related Phenethyl Esters
Note: This table summarizes data from structurally related compounds due to the limited availability of specific quantitative data for phenethyl lactate and its direct derivatives in the current literature.
Mechanistic Insights & Signaling Pathways
The anti-inflammatory effects of phenethyl lactate and its derivatives are likely mediated through the suppression of pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central targets.
This diagram illustrates the inhibition of the LPS-induced inflammatory response in a macrophage by a bioactive phenethyl ester.
Caption: Inhibition of LPS-induced NF-κB and MAPK pathways by phenethyl lactate derivatives.
Experimental Protocols for Bioactivity Evaluation
To rigorously assess the biological activity of newly synthesized phenethyl lactate derivatives, standardized and validated protocols are essential. The following sections provide step-by-step methodologies for key assays.
Diagram 2: General Workflow for Bioactivity Screening
This workflow outlines the logical progression from compound synthesis to detailed mechanistic studies.
Caption: A streamlined workflow for the synthesis and bio-evaluation of novel compounds.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target microorganism. This protocol is based on the broth microdilution method.[4][19][20]
Rationale: The broth microdilution method is a gold standard for antimicrobial susceptibility testing, allowing for high-throughput screening of multiple compounds and concentrations in a 96-well plate format, conserving both compound and reagents.[4]
Materials:
96-well, sterile, flat-bottom microtiter plates
Test compound (phenethyl lactate derivative) stock solution (e.g., in DMSO)
Bacterial strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
0.5 McFarland standard
Sterile saline or PBS
Multichannel pipette
Plate reader (optional, for OD measurements)
Procedure:
Inoculum Preparation: From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
Working Inoculum: Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. Expert note: This dilution is critical; a common mistake is to use an inoculum that is too dense, which can overwhelm the antimicrobial agent and lead to falsely high MIC values.
Plate Preparation:
a. Add 100 µL of sterile MHB to all wells of a 96-well plate.
b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
Serial Dilution:
a. Using a multichannel pipette, mix the contents of the first column by pipetting up and down.
b. Transfer 100 µL from the first column to the second column.
c. Repeat this two-fold serial dilution across the plate to the desired final column (e.g., column 10). Discard 100 µL from the final dilution column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).
Inoculation: Add 100 µL of the working bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.
Protocol: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)
Objective: To evaluate the ability of a compound to inhibit the production of pro-inflammatory mediators (e.g., Nitric Oxide, TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS).[1][5]
Rationale: Murine macrophage cell lines like RAW 264.7 are robust and reliable models for studying the inflammatory response. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the TLR4 receptor, initiating a strong and reproducible inflammatory cascade, making it an ideal system for screening anti-inflammatory agents.[1]
Materials:
RAW 264.7 macrophage cell line
Complete DMEM medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
LPS from E. coli O111:B4
Test compound (phenethyl lactate derivative)
Griess Reagent (for Nitric Oxide measurement)
ELISA kits (for TNF-α, IL-6 measurement)
96-well cell culture plates
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compound. Self-validation step: Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds) to ensure the solvent has no effect.
Pre-incubation: Incubate the cells with the compound for 1-2 hours. This step allows the compound to enter the cells and be available to act on signaling pathways before the inflammatory stimulus is introduced.
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Also include a negative control group (cells with no compound and no LPS) and a positive control group (cells with vehicle and LPS).
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
Supernatant Collection: After incubation, centrifuge the plate at low speed and carefully collect the supernatant for analysis.
Nitric Oxide (NO) Measurement:
a. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
b. Incubate for 10 minutes in the dark.
c. Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
d. Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.
Objective: To measure the ability of a compound to act as a free radical scavenger.[14][21]
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds. The stable DPPH radical has a deep violet color, which is decolorized upon reduction by an antioxidant, a change that is easily measured spectrophotometrically.
Materials:
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Methanol or Ethanol
Test compound (phenethyl lactate derivative)
Positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)
96-well microtiter plate
Spectrophotometer (plate reader)
Procedure:
DPPH Solution Preparation: Prepare a ~60-80 µM solution of DPPH in methanol. The solution should be freshly made and kept in the dark. Quality control: The absorbance of this working solution at 517 nm should be approximately 1.0.
Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol in a separate 96-well plate.
Assay Reaction:
a. In a new 96-well plate, add 20 µL of each sample dilution.
b. Add 180 µL of the DPPH working solution to each well.
c. Include a blank control (20 µL methanol + 180 µL DPPH solution).
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm.
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
IC₅₀ Determination: Plot the % Scavenging against the compound concentration and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Conclusion and Future Directions
Phenethyl lactate stands at an interesting crossroads of natural product chemistry and modern drug discovery. While its direct biological evaluation is in its infancy, the robust and varied activities of its parent compound, phenyllactic acid, provide a compelling rationale for its investigation. The increased lipophilicity conferred by the phenethyl ester group suggests a high probability of enhanced antimicrobial efficacy and cellular uptake for immunomodulatory effects.
The clear research gap is the systematic synthesis and evaluation of phenethyl lactate derivatives. Future work should focus on:
Building a Derivative Library: Synthesizing a focused library of compounds with modifications on the phenyl ring (e.g., hydroxyl, methoxy, halogen substitutions) and exploring different stereoisomers.
Comprehensive Biological Screening: Evaluating this library using the standardized protocols outlined in this guide to build a clear structure-activity relationship profile.
In Vivo Studies: Advancing lead compounds with potent in vitro activity and low cytotoxicity into preclinical animal models of infection and inflammation.
By leveraging the insights from related bioactive molecules and applying rigorous, validated experimental designs, the full therapeutic potential of the phenethyl lactate scaffold can be unlocked.
References
Structure activity relationship analysis of phenolic acid phenethyl esters on oral and human breast cancers: the grey GM(0, N) approach. (2011). PubMed. [Link]
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. (2014). MDPI. [Link]
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
Structure-activity relationship of caffeic acid phenethyl ester analogs as new 5-lipoxygenase inhibitors. (2017). PubMed. [Link]
Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. (2023). PMC. [Link]
Synergistic anticancer potential of Phenethyl isothiocyanate and Curcumin induces apoptosis and G2/M cell cycle arrest in HER2positive breast cancer cells. (2022). Cytology and Genetics. [Link]
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2024). Pharmaceutical Sciences. [Link]
Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents. (2016). ResearchGate. [Link]
Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. (2025). ResearchGate. [Link]
Chemical and enzymatic synthesis of a library of 2-phenethyl esters and their sensory attributes. (2014). PubMed. [Link]
Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. (2021). Frontiers. [Link]
Caffeic acid phenethyl ester attenuates inflammatory pain through promoting spinal microglial M1-to-M2 polarization by suppressing the PI3K/Akt/NF-κB pathway and attenuating peripheral inflammation. (2023). PMC. [Link]
Comparative Evaluation of Antibacterial Activity of Caffeic Acid Phenethyl Ester and PLGA Nanoparticle Formulation by Different Methods. (2016). PubMed. [Link]
Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. (2020). MDPI. [Link]
LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. (2018). Spandidos Publications. [Link]
Proposals for Antimicrobial Testing Guidelines Applied on Ajowan and Spanish Lavender Essential Oils. (2021). MDPI. [Link]
The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi. (2013). PubMed. [Link]
Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. (2020). PubMed. [Link]
Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways. (2023). PubMed. [Link]
In Vitro Activity of Caffeic Acid Phenethyl Ester against Different Oral Microorganisms. (2022). MDPI. [Link]
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). PMC. [Link]
Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. (2022). Frontiers. [Link]
Structure?activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. (2025). ResearchGate. [Link]
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. (2015). Der Pharma Chemica. [Link]
Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. (2025). ResearchGate. [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). MDPI. [Link]
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). PMC. [Link]
Antibacterial Properties of Ethacridine Lactate and Sulfmethoxazole Loaded Functionalized Graphene Oxide Nanocomposites. (2023). Heriot-Watt University. [Link]
Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli. (2020). Frontiers. [Link]
Antimicrobial activities of caffeic acid phenethyl ester. (2024). ResearchGate. [Link]
phenethyl lactate hydracrylic acid, b-phenylethyl ester. The Good Scents Company. [Link]
Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria. (2016). MedCrave online. [Link]
Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus. (2022). PMC. [Link]
Enzymatic synthesis of Phenethyl lactate using lipase
Application Note: Enzymatic Synthesis of Phenethyl Lactate via Lipase-Catalyzed Transesterification Abstract Phenethyl lactate (PEL) is a high-value ester utilized in the flavor and fragrance industry for its delicate fr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Enzymatic Synthesis of Phenethyl Lactate via Lipase-Catalyzed Transesterification
Abstract
Phenethyl lactate (PEL) is a high-value ester utilized in the flavor and fragrance industry for its delicate fruit-like, creamy, and floral notes. Conventional chemical synthesis often requires strong acid catalysts and high temperatures, leading to racemization and environmental waste. This Application Note details a green, biocatalytic route using Candida antarctica Lipase B (CALB, Novozym 435). The protocol prioritizes a transesterification approach between Phenethyl Alcohol and Ethyl Lactate, circumventing the inhibitory effects of water and acidity associated with direct esterification. This method ensures high enantioselectivity (if using chiral ethyl lactate) and simplifies downstream processing.
Introduction & Mechanistic Rationale
Why Enzymatic Synthesis?
Selectivity: Lipases exhibit high regio- and enantioselectivity, critical if producing chiral PEL (e.g., L-Phenethyl lactate).
Mild Conditions: Reaction proceeds at 40–60°C, preventing thermal degradation of the phenethyl moiety.
Green Chemistry: The use of solvent-free systems or green solvents (like ethyl lactate itself) aligns with sustainable manufacturing principles.
Mechanism: Ping-Pong Bi-Bi
The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The serine residue in the lipase active site attacks the acyl donor (Ethyl Lactate), releasing the first product (Ethanol) and forming an Acyl-Enzyme Intermediate. The nucleophile (Phenethyl Alcohol) then attacks this intermediate, releasing the final product (Phenethyl Lactate) and regenerating the free enzyme.
Figure 1: Ping-Pong Bi-Bi mechanism for the transesterification of Ethyl Lactate and Phenethyl Alcohol.
Rationale: CALB is robust, thermostable, and accepts secondary esters (lactates) and bulky alcohols (phenethyl) efficiently. Immobilization on acrylic resin allows for easy recovery and reuse.
Substrate & Solvent System
Acyl Donor:Ethyl Lactate (acts as both substrate and solvent).
Nucleophile:2-Phenethyl Alcohol .
Solvent:Solvent-free (using excess Ethyl Lactate) is preferred to maximize reaction rate and minimize waste. If viscosity is too high, n-Hexane or Toluene can be used as co-solvents.
Water Control: Molecular Sieves (3Å or 4Å) are essential to prevent the reverse hydrolysis reaction, even in transesterification (to scavenge trace moisture).
Optimization Parameters (DoE)
Parameter
Range
Optimal Target
Rationale
Molar Ratio (Alc:Ester)
1:1 to 1:10
1:5
Excess ethyl lactate drives equilibrium forward.
Temperature
30°C – 70°C
50°C – 60°C
Balance between reaction rate and enzyme thermal inactivation.
Enzyme Load
1% – 10% (w/w)
4% – 5%
Diminishing returns observed above 5% load due to mass transfer limits.
Agitation
100 – 300 rpm
200 rpm
Sufficient mixing without mechanically grinding the immobilized beads.
Detailed Protocol: Bench-Scale Synthesis
Phase 1: Preparation
Activation: Dry Novozym 435 in a desiccator over silica gel for 24 hours prior to use to remove storage moisture.
Sieving: Activate 4Å Molecular Sieves at 250°C for 3 hours, then cool in a desiccator.
Substrate Mix: In a 20 mL screw-cap glass vial, dissolve 1.22 g (10 mmol) of Phenethyl Alcohol in 5.9 g (50 mmol) of Ethyl Lactate . This creates a 1:5 molar ratio solvent-free system.
Phase 2: Reaction
Initiation: Add 0.35 g (approx. 5% w/w of total mass) of Novozym 435 to the mixture.
Water Scavenging: Add 0.5 g of activated Molecular Sieves.
Incubation: Place vial in a thermoshaker or orbital shaker water bath set to 60°C and 200 rpm .
Equilibrium Shift (Optional but Recommended): If possible, perform the reaction under mild vacuum (200 mbar) or with an open vent (if in a fume hood) to facilitate the evaporation of the co-product Ethanol (BP: 78°C), driving the reaction to completion.
Phase 3: Monitoring & Termination
Sampling: At t=0, 2, 4, 8, 24, and 48 hours, withdraw 50 µL of the supernatant.
Dilution: Dilute the sample 1:20 in HPLC-grade Acetonitrile or n-Hexane (depending on analytical method).
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove enzyme particles.
Termination: The reaction is stopped by filtering out the immobilized enzyme. The enzyme can be washed with acetone, dried, and stored for reuse.
Phase 4: Purification
Solvent Removal: Rotary evaporate the excess Ethyl Lactate (BP: 154°C) under reduced pressure.
Isolation: The crude product can be purified via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or vacuum distillation if high purity (>99%) is required.
Relevance: Validates the "Transesterification" route as superior to direct esterification for lactate esters due to the avoidance of lactic acid inhibition.
Review on Lipase Applications
Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[6]
Application Note: Microbial & Chemo-Enzymatic Synthesis of Phenethyl Lactate (PEL)
Executive Summary & Scientific Distinction Phenethyl lactate (PEL) is a premium ester derived from the condensation of Phenethyl alcohol (PEA) and Lactic acid . It is prized for its delicate rose-honey olfactory profile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Distinction
Phenethyl lactate (PEL) is a premium ester derived from the condensation of Phenethyl alcohol (PEA) and Lactic acid . It is prized for its delicate rose-honey olfactory profile and broad-spectrum antimicrobial efficacy.
Critical Scientific Distinction:
Researchers often confuse Phenethyl lactate (PEL) with Phenyllactic acid (PLA) .
Phenyllactic Acid (PLA): A direct fermentation by-product of Lactic Acid Bacteria (LAB) via the reduction of phenylpyruvate (LDH pathway).
Phenethyl Lactate (PEL): An ester (Phenethyl alcohol + Lactate).
Thermodynamic Reality:
Direct microbial fermentation of PEL in aqueous media is thermodynamically unfavorable due to the equilibrium constant of esterification in water (
). Therefore, this Application Note details a Biphasic Chemo-Enzymatic Protocol . This system couples the microbial production of precursors (PEA/Lactate) with a lipase-mediated esterification step in a non-aqueous or biphasic environment to drive the reaction forward.
Biosynthetic Logic & Mechanism
The production of PEL requires a convergent biosynthetic approach.
Precursor A (Phenethyl Alcohol): Generated via the Ehrlich Pathway in Saccharomyces cerevisiae. L-Phenylalanine is transaminated, decarboxylated, and reduced to PEA.[1]
Precursor B (Lactic Acid): Generated via homolactic fermentation in Lactobacillus spp.
The Coupling (Esterification): Catalyzed by Lipase B from Candida antarctica (CALB) . This enzyme prefers hydrophobic interfaces, making it ideal for biphasic systems.
Pathway Visualization
Figure 1: Convergent synthesis of Phenethyl Lactate.[2] The esterification step (Red) requires water removal or a biphasic system to overcome hydrolysis.
Protocol: Lipase-Mediated Biphasic Synthesis[3]
This protocol describes the synthesis of PEL using a Solvent-Free or Biphasic System (Water/Organic) which is superior to aqueous fermentation for ester accumulation.
A. Materials & Reagents[2][3][4][5]
Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).[3][4]
Substrates:
Phenethyl alcohol (Natural ex-fermentation or >99% Reagent Grade).
Ethyl Lactate (preferred over Lactic Acid to reduce water inhibition) OR L-Lactic Acid (85% syrup).
Solvent (Optional but recommended): Limonene (Green solvent) or n-Heptane (Lab standard).
Molecular Sieves (3Å): To scavenge water and drive equilibrium.
PEA Production: Cultivate S. cerevisiae (Strain S288C or industrial equivalent) in YPD medium supplemented with 5 g/L L-Phenylalanine.
Incubation: 30°C, 48h.
Extraction: Centrifuge biomass; extract supernatant with ethyl acetate. Evaporate solvent to obtain Crude PEA.
Lactate Production: Cultivate Lactobacillus rhamnosus in MRS broth.
Incubation: 37°C, 24h.
Purification: Acidify to pH 2.0, extract, and concentrate.
Step 2: Biocatalytic Esterification (The Reaction)
Rationale: Using Ethyl Lactate as an acyl donor (Transesterification) is kinetically faster and produces ethanol as a byproduct, which is easier to remove than water.
Application Note: Quantification of Phenethyl Lactate in Complex Matrices by GC-MS
Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of phenethyl lactate in complex matrices, such as fermented beverages and food p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of phenethyl lactate in complex matrices, such as fermented beverages and food products. Phenethyl lactate, a significant contributor to the sensory profile of various consumables, requires a robust and sensitive analytical method for its accurate quantification. This document provides comprehensive protocols for two effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), offering flexibility for different laboratory needs and matrix complexities. The method has been developed to ensure high selectivity, accuracy, and precision, in accordance with international validation standards.
Introduction
Phenethyl lactate (phenylethyl 2-hydroxypropanoate), an ester of phenethyl alcohol and lactic acid, is a key aroma compound found in a variety of fermented products, including wine, beer, and some dairy products.[1] Its characteristic fruity, floral, and honey-like notes significantly influence the overall sensory experience of these consumables. The concentration of phenethyl lactate can vary depending on the fermentation conditions, including the strains of yeast and lactic acid bacteria involved.[1] Therefore, its accurate quantification is crucial for quality control, process optimization, and product development in the food and beverage industry.
The analysis of phenethyl lactate in complex matrices presents several challenges. These matrices often contain a multitude of volatile and non-volatile compounds that can interfere with the analysis, leading to inaccurate results.[2][3] Effective sample preparation is therefore paramount to isolate the analyte of interest and minimize matrix effects.[4] This application note addresses these challenges by providing two distinct, validated sample preparation protocols coupled with a highly selective and sensitive GC-MS method.
Principles of the Method
The quantification of phenethyl lactate is achieved through Gas Chromatography (GC) for separation, followed by Mass Spectrometry (MS) for detection and quantification. The choice of sample preparation technique, either Liquid-Liquid Extraction (LLE) or Headspace Solid-Phase Microextraction (HS-SPME), is dependent on the specific matrix and the desired analytical outcome.
Liquid-Liquid Extraction (LLE): This classical technique involves the partitioning of phenethyl lactate from the aqueous sample matrix into an immiscible organic solvent.[2][3] LLE is a robust method suitable for a wide range of sample volumes and concentrations.
Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique utilizes a coated fiber to adsorb volatile and semi-volatile compounds from the headspace above the sample.[5][6] HS-SPME is a sensitive and environmentally friendly method, ideal for trace-level analysis.
Following extraction, the sample is injected into the GC-MS system. The GC separates phenethyl lactate from other volatile compounds based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. Quantification is performed in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific fragment ions of phenethyl lactate.
Materials and Reagents
Standards: Phenethyl lactate (CAS No. 10138-63-3), analytical standard grade (≥98.5%)
Internal Standard (IS): 2-Octanol or other suitable non-naturally occurring ester, analytical standard grade
Sample Vials: 2 mL amber glass vials with PTFE/silicone septa
Headspace Vials: 20 mL glass vials with magnetic screw caps and PTFE/silicone septa
Instrumentation and Analytical Conditions
A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is required. The following conditions have been optimized for this application:
Parameter
Condition
Gas Chromatograph
Agilent 7890B GC or equivalent
Injector
Split/Splitless, 250 °C
Injection Mode
Splitless (for LLE) or SPME
Liner
Splitless, single taper with glass wool
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program
50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
Mass Spectrometer
Agilent 5977B MSD or equivalent
Ionization Mode
Electron Ionization (EI) at 70 eV
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Acquisition Mode
Selected Ion Monitoring (SIM)
SIM Ions (Quant/Qual)
m/z 104 (Quantifier), 77, 91 (Qualifiers)
Dwell Time
100 ms
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as wine, beer, and fruit juices.
Caption: Workflow for the HS-SPME sample preparation method.
Step-by-Step Procedure:
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
Internal Standard and Salt Addition: Add 10 µL of the internal standard solution and 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
Sealing: Immediately seal the vial with a magnetic screw cap.
Incubation: Place the vial in a heating block or autosampler agitator and incubate at 60°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.
SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
Desorption and Analysis: Immediately after extraction, insert the fiber into the GC inlet for thermal desorption at 250°C for 5 minutes. Start the GC-MS analysis concurrently.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Linearity: Calibration curves were constructed using matrix-matched standards at six concentration levels.
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Accuracy: Assessed by spike-recovery experiments at three different concentration levels (low, medium, and high).
Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing spiked samples in triplicate.
Results and Discussion
Both the LLE and HS-SPME methods demonstrated excellent performance for the quantification of phenethyl lactate in complex matrices. The choice of method will depend on the specific application.
The LLE method is robust and well-suited for samples with higher concentrations of phenethyl lactate. It is less susceptible to matrix effects from non-volatile components.
The HS-SPME method offers superior sensitivity and is ideal for trace-level quantification. Being a solvent-free technique, it is also more environmentally friendly.
The use of an internal standard is crucial to correct for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the results. The selection of a suitable GC column and the optimization of the oven temperature program are critical for achieving good chromatographic separation of phenethyl lactate from other matrix components. The use of SIM mode in the mass spectrometer significantly enhances the selectivity and sensitivity of the method, allowing for reliable quantification even in complex matrices.
Conclusion
This application note provides two comprehensive and validated GC-MS methods for the quantification of phenethyl lactate in complex matrices. Both the LLE and HS-SPME protocols offer reliable and accurate results, providing researchers, scientists, and drug development professionals with robust tools for their analytical needs. The detailed step-by-step procedures and method validation data ensure that these methods can be readily implemented in any laboratory equipped with standard GC-MS instrumentation.
References
Russo, M. V., Notardonato, I., Avino, P., & Cinelli, G. (2014). Fast determination of phthalate ester residues in soft drinks and light alcoholic beverages by ultrasound/vortex assisted dispersive liquid–liquid microextraction followed by gas chromatography-ion trap mass spectrometry. RSC Advances, 4(108), 59655-59663. [Link]
Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(15), 6259-6264. [Link]
ICH. (1995). Validation of analytical procedures: text and methodology Q2(R1). International Conference on Harmonisation. [Link]
ICH. (2022). Quality Guidelines. International Council for Harmonisation. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. (2005). Validation of analytical procedures: text and methodology q2(r1). International Conference on Harmonisation. [Link]
Russo, M. V., Notardonato, I., Avino, P., & Cinelli, G. (2014). Fast determination of phthalate ester residues in soft drinks and light alcoholic beverages by ultrasound/vortex assisted dispersive liquid–liquid microextraction followed by gas chromatography-ion trap mass spectrometry. RSC Advances, 4(108), 59655-59663. [Link]
Lytra, G., Papageorgiou, M., Gardikis, K., & Kotseridis, Y. (2024). A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko”. Applied Sciences, 14(8), 3236. [Link]
Zhu, W., Benkwitz, F., Sarmadi, B., & Kilmartin, P. (2021). A Validation Study on the Simultaneous Quantification of Multiple Wine Aroma Compounds with Static Headspace-Gas Chromatography-Ion Mobility Spectrometry (SHS-GC-IMS). ChemRxiv. [Link]
Zhang, X., Li, Y., & Chen, F. (2014). Analysis of organic volatile flavor compounds in fermented stinky tofu using SPME with different fiber coatings. Journal of the Chinese Institute of Food Science and Technology, 14(1), 223-230. [Link]
Polak, T., Kolar, M., & Šelih, V. S. (2011). Validation of the method for the determination of some wine volatile compounds. Acta agriculturae Slovenica, 97(3), 285-292. [Link]
Di Bella, G., Lo Turco, V., Potortì, A. G., Bua, G. D., Fede, M. R., & Dugo, G. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices. In AIP Conference Proceedings (Vol. 1425, No. 1, pp. 129-132). American Institute of Physics. [Link]
Chen, Y., et al. (2022). SPME-GC–MS combined with chemometrics to assess the impact of fermentation time on the components, flavor, and function of Laoxianghuang. Frontiers in Nutrition, 9, 949579. [Link]
Lorenzo, C. D., & Badea, M. (2012). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. Comprehensive Sampling and Sample Preparation, 327-353. [Link]
Chen, Y., et al. (2022). SPME-GC–MS combined with chemometrics to assess the impact of fermentation time on the components, flavor, and function of Laoxianghuang. Frontiers in Nutrition, 9. [Link]
Antal, D., Šimora, J., & Sádecká, J. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 58(4). [Link]
Agilent Technologies. (2001). New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods. [Link]
Luo, A., et al. (2025). Characterization of Microbial Community and Flavor Compounds in Traditional Fermented Douchi Using HTS and HS-SPME-GC-MS. Food Science & Nutrition, 13(1), e4660. [Link]
Clark, J. (2015). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
Royal Society of Chemistry. (2016). Ethyl lactate as a renewable carbonyl source for the synthesis of diynones. [Link]
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]
Spectroscopy. (2020). Measurement of Metabolic Stability Using SIM and Identification of Metabolites by Data-Dependent full-Scan MS-MS and CNL Scanning. [Link]
Scriver, C. R., et al. (2000). Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia. Analytical Biochemistry, 280(2), 307-313. [Link]
Liu, J., et al. (2026). Characterization of flavor metabolites of cocultured fermented high acidity fruit wines, and the correlation between organic acids and esters. RSC Advances. [Link]
Val-Laillet, D., et al. (2021). Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples. Metabolites, 11(5), 282. [Link]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of Phenethyl Lactate
Abstract This application note presents a comprehensive guide to the purity assessment of phenethyl lactate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol herein is design...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a comprehensive guide to the purity assessment of phenethyl lactate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed methodology for quantification and impurity profiling. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and robust, reproducible results. This guide is structured to be a self-validating system, grounded in authoritative references and established analytical principles.
Introduction: The Imperative for Purity Analysis
Phenethyl lactate, an ester of phenethyl alcohol and lactic acid, is a compound with applications in the fragrance, food, and pharmaceutical industries. Its purity is a critical quality attribute, as impurities can impact its efficacy, safety, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for assessing the purity of active pharmaceutical ingredients (APIs) and related substances.[1]
A robust HPLC method for purity assessment must be "stability-indicating," meaning it can resolve the main compound from its potential impurities and degradation products.[2][3] This ensures that the method can accurately measure the purity of phenethyl lactate throughout its lifecycle, from synthesis to formulation and storage.
Method Development Rationale: A Scientifically-Grounded Approach
The development of this HPLC method was guided by the physicochemical properties of phenethyl lactate and established chromatographic principles.
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected due to its versatility and suitability for separating moderately polar compounds like phenethyl lactate.[4] The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[5]
Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, which is ideal for analytes containing a phenyl group. The C18 stationary phase provides excellent separation for a wide range of compounds.
Mobile Phase: A mobile phase consisting of acetonitrile and water is used. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low UV cutoff.[4][6] The addition of a small amount of acid, such as formic acid, to the mobile phase is recommended to control the ionization of any acidic or basic analytes and improve peak shape.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents
Phenethyl lactate reference standard (known purity)
Phenethyl lactate sample for analysis
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (≥98% purity)
Methanol (HPLC grade, for cleaning)
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The recommended chromatographic conditions are summarized in the table below.
Accurately weigh approximately 10 mg of phenethyl lactate reference standard into a 100 mL volumetric flask.
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Mix thoroughly.
Sample Solution (100 µg/mL):
Accurately weigh approximately 10 mg of the phenethyl lactate sample into a 100 mL volumetric flask.
Dissolve in and dilute to volume with the diluent.
Mix thoroughly.
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Workflow
The overall workflow for the HPLC purity assessment of phenethyl lactate is depicted in the following diagram.
Figure 1: HPLC Purity Assessment Workflow.
Purity Calculation
The purity of the phenethyl lactate sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Phenethyl Lactate Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Reliability
To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][7] The key validation parameters are outlined below.
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] To demonstrate the stability-indicating nature of this method, forced degradation studies should be performed.
Forced Degradation Protocol:
Acid Hydrolysis: Dissolve phenethyl lactate in 0.1 M HCl and heat at 60 °C for 4 hours.
Base Hydrolysis: Dissolve phenethyl lactate in 0.1 M NaOH and heat at 60 °C for 4 hours.
Oxidative Degradation: Treat phenethyl lactate solution with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation: Expose solid phenethyl lactate to 105 °C for 48 hours.
Photolytic Degradation: Expose phenethyl lactate solution to UV light (254 nm) for 24 hours.
The chromatograms from the stressed samples should demonstrate that the main phenethyl lactate peak is well-resolved from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5]
Linearity Protocol:
Prepare a series of at least five standard solutions of phenethyl lactate at different concentrations (e.g., 10, 25, 50, 100, and 150 µg/mL).
Inject each solution in triplicate.
Plot a graph of the average peak area versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Accuracy Protocol:
Prepare a placebo mixture (if applicable) and spike it with known amounts of phenethyl lactate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
Analyze each sample in triplicate.
Calculate the percent recovery for each level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]
Precision Protocol:
Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Robustness Protocol:
Introduce small, deliberate changes to the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze the sample under each modified condition.
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the purity results should not be significantly affected.
System Suitability
Before performing any analysis, a system suitability test must be conducted to ensure the chromatographic system is performing adequately.
System Suitability Protocol:
Inject the standard solution five times.
The RSD of the peak area should be ≤ 2.0%.
The theoretical plates for the phenethyl lactate peak should be ≥ 2000.
The tailing factor for the phenethyl lactate peak should be ≤ 2.0.
Potential Impurities
Based on the synthesis of phenethyl lactate (esterification of phenethyl alcohol and lactic acid), the following are potential process-related impurities:
Phenethyl alcohol (Starting material)
Lactic acid (Starting material)
Lactic acid dimer/oligomers
Degradation of phenethyl lactate, primarily through hydrolysis, would yield phenethyl alcohol and lactic acid.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity assessment of phenethyl lactate. By following the outlined protocols for method validation and system suitability, researchers can ensure the generation of accurate and reproducible data that meets regulatory expectations. This stability-indicating method is a valuable tool for quality control throughout the lifecycle of phenethyl lactate-containing products.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PMC. Retrieved from [Link]
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]
Simultaneous RP-HPLC Determination of Lactic Acid and Methyl Lactate. (n.d.). Retrieved from [Link]
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Retrieved from [Link]
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex. Retrieved from [Link]
HPLC solvents and mobile phase additives. (n.d.). Retrieved from [Link]
Solubility Issues? Alternative Sample Solvents for Chiral Analysis. (2021, March 14). Retrieved from [Link]
Ethyl lactate as an environmentally friendly HPLC mobile-phase modifier in the analysis of acetaminophen, caffeine, and ASA | Request PDF. (2013, February 1). ResearchGate. Retrieved from [Link]
Application Note: Chiral Separation of Phenethyl Lactate Enantiomers by Chromatography
Executive Summary Phenethyl lactate (2-Phenylethyl 2-hydroxypropanoate) is a high-value ester utilized in the fragrance and flavor industries for its delicate fruit, honey, and floral notes. As with many chiral esters, i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl lactate (2-Phenylethyl 2-hydroxypropanoate) is a high-value ester utilized in the fragrance and flavor industries for its delicate fruit, honey, and floral notes. As with many chiral esters, its enantiomers—(S)-(-)-Phenethyl lactate and (R)-(+)-Phenethyl lactate—can exhibit distinct organoleptic profiles and biological activities.
This Application Note provides a comprehensive protocol for the enantioseparation of Phenethyl lactate. We present two orthogonal methodologies:
Capillary Gas Chromatography (GC-FID): The preferred method for analytical quality control (QC) and trace analysis of volatiles.
High-Performance Liquid Chromatography (HPLC-UV): The method of choice for preparative isolation and analysis of thermally labile samples or complex matrices.
Absorbance maxima at ~210 nm (ester) and ~254 nm (phenyl)
Method Selection Guide
The choice between GC and HPLC is dictated by the specific goal of the analysis.
Figure 1: Decision tree for selecting the appropriate chromatographic technique.
Protocol A: Chiral GC-FID Analysis
Gas Chromatography is the industry standard for volatile flavor compounds due to its superior resolution and compatibility with Flame Ionization Detection (FID).
Method Principle
Separation is achieved via inclusion complexation . The phenethyl lactate enantiomers differentially interact with the hydrophobic cavity of the cyclodextrin stationary phase. The derivative (2,3,6-tri-O-octanoyl-β-cyclodextrin) provides specific steric bulk that discriminates between the spatial arrangement of the (R) and (S) lactate groups.
Experimental Conditions[1][2]
Parameter
Setting
Instrument
GC with FID (e.g., Agilent 8890 or equivalent)
Column
Lipodex A (or equivalent 2,3,6-tri-O-octanoyl-β-cyclodextrin)Dimensions: 25 m × 0.25 mm ID × 0.25 µm film
Carrier Gas
Helium or Hydrogen (Constant Flow: 1.5 mL/min)
Inlet
Split/Splitless (Split ratio 50:1); Temp: 250°C
Oven Program
Initial: 60°C (Hold 1 min)Ramp 1: 2°C/min to 160°CRamp 2: 10°C/min to 220°C (Hold 5 min)
Detector (FID)
Temp: 250°C; H₂: 30 mL/min; Air: 400 mL/min
Sample Prep
Dilute 10 mg sample in 1 mL Dichloromethane (DCM)
Step-by-Step Workflow
System Suitability: Inject a racemic standard. Ensure resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) between enantiomers is > 1.5.
Blank Run: Inject pure DCM to ensure no carryover (phenethyl lactate has a high boiling point and can stick to cold spots).
Sample Injection: Inject 1.0 µL of the prepared sample.
Integration: The elution order is typically (S)-lactate followed by (R)-lactate on this phase, but must be confirmed with pure optical standards due to potential reversals based on film thickness.
Protocol B: Chiral Normal-Phase HPLC-UV
HPLC is preferred when isolating enantiomers for sensory evaluation (sniff tests) or when the sample is in a non-volatile matrix.
Method Principle
Separation relies on hydrogen bonding and
- interactions between the analyte's phenyl ring/carbonyl groups and the carbamate moieties of the polysaccharide stationary phase.
Experimental Conditions[1][2]
Parameter
Setting
Instrument
HPLC with UV/DAD (e.g., Agilent 1260 Infinity II)
Column
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Dimensions: 250 mm × 4.6 mm, 5 µm
Mobile Phase
n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate
1.0 mL/min (Isocratic)
Temperature
25°C
Detection
UV @ 254 nm (Targeting the phenyl ring for specificity)UV @ 210 nm (Secondary confirmation)
Sample Prep
Dissolve 1.0 mg/mL in Mobile Phase (Hexane/IPA)
Optimization Logic
Why Chiralcel OD-H? The cellulose-based carbamate phase is the "gold standard" for aromatic esters. The phenyl group of phenethyl lactate interacts strongly via
- stacking with the 3,5-dimethylphenyl group on the selector.
Mobile Phase Tuning: If retention is too low (
), decrease IPA to 5%. If resolution is poor, switch the modifier to Ethanol (Hexane/EtOH 95:5), which often alters the solvation of the chiral grooves.
Chiral Recognition Mechanism[3][4][5]
Understanding the molecular interaction is crucial for troubleshooting.
Figure 2: The "Three-Point Interaction" model required for chiral recognition.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Peak Broadening (GC)
Column overload or cold spots in injector.
Dilute sample 1:10; Ensure injector temp is ≥250°C.
If OD-H fails, switch to Chiralpak AD-H (Amylose based).
References
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews, 37, 2593-2608. Link
Bicchi, C., D'Amato, A., & Rubiolo, P. (1999). Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields. Journal of Chromatography A, 843(1-2), 99-121. Link
Daicel Corporation. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Link
Macherey-Nagel. (n.d.).[1] LIPODEX® cyclodextrin phases for enantiomer separation. Link
Application Note & Protocol: Synthesis of Phenethyl Lactate via Fischer Esterification
Abstract This document provides a comprehensive guide for the synthesis of phenethyl lactate, an ester valued for its applications in the fragrance and flavor industries. The protocol details the Fischer-Speier esterific...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of phenethyl lactate, an ester valued for its applications in the fragrance and flavor industries. The protocol details the Fischer-Speier esterification of lactic acid with phenethyl alcohol using an acid catalyst. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory procedure, and outline methods for purification and characterization. The causality behind critical experimental choices, such as the strategy for driving reaction equilibrium and the post-reaction work-up, is explained to ensure a robust and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Scientific Background and Rationale
The synthesis of phenethyl lactate from lactic acid and phenethyl alcohol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water.[1]
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds through several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the lactic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon.[1][3]
Nucleophilic Attack: The alcohol (phenethyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[2]
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups, converting it into a good leaving group (water).[3]
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which is now protonated.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, phenethyl lactate.[4]
Driving the Equilibrium
Because all steps of the Fischer esterification are reversible, the overall reaction exists in equilibrium.[5] To achieve a high yield of the ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. This is typically accomplished by one of two strategies:
Using an Excess of a Reactant: Employing a large excess of one of the starting materials (usually the less expensive or more easily removed one) will drive the reaction forward.[3]
Removing a Product: Continuously removing one of the products, typically water, from the reaction mixture is a highly effective method.[6] This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7]
This protocol will utilize the removal of water via a Dean-Stark apparatus, as it is a highly efficient method for maximizing conversion.
This protocol is designed for a laboratory-scale synthesis of phenethyl lactate.
Reaction Setup
Assemble the Apparatus: Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a stopper or thermometer adapter. Ensure all glassware is dry.
Charge the Reagents: To the flask, add lactic acid (45.0 g, ~0.45 mol, using 88% solution), phenethyl alcohol (61.1 g, 0.50 mol), and toluene (200 mL).
Initiate Stirring: Begin magnetic stirring to ensure the mixture is homogeneous.
Add Catalyst: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture. Caution: This addition is exothermic.
Reaction Execution
Heating and Reflux: Heat the mixture to reflux using the heating mantle. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, so reflux should begin around 85 °C.
Water Removal: As the reaction proceeds, water is formed and co-distills with toluene as an azeotrope. The vapor condenses in the reflux condenser and collects in the Dean-Stark trap. Since water is denser than toluene, it will form a lower layer in the trap, while the toluene overflows back into the reaction flask.
Monitor Progress: Continue the reflux for 4-6 hours, or until no more water collects in the trap. The theoretical amount of water to be collected is approximately 8.1 mL from the reaction plus any water from the lactic acid solution. The reaction can also be monitored by taking small aliquots and analyzing them via TLC or GC.
Work-up and Purification
Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
Neutralization: This step is critical to prevent ester hydrolysis or decomposition during distillation.[7] Transfer the reaction mixture to a 500 mL separatory funnel. Slowly add saturated sodium bicarbonate solution in portions (approx. 100 mL total), shaking gently after each addition and venting frequently to release the CO₂ gas produced. Continue until effervescence ceases.
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
Washing: Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine to remove residual salts and water-soluble impurities.
Drying: Transfer the organic (toluene) layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.
Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the toluene using a rotary evaporator.
Vacuum Distillation: Purify the resulting crude oil (phenethyl lactate) by vacuum distillation.[8] The product will distill at a higher temperature than the residual phenethyl alcohol. Phenethyl lactate has a boiling point of approximately 328.8°C at 760 mmHg, so a vacuum is necessary to lower the boiling point and prevent decomposition.[] Collect the fraction corresponding to pure phenethyl lactate.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of phenethyl lactate.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the distilled product and confirm its molecular weight (194.22 g/mol ).
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups. Expect to see a strong C=O stretch for the ester at ~1735 cm⁻¹, a C-O stretch, and a broad O-H stretch around 3400-3500 cm⁻¹ from the hydroxyl group of the lactate moiety.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure of phenethyl lactate.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction.
Extend reflux time; ensure efficient water removal; check catalyst amount.
Loss during work-up.
Ensure pH is neutral or slightly basic before washing to prevent product loss. Avoid vigorous shaking that can cause emulsions.
Reversible reaction equilibrium.
Use a larger excess of one reactant or ensure the Dean-Stark trap is functioning correctly.[3][5]
Dark-colored Product
Overheating or prolonged reaction time.
Use a vacuum for distillation to lower the boiling point and prevent thermal decomposition.[8]
Acid catalyst not fully neutralized.
Ensure complete neutralization with sodium bicarbonate before distillation.[7]
Emulsion during Wash
Vigorous shaking.
Swirl gently instead of shaking vigorously. Add more brine to help break the emulsion.
Safety Precautions
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat.
Toluene: Flammable and toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
Vacuum Distillation: There is a risk of implosion. Use glassware that is free of cracks or stars and use a safety shield.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Shi, H., Wang, Y., Hua, R., & Ma, H. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 4(94), 52207-52214. [Link]
Twaiq, F., Al-Zuhair, S., & El-Naas, M. (2015). An Experimental Analysis of Lactic Acid Esterification Process Using Langmuir-Hinshelwood Model. Scientific.Net. [Link]
Golubkina, L. G., Krasnykh, E. L., Safronov, S. P., & Portnova, S. V. (2020). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 11(1), 1-8. [Link]
Twaiq, F. A., & Zabidi, N. A. M. (2017). Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. Proceedings of the World Congress on Engineering. [Link]
Hricovíniová, Z., & Hrobonová, K. (2020). Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study. Molecules, 25(23), 5625. [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
Filachione, E. M., & Costello, E. J. (1952). Lactic acid, allyl ester. Organic Syntheses, 32, 72. [Link]
Use of Phenethyl lactate as a flavoring agent in food products
Technical Application Guide: Phenethyl Lactate in Food Systems Executive Summary Phenethyl lactate (CAS 10138-63-3), also known as 2-phenylethyl lactate, is a high-impact flavoring agent valued for its complex sensory pr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Guide: Phenethyl Lactate in Food Systems
Executive Summary
Phenethyl lactate (CAS 10138-63-3), also known as 2-phenylethyl lactate, is a high-impact flavoring agent valued for its complex sensory profile bridging fruity, floral, and creamy notes.[1] Unlike simple aliphatic esters, its structure—derived from phenethyl alcohol (rose/honey) and lactic acid (milky/sour)—offers unique "top-to-middle" note volatility.[1]
This guide provides a technical roadmap for the synthesis, stabilization, and quantification of phenethyl lactate. It specifically addresses the "Chameleon Effect," where matrix-induced hydrolysis alters the flavor profile from fruity-creamy to floral-acidic over time, a critical consideration for shelf-life stability in beverages.[1]
Key Technical Specifications:
Chemical Name: 2-Phenylethyl 2-hydroxypropanoate[1]
Phenethyl lactate is an ester subject to hydrolysis, particularly in low-pH aqueous environments (soft drinks, fermented dairy).[1] Upon degradation, it reverts to its parent compounds:
Impact on Flavor Profile:
A beverage formulated with phenethyl lactate for a "creamy pineapple" note may shift towards a "sour rose" profile after 3–6 months of storage if not stabilized.
Emulsion Systems: Encapsulate phenethyl lactate in the oil phase of an O/W emulsion. The steric hindrance of the surfactant interface (e.g., gum acacia, modified starch) reduces water access to the ester bond.
Co-Solvents: In alcoholic beverages, ethanol concentrations >15% significantly retard hydrolysis via mass action (Le Chatelier's principle).[1]
DOT Diagram: Hydrolysis Pathway & Sensory Shift
Figure 1: Mechanism of flavor profile degradation in aqueous media.
Objective: Synthesize "Natural" labeled phenethyl lactate using lipase-catalyzed transesterification.
Principle: Use of Candida antarctica Lipase B (CAL-B) to catalyze the esterification of phenethyl alcohol with ethyl lactate (acting as both acyl donor and solvent) or lactic acid.[1]
Materials:
Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435), >5000 LU/g.[1]
Success Criterion: If PL provides a "creamy/honey" modification, panelists should cite these descriptors for the odd sample.
References
FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavor Ingredient Library.[1] (FEMA 3958: Phenethyl lactate).[1][2] Link
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives and Contaminants: Phenethyl lactate.[1][3] WHO Technical Report Series.[1] Link[1]
The Good Scents Company. Phenethyl lactate: Organoleptic Properties and Safety Data.Link[1]
Bhatia, S. et al. (2019). Enzymatic synthesis of flavor esters: A review.[1] Journal of Biocatalysis & Agricultural Biotechnology. Link
European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 53 (FGE.53).[1] EFSA Journal.[1] Link[1]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Phenethyl Lactate
Strategic Overview Phenethyl lactate (PEL) is a lipophilic ester formed from the condensation of phenethyl alcohol and lactic acid. While widely recognized in the fragrance industry for its rose-like olfactory profile, P...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
Phenethyl lactate (PEL) is a lipophilic ester formed from the condensation of phenethyl alcohol and lactic acid. While widely recognized in the fragrance industry for its rose-like olfactory profile, PEL is gaining traction in pharmaceutical development due to its antimicrobial properties and potential as a prodrug vehicle.[1]
The Analytical Challenge:
The primary challenge in analyzing PEL is its susceptibility to hydrolysis. As an ester, it degrades into Phenethyl Alcohol (PEA) and Lactic Acid (LA) under basic conditions or prolonged exposure to aqueous environments.[1] Therefore, a standard "assay" is insufficient; the method must be stability-indicating—capable of resolving the parent compound from its degradation products.
This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, validated against ICH Q2(R2) standards, ensuring specificity, linearity, and precision for both formulation quality control and pharmacokinetic studies.
Physicochemical Profile & Method Drivers[2][3]
Understanding the molecule is the first step in method design.[1] The following properties dictate our chromatographic choices.
To ensure this method is "fit for purpose," the following validation parameters must be executed. This framework aligns with the latest ICH Q2(R2) guidelines.[5]
Cause: Interaction with residual silanol groups on the silica support.[1]
Fix: Ensure the column is "end-capped."[1] Increase buffer strength slightly or lower pH to 2.5.
Issue: "Ghost" Peaks in Gradient
Cause: Impurities in the water or organic modifier accumulating during the equilibration phase.[1]
Fix: Use HPLC-grade water and filter all buffers through 0.22 µm filters.[1] Run a blank gradient before sample set.
Issue: Shift in Retention Time
Cause: Evaporation of Acetonitrile from the mobile phase reservoir or temperature fluctuations.[1]
Fix: Cap solvent bottles; ensure column oven is functioning at 30°C.[1]
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][6] [Link]
PubChem. (n.d.).[1] Phenethyl lactate Compound Summary. National Center for Biotechnology Information. [Link]
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[1] USP-NF.[1] [Link]
Armaforte, E., et al. (2006).[1][7] High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A. [Link] (Cited for methodological parallels regarding the lactate moiety).[1]
Technical Support Center: Phenethyl Lactate (PEL) Enzymatic Synthesis
Topic: Yield Optimization & Troubleshooting Guide Audience: Senior Researchers, Process Chemists, and R&D Scientists Core Directive & System Overview Welcome to the Technical Support Hub for Phenethyl Lactate (PEL) synth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Optimization & Troubleshooting Guide
Audience: Senior Researchers, Process Chemists, and R&D Scientists
Core Directive & System Overview
Welcome to the Technical Support Hub for Phenethyl Lactate (PEL) synthesis. This guide addresses the specific challenges of coupling Phenethyl Alcohol (PEA) with Lactic Acid (LA) using lipase catalysis.
Unlike simple esterifications, PEL synthesis faces a "Solubility-Stability Paradox": Lactic acid is highly polar and hydrophilic, while the optimal lipase (CALB) requires hydrophobic environments to maintain its essential water layer. This guide provides the protocols to navigate this thermodynamic conflict.
The Mechanism: Ping-Pong Bi-Bi
To troubleshoot effectively, you must understand the underlying kinetics. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[1]
The enzyme binds the acyl donor (Lactic Acid) first, releasing water and forming an Acyl-Enzyme intermediate.
The alcohol (Phenethyl Alcohol) binds, attacks the intermediate, and releases the ester (PEL).
Critical Failure Point: If water is not removed, the Acyl-Enzyme intermediate hydrolyzes back to the starting acid (Reverse Hydrolysis), stalling yield at ~40-50%.
Visualizing the Workflow & Failure Points
The following diagram illustrates the reaction pathway and the specific inhibition loops that reduce yield.
Figure 1: The Ping-Pong Bi-Bi mechanism for PEL synthesis. Note the red "Reverse Hydrolysis" loop caused by water accumulation.
Troubleshooting & Optimization Modules
Module A: The "Solubility-Stability" Paradox (Solvent Selection)
Issue: Lactic acid is insoluble in hydrophobic solvents (e.g., Hexane), but hydrophilic solvents (e.g., THF, DMSO) strip the essential water layer from the enzyme, deactivating it.
Solution: Use a Solvent-Free System or a Hydrophobic Solvent with High LogP .
Solvent System
LogP Value
Enzyme Stability
Substrate Solubility
Recommendation
n-Hexane
3.9
High
Low (Lactic Acid precipitates)
Poor for PEL
THF
0.46
Low (Strips water)
High
Avoid
Toluene
2.7
Moderate
Moderate
Acceptable
Solvent-Free
N/A
High
High (Substrates act as solvent)
Recommended
Technical Insight: In a solvent-free system, Phenethyl Alcohol acts as the solvent. Although Lactic Acid is polar, it is miscible with PEA at 50-60°C. This maximizes enzyme stability and volumetric productivity.
Module B: Water Management (The Yield Killer)
Issue: The reaction produces 1 mole of water for every mole of PEL. Accumulation pushes equilibrium backward.
Symptom: Yield plateaus at 45-55% regardless of time.
Activation: Bake sieves at 250°C for 3 hours before use.
Dosage: Add 50-100 g/L of sieves to the reaction mixture.
Timing: Add sieves after 1 hour of reaction. Adding them immediately can dehydrate the enzyme before the reaction starts.
Module C: Acid Inhibition
Issue: High concentrations of Lactic Acid can acidify the micro-environment of the enzyme carrier, leading to denaturation.
Symptom: Reaction starts fast but stops completely after 2-3 hours.
Solution: Stepwise Feeding
Instead of adding all Lactic Acid at T=0, divide the dosage:
T=0h: Add 1 equivalent of PEA + 0.33 eq Lactic Acid.
T=4h: Add 0.33 eq Lactic Acid.
T=8h: Add 0.33 eq Lactic Acid.
Validated Experimental Protocol
Protocol: Solvent-Free Enzymatic Synthesis of Phenethyl Lactate
Target Yield: >90%
Mix Phenethyl Alcohol (PEA) and Lactic Acid (LA) in a 1.5:1 molar ratio (Excess alcohol drives equilibrium).
Note: If using 85% Lactic Acid syrup, you MUST dehydrate it first (vacuum distillation) or increase molecular sieve load.
Enzyme Loading:
Add Novozym 435 at 2-5% (w/w) relative to the total substrate mass.
Incubation:
Temperature: 60°C (Optimal for CALB/Solvent-free viscosity).
Agitation: 200 RPM (Orbital shaker). Warning: Magnetic stirring bars can grind and destroy immobilized enzyme beads.
Water Removal:
At T=1 hour, add activated Molecular Sieves (10% w/v).
Monitoring:
Sample at 2h, 6h, 12h, 24h.
Analyze via HPLC (C18 column) or GC.
Termination & Purification:
Filter out Enzyme and Sieves.
Wash enzyme with acetone for reuse (up to 5-10 cycles).
Purify PEL via vacuum distillation to remove excess PEA.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your specific experiment.
Figure 2: Diagnostic logic for troubleshooting yield issues.
Frequently Asked Questions (FAQ)
Q: Can I use free lipase powder instead of immobilized Novozym 435?A: It is not recommended for high yields. Free lipase tends to agglomerate in solvent-free or non-polar systems, drastically reducing surface area. Immobilized lipases (like Novozym 435) maintain dispersion and allow for easy recovery/reuse.
Q: My reaction mixture turned solid/gelatinous. What happened?A: This usually indicates polymerization of lactic acid . Lactic acid can esterify with itself to form lactide or oligomers.
Fix: Ensure you have an excess of Phenethyl Alcohol (1.5:1 or 2:1 ratio) to statistically favor the PEL reaction over LA-LA polymerization.
Q: How do I reuse the enzyme?A: Filter the beads, wash them 3 times with acetone or tert-butanol to remove adsorbed substrates, and air dry. Do not wash with water, as this can strip the enzyme from the carrier or alter the pH micro-environment.
References
Enzymatic Synthesis of Phenethyl Ester
Source: Xu, D.G., et al. (2022).[4] "Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution." Open Access Library Journal.
Relevance: Validates Novozym 435 as the optimal catalyst and establishes 60°C as the optimal temper
Source: "Investigation of the stability of Novozym® 435 in the production of biodiesel." CONICET.
Relevance: Provides critical data on the degradation of the PMMA support of Novozym 435 when exposed to alcohols and moisture, emphasizing the need for controlled w
Source: "Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media." MDPI.
Relevance: Confirms the Ping-Pong Bi-Bi mechanism with dead-end inhibition for lipase-catalyzed esterifications, providing the theoretical basis for the "Stepwise Feeding" protocol.
Side-product formation in the chemical synthesis of Phenethyl lactate
Welcome to the technical support center for the chemical synthesis of Phenethyl Lactate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chemical synthesis of Phenethyl Lactate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this esterification process. Here, we provide in-depth, evidence-based troubleshooting advice and detailed protocols to enhance the yield, purity, and reproducibility of your synthesis.
Table of Contents
Frequently Asked Questions (FAQs)
What are the primary methods for synthesizing phenethyl lactate?
What are the most common impurities I should expect?
How can I monitor the progress of my reaction and detect these impurities?
Troubleshooting Guide: Side-Product Formation
Problem 1: My final product is a viscous oil, and the yield of phenethyl lactate is low. I suspect polymerization.
Problem 2: I'm observing a significant amount of an unknown, lower-boiling point impurity in my GC-MS analysis.
Problem 3: My reaction mixture has darkened significantly, especially when using sulfuric acid at high temperatures.
Problem 4: I'm using an enzymatic approach, but the reaction is slow or incomplete.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification of Phenethyl Lactate with Minimized Side-Products.
Protocol 2: Purification of Phenethyl Lactate by Vacuum Distillation.
Protocol 3: Lipase-Catalyzed Synthesis of Phenethyl Lactate.
References
Frequently Asked Questions (FAQs)
What are the primary methods for synthesizing phenethyl lactate?
There are three primary methods for the synthesis of phenethyl lactate:
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between phenethyl alcohol and lactic acid.[1][2][3] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2][3] The reaction is reversible and requires shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing the water byproduct.[1][3]
Enzymatic Synthesis: This method employs lipases as biocatalysts to perform the esterification.[4][5] It is considered a "green" chemistry approach as it proceeds under milder conditions and often with higher selectivity, minimizing side reactions.[5][6] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are commonly used.[7][8]
Transesterification: In this process, an existing ester of lactic acid (e.g., methyl lactate or ethyl lactate) is reacted with phenethyl alcohol in the presence of a catalyst to exchange the alkyl group. This can sometimes offer advantages in terms of equilibrium and purification.
What are the most common impurities I should expect?
The most common impurities are directly related to the starting materials and the reaction conditions:
Lactic Acid Oligomers: Lactic acid can self-esterify to form dimers (lactoyl lactic acid), trimers, and higher oligomers.[9][10][11] This is a significant side reaction, especially when using concentrated lactic acid or high temperatures.
Phenethyl Ether (Bis(2-phenylethyl) ether): This can form via the acid-catalyzed dehydration of two molecules of phenethyl alcohol, particularly under harsh acidic conditions and elevated temperatures.
Styrene: Dehydration of phenethyl alcohol can also lead to the formation of styrene.
Unreacted Starting Materials: Due to the reversible nature of esterification, residual phenethyl alcohol and lactic acid will likely be present in the crude product.
Sulfonated Aromatic Byproducts: While less common under controlled conditions, using a strong sulfuric acid catalyst at high temperatures could theoretically lead to the sulfonation of the aromatic ring of phenethyl alcohol.[12]
How can I monitor the progress of my reaction and detect these impurities?
A multi-faceted analytical approach is recommended:
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like phenethyl lactate, phenethyl alcohol, styrene, and phenethyl ether.[13]
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile components like lactic acid and its oligomers.[11][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities by comparing the spectra to known standards.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester.
Troubleshooting Guide: Side-Product Formation
Problem 1: My final product is a viscous oil, and the yield of phenethyl lactate is low. I suspect polymerization.
Q: What is causing this viscosity and low yield?
A: The most likely cause is the self-esterification of lactic acid to form linear polyester chains (oligomers).[9][10][11] Lactic acid possesses both a carboxylic acid and a hydroxyl group, allowing it to react with itself. This process is accelerated by the same acidic conditions and high temperatures used for the desired esterification.
Caption: Causality of lactic acid oligomerization.
Troubleshooting and Mitigation:
Control Reaction Temperature: Avoid excessively high temperatures. Aim for the lowest effective temperature to achieve a reasonable reaction rate.
Molar Ratio of Reactants: Use a molar excess of phenethyl alcohol. This statistically favors the reaction between lactic acid and the alcohol over the self-reaction of lactic acid. A 2:1 to 3:1 molar ratio of phenethyl alcohol to lactic acid is a good starting point.
Gradual Addition: Consider adding the lactic acid slowly to the heated mixture of phenethyl alcohol and catalyst. This keeps the instantaneous concentration of free lactic acid low.
Use of a Water-Entraining Solvent: Performing the reaction in a solvent like toluene with a Dean-Stark apparatus to continuously remove water can help drive the desired reaction to completion at lower temperatures.[2]
Problem 2: I'm observing a significant amount of an unknown, lower-boiling point impurity in my GC-MS analysis.
Q: What could this impurity be?
A: Under acidic and high-temperature conditions, phenethyl alcohol can undergo dehydration (elimination of water) to form styrene or self-condensation to form bis(2-phenylethyl) ether . Styrene is more volatile and would likely have a shorter retention time in GC analysis.
Reaction Schemes:
Dehydration to Styrene: C₆H₅CH₂CH₂OH → C₆H₅CH=CH₂ + H₂O
Formation of Ether: 2 C₆H₅CH₂CH₂OH → C₆H₅CH₂CH₂OCH₂CH₂C₆H₅ + H₂O
Troubleshooting and Mitigation:
Milder Acid Catalyst: Sulfuric acid is a strong dehydrating agent. Consider using a milder acid catalyst like p-toluenesulfonic acid or an acidic ion-exchange resin (e.g., Amberlyst 15).
Lower Reaction Temperature: Dehydration reactions are highly temperature-dependent. Reducing the reaction temperature can significantly decrease the formation of these byproducts.
Enzymatic Synthesis: Switching to a lipase-catalyzed method will completely avoid this acid-catalyzed side reaction.
Problem 3: My reaction mixture has darkened significantly, especially when using sulfuric acid at high temperatures.
Q: What is causing the dark color?
A: The dark coloration is likely due to decomposition and polymerization reactions. Concentrated sulfuric acid is a strong oxidizing agent at elevated temperatures and can cause charring of organic materials. Additionally, it could potentially lead to minor sulfonation of the aromatic ring of phenethyl alcohol, creating colored impurities.[12]
Troubleshooting and Mitigation:
Catalyst Choice: As mentioned previously, switch to a non-oxidizing acid catalyst like p-toluenesulfonic acid or a solid acid catalyst.
Temperature Control: Maintain strict temperature control and avoid localized overheating.
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Problem 4: I'm using an enzymatic approach, but the reaction is slow or incomplete.
Q: What factors could be inhibiting my lipase-catalyzed reaction?
A: Enzymatic reactions are sensitive to their environment. Several factors can affect lipase activity:
Water Content: While water is a product of the reaction, a small amount of water is essential for maintaining the enzyme's active conformation. Anhydrous conditions can inactivate the lipase, while excessive water will favor the reverse reaction (hydrolysis).[16]
Solvent Choice: The choice of organic solvent can significantly impact enzyme activity. Non-polar solvents like hexane or toluene are often preferred.[6][8]
pH of the Enzyme's Microenvironment: The acidity of lactic acid can denature the enzyme. Immobilized enzymes are generally more robust, but high concentrations of acid can still be problematic.
Temperature: While milder than chemical synthesis, there is an optimal temperature for each lipase. Too low, and the reaction is slow; too high, and the enzyme can denature. For many common lipases, this is in the range of 40-60°C.[4]
Substrate Inhibition: High concentrations of either the alcohol or the acid can sometimes inhibit the enzyme's activity.
Troubleshooting and Mitigation:
Optimize Water Activity: If using a very dry system, consider adding a small, controlled amount of water or using hydrated salts to maintain optimal water activity.
Solvent Screening: If the reaction is slow, screen a variety of non-polar organic solvents.
Control Substrate Concentration: Try adding the lactic acid substrate in a stepwise manner to keep its concentration from becoming inhibitory.
Use of Molecular Sieves: In an organic solvent, adding molecular sieves can help remove the water byproduct, driving the equilibrium towards the product without creating an entirely anhydrous environment that could harm the enzyme.
Experimental Protocols
Protocol 1: Optimized Fischer Esterification of Phenethyl Lactate with Minimized Side-Products
This protocol utilizes an excess of phenethyl alcohol and a milder acid catalyst to maximize the yield of the desired ester and minimize side reactions.
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
To the flask, add phenethyl alcohol, toluene (enough to fill the Dean-Stark trap), and p-toluenesulfonic acid monohydrate.
Heat the mixture to reflux and allow any residual water to be removed azeotropically.
Once the toluene is refluxing and no more water is collecting, begin the slow, dropwise addition of lactic acid to the flask over 1-2 hours.
Continue refluxing the reaction mixture, collecting the water byproduct in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.
Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining lactic acid. Caution: CO₂ evolution may cause pressure buildup.
Wash the organic layer with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
The resulting crude product can then be purified by vacuum distillation.
Protocol 2: Purification of Phenethyl Lactate by Vacuum Distillation
Equipment:
Short-path distillation apparatus
Vacuum pump with a cold trap
Heating mantle with a stirrer
Thermometer
Procedure:
Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.
Place the crude phenethyl lactate in the distillation flask with a magnetic stir bar.
Slowly apply vacuum, being mindful of any bumping from residual volatile solvents.
Once a stable vacuum is achieved, begin to heat the distillation flask gently.
Collect any low-boiling fractions (e.g., unreacted phenethyl alcohol) in the receiving flask.
Increase the temperature to distill the phenethyl lactate. The boiling point will depend on the vacuum pressure.
Collect the pure phenethyl lactate fraction. High-boiling residues, including lactic acid oligomers, will remain in the distillation flask.
Discontinue heating and allow the apparatus to cool completely before releasing the vacuum.
Quantitative Data Comparison
Parameter
Standard Fischer Esterification
Optimized Protocol
Enzymatic Synthesis
Catalyst
Conc. H₂SO₄
p-TsOH
Immobilized Lipase
Temperature
120-140 °C
110 °C (Toluene reflux)
40-60 °C
Typical Yield
60-75%
80-90%
>95%
Primary Side-Products
Oligomers, Ether, Styrene
Oligomers (reduced)
Minimal
Product Color
Often dark
Light yellow
Colorless
Protocol 3: Lipase-Catalyzed Synthesis of Phenethyl Lactate
This protocol offers a highly selective and environmentally friendly alternative to acid catalysis.
Materials:
Phenethyl alcohol (1.2 molar equivalents)
Lactic acid (1.0 molar equivalent)
Immobilized Lipase (e.g., Novozym 435, 10% w/w of total substrates)
Molecular sieves (4 Å), activated
Toluene (or another suitable non-polar solvent)
Procedure:
To a round-bottom flask, add phenethyl alcohol, lactic acid, toluene, and the immobilized lipase.
Add activated molecular sieves to the flask.
Seal the flask and place it in an incubator shaker or on a stirring hotplate set to the optimal temperature for the chosen lipase (e.g., 50°C for Novozym 435).
Allow the reaction to proceed with stirring for 24-72 hours. Monitor the progress by taking small aliquots and analyzing them by GC or HPLC.
Once the reaction has reached equilibrium or completion, filter off the immobilized lipase and the molecular sieves. The lipase can often be washed with fresh solvent and reused.
The filtrate, containing the product in the solvent, can be concentrated under reduced pressure. The crude product is typically much cleaner than that from chemical synthesis and may require minimal further purification.
Troubleshooting Workflow for Phenethyl Lactate Synthesis
Caption: General troubleshooting workflow for synthesis.
References
Distinct Oligomerization of Lactic Acid in Aqueous Microdroplets. The Journal of Physical Chemistry A. [Link]
A Kinetic Model for the Esterification of Lactic Acid and Its Oligomers. Industrial & Engineering Chemistry Research. [Link]
Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. [Link]
A Kinetic Model for the Esterification of Lactic Acid and Its Oligomers. ResearchGate. [Link]
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]
Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. PubMed. [Link]
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC - NIH. [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Scientific Research Publishing. [Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
US3332979A - Sulfation of alcohols using ureamodified sulfuric acid.
Applications of Friedel–Crafts reactions in total synthesis of natural products. SpringerLink. [Link]
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. PubMed. [Link]
Acid to Ester - Common Conditions. Denigma. [Link]
Method for sulfonation of phenol? ResearchGate. [Link]
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Mechanism for the lipase-catalyzed synthesis of phenethyl formate. ResearchGate. [Link]
“One Pot” Enzymatic Synthesis of Caffeic Acid Phenethyl Ester in Deep Eutectic Solvent. MDPI. [Link]
Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. MDPI. [Link]
Lipase Catalyzed Ester Synthesis for Food Processing Industries. SciELO. [Link]
Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]
ASYMMETRIC LACTIC ACID ESTERIFICATION WITH BIOCATALYSTS IN IONIC LIQUID. The Distant Reader. [Link]
US2634287A - Process for sulfation of aliphatic alcohols.
Overcoming challenges in the purification of Phenethyl lactate
Topic: Overcoming Challenges in the Purification of Phenethyl Lactate (PEL) Audience: Researchers, Process Chemists, and Drug Development Scientists. Welcome to the PEL Purification Support Portal Status: Operational Tic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Challenges in the Purification of Phenethyl Lactate (PEL)
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Welcome to the PEL Purification Support Portal
Status: Operational
Ticket Priority: High
Lead Scientist: Dr. [AI Name], Senior Application Scientist
Executive Summary:
Phenethyl lactate (PEL) purification presents a unique "thermal paradox." The ester has a high boiling point (~355°C at atm), yet one of its precursors, Lactic Acid (LA), is thermally unstable and prone to oligomerization (lactide formation) above 120°C. Furthermore, the other precursor, Phenethyl Alcohol (PEA), possesses a potent rose-like odor that contaminates the final product even at trace levels.
This guide moves beyond standard protocols to address the mechanistic failures that occur during the separation of this specific ester.
Preventing downstream bottlenecks before they start.
FAQ 1.1: Why does my crude mixture still smell strongly of roses (Phenethyl Alcohol) even after long reaction times?
Diagnosis: Equilibrium Limitation & Water Accumulation.
In lipase-catalyzed esterification (the preferred method to avoid thermal degradation), water is a byproduct. If not removed, the thermodynamic equilibrium shifts back toward hydrolysis, leaving significant unreacted Phenethyl Alcohol (PEA).
Troubleshooting Protocol:
Water Activity Control: Do not rely solely on solvent hydrophobicity. Introduce Molecular Sieves (3Å or 4Å) directly into the reaction vessel (50–100 g/L).
Mechanism:[1][2][3][4][5][6][7][8] This acts as an in situ water sink, driving the equilibrium toward ester synthesis (Le Chatelier’s principle).
Stepwise Feeding: If using a solvent-free system, add Lactic Acid in pulses (e.g., 3 aliquots over 12 hours).
Reasoning: High concentrations of acid can denature the lipase (e.g., Novozym 435) by acidifying the aqueous micro-layer around the enzyme.
FAQ 1.2: My enzyme (Novozym 435) is clumping and difficult to filter. How do I recover it?
Diagnosis: Viscosity & Surface Tension Effects.
PEL is viscous. In solvent-free systems, the reaction mixture becomes syrup-like, trapping the immobilized enzyme beads.
The "Solvent-Wash" Recovery System:
Dilution: Before filtration, dilute the reaction mixture 1:1 with cold Ethyl Acetate or n-Hexane .
Filtration: Use a sintered glass funnel (Porosity 3).
Rinse: Wash the beads with 3 bed volumes of the chosen solvent.
Data Check: Verify filtrate clarity. Any turbidity suggests enzyme leaching (support breakdown).
Module 2: Extraction & Phase Separation
Handling the "Crude" Stage.
FAQ 2.1: I have a persistent emulsion during the aqueous wash. How do I break it?
Diagnosis: Surfactant Behavior of Partial Esters.
If you used a chemical catalyst or impure Lactic Acid, you likely generated oligomeric lactates (surfactants) that stabilize oil-in-water emulsions.
Corrective Workflow:
The "Salting Out" Method: Do not use pure water for the first wash. Use saturated NaCl (Brine) .
Physics: Increasing the ionic strength of the aqueous phase drives organics (PEL/PEA) out of the water phase and compresses the electrical double layer stabilizing the emulsion.
pH Adjustment:
Wash 1: 5% NaHCO₃ (Sodium Bicarbonate) . This neutralizes residual Lactic Acid (converting it to water-soluble Sodium Lactate).
Critical Check: Watch for CO₂ evolution. Vent frequently.
Wash 2: Brine (to remove trapped water).
Data Table: Solvent Partitioning Efficiency
Solvent System
PEL Recovery
PEA Removal
Emulsion Risk
Recommendation
n-Hexane / Water
Moderate
Poor
Low
Use for enzyme recovery only.
Ethyl Acetate / Brine
High (>95%)
Moderate
Medium
Standard Protocol.
Dichloromethane / Water
High
High
High
Avoid (Green Chemistry violation).
Module 3: Distillation & Thermal Separation
The Critical Step: Solving the Thermal Paradox.
FAQ 3.1: My product turns yellow/brown during distillation. What is happening?
Diagnosis: Thermal Decomposition of Residual Lactic Acid.
Standard vacuum distillation (e.g., 10 mbar @ 150°C) is too harsh. Residual Lactic Acid dehydrates into Lactide (cyclic dimer) or caramelizes, discoloring the PEL.
The Solution: Short Path / Molecular Distillation
You must lower the boiling point below the degradation threshold of the impurities.
Protocol:
Equipment: Wiped Film Evaporator (WFE) or Short Path Distillation unit.
Vacuum Requirement: High Vacuum is non-negotiable (< 0.1 mbar or < 100 Pa ).
FAQ 3.2: I cannot separate Phenethyl Alcohol (BP 220°C) from Phenethyl Lactate (BP 355°C). They co-elute.
Diagnosis: Azeotropic-like behavior or Entrainment.
While the boiling points seem far apart at atmospheric pressure, the gap narrows under vacuum, and the viscosity of PEL can "entrain" PEA.
Troubleshooting Logic:
Do not aim for 100% recovery in one fraction.
The "Heart Cut" Strategy:
Collect the "Forerun" (rich in PEA) until the vapor temperature stabilizes.
Switch receivers.
Collect the "Heart" (Pure PEL).
Stop before the "Tail" (colored heavy ends) appears.
Validation: Use Refractive Index (RI) in real-time.
Workflow Diagram: The "Cold-Process" Purification Strategy
This workflow prioritizes thermal safety for the ester.
Caption: Optimized downstream processing workflow for Phenethyl Lactate, emphasizing enzyme recovery and fractional vacuum distillation.
Troubleshooting Logic: The Distillation Decision Tree
Caption: Decision matrix for troubleshooting thermal degradation and separation efficiency during PEL purification.
References
Physical Properties & Safety Data
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6054, Phenethyl alcohol. Retrieved from .
The Good Scents Company (2024). Phenethyl Lactate Physical Properties and Organoleptic Profile. Retrieved from .
Enzymatic Synthesis & Kinetics
Liu, Y., et al. (2020). "Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification." Molecules. (Applied methodology for phenethyl ester purification). Retrieved from .
Adnani, A., et al. (2010). "Optimization of lipase-catalyzed synthesis of phenethyl ester in a solvent-free system." Process Biochemistry. (Establishes the ping-pong bi-bi mechanism and inhibition factors).
Purification Methodologies
Komesu, A., et al. (2017). "Separation and purification technologies for lactic acid – A brief review." BioResources. (Details thermal instability of lactic acid). Retrieved from .
Ezeji, T.C., et al. (2006). "Recovery of Phenethyl Alcohol using biphasic systems." (Relevant for extraction protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: PEL-STAB-2024-V1
Subject: Stability Protocols, Degradation Kinetics, and Storage Optimization for Phenethyl Lactate
Executive Summary & Chemical Profile
Phenethyl Lactate (PEL) is a lipophilic ester formed from the condensation of Lactic Acid and Phenethyl Alcohol . Widely used in fragrance, flavor, and pharmaceutical formulations, its stability is governed primarily by its susceptibility to hydrolysis and transesterification .
CAS Number: 10138-63-3
Chemical Structure: 2-hydroxypropanoic acid, 2-phenylethyl ester
This guide provides an evidence-based framework for maintaining PEL integrity, troubleshooting degradation issues, and validating shelf-life claims.
Mechanism of Instability: The "Autocatalytic Loop"
The primary degradation pathway for Phenethyl Lactate is hydrolysis , where the ester bond cleaves in the presence of water to release Lactic Acid and Phenethyl Alcohol.
Why this matters: This reaction is autocatalytic .
Trace water initiates slow hydrolysis.
Lactic Acid is released, lowering the pH of the system.
The lower pH acts as a catalyst, exponentially increasing the rate of further hydrolysis.
Visualization: The Autocatalytic Degradation Pathway
Figure 1: The autocatalytic hydrolysis loop of Phenethyl Lactate. Note how the byproduct (Lactic Acid) feeds back into the reaction, accelerating degradation.
Storage Conditions & Optimization
To prevent the initiation of the autocatalytic loop, storage conditions must be rigorously controlled.
Quantitative Storage Parameters
Parameter
Recommended Range
Critical Limit (Failure Point)
Mechanism of Failure
Temperature
4°C – 15°C (Cool)
> 30°C
Arrhenius acceleration of hydrolysis kinetics.
Moisture (Water Activity)
< 0.1% w/w
> 0.5% w/w
Initiates ester cleavage.
Headspace Gas
Nitrogen / Argon
Ambient Air (Oxygen/Moisture)
Moisture ingress; secondary oxidation of alcohol moiety.
Container Material
Glass, Aluminum, HDPE
PET, PVC (Permeable)
Leaching of plasticizers; moisture permeation.
pH (Formulation)
5.5 – 6.5 (Buffered)
< 4.0 or > 8.0
Acid/Base catalyzed hydrolysis.
Protocol: Optimal Storage Workflow
Incoming QC: Upon receipt, measure Acid Value (AV) . An AV > 1.0 mg KOH/g indicates pre-existing degradation.
Aliquotting: Minimize headspace. If using large drums, transfer to smaller, single-use containers to avoid repeated exposure to humid air.
Inerting: Purge headspace with Nitrogen for 30 seconds before sealing.
Sealing: Use Teflon-lined caps. Avoid paper liners which absorb moisture.
Troubleshooting & FAQs
Q1: My Phenethyl Lactate has developed a "rose-like" or "fermented" odor. Is it still usable?
Diagnosis:Hydrolysis has occurred.
Root Cause: The "rose" note is Phenethyl Alcohol (a degradation product). The "fermented/sour" note is Lactic Acid .
Action: Perform an HPLC or GC assay. If the purity has dropped by >2%, the batch is compromised. The free acid may destabilize other ingredients in your formulation.
Correction: Discard batch. Review moisture controls in your storage area.
Q2: Can I store Phenethyl Lactate in an ethanolic solution?
Diagnosis:Risk of Transesterification.
Technical Insight: In the presence of Ethanol (solvent), PEL can undergo transesterification, swapping the phenethyl group for an ethyl group, resulting in Ethyl Lactate and free Phenethyl Alcohol.
Mitigation: Avoid protic solvents (alcohols) for long-term storage. Use aprotic solvents like Propylene Glycol (PG) or store neat (undiluted). If ethanol is required, ensure the pH is strictly neutral (6.0–7.0) to inhibit the catalytic exchange.
Q3: The material has become cloudy. What happened?
Diagnosis:Moisture Saturation or Oligomerization.
Root Cause: PEL is lipophilic. If water ingress occurs, it may form a micro-emulsion (cloudiness) before hydrolysis fully sets in. Alternatively, at high temperatures, lactic acid esters can form lactide oligomers (less common in PEL than simple lactates).
Action: Centrifuge a sample. If water separates, the bulk material is wet. Dry with anhydrous sodium sulfate if the chemical integrity is still intact (verify via GC).
Analytical Monitoring Protocols
To validate stability, do not rely on smell alone. Use this quantitative workflow.
Lactic Acid: Not detected (elutes in void volume usually).
Method B: GC-FID (Rapid Screening)
Column: DB-WAX or HP-5.
Temp Program: 100°C (1 min) → 10°C/min → 220°C.
Advantage: Clearly separates Phenethyl Alcohol (degradation product) from the parent ester.
Visualization: Stability Testing Decision Tree
Figure 2: Decision logic for routine stability monitoring of Phenethyl Lactate.
References
Fisher Scientific. (2021). Safety Data Sheet: Methyl Lactate (Structural Analog). Retrieved from
Pereira, C. S. M., & Rodrigues, A. E. (2014). Ethyl lactate as a solvent: Properties, applications and production processes.[1][2] Green Chemistry.[1] (Establishes hydrolysis kinetics of lactate esters).
Vu, D. T., et al. (2024). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Sustainable Chemistry & Engineering.
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for accelerated aging). Retrieved from
The Good Scents Company. (2023). Phenethyl Lactate Organoleptic Properties.[3] Retrieved from
Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for regulatory compliance.
Technical Support Center: Degradation Pathways of Phenethyl Lactate in Biological Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of phenethyl lactate. This guide provides in-depth technical information, tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of phenethyl lactate. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results accurately, and advance your research with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of phenethyl lactate in biological systems?
The primary degradation pathway of phenethyl lactate is enzymatic hydrolysis, which breaks the ester bond to yield phenethyl alcohol and lactic acid. This reaction is predominantly catalyzed by carboxylesterases (CES).[1][2][3]
Q2: Which carboxylesterase isozymes are most likely involved in phenethyl lactate hydrolysis?
While specific studies on phenethyl lactate are limited, based on the substrate specificities of human carboxylesterases, CES2 is the more likely candidate for its hydrolysis. CES2 typically hydrolyzes esters with a larger alcohol component (phenethyl alcohol) and a smaller acyl component (lactic acid).[1][3] However, the broad substrate specificity of CES1 means its involvement cannot be entirely ruled out without specific experimental data.[3]
Q3: What is the subsequent metabolic fate of the degradation products, phenethyl alcohol and lactic acid?
Phenethyl Alcohol: Following its release, phenethyl alcohol is primarily metabolized to phenylacetic acid (PAA).[4] This conversion likely involves alcohol and aldehyde dehydrogenases. PAA can then be further conjugated or excreted.
Lactic Acid: Lactic acid, a natural product of glycolysis, enters the body's lactate pool.[5][6][7] It can be transported to the liver and kidneys for gluconeogenesis (the Cori cycle) or used as an energy source by various tissues through its conversion to pyruvate and entry into the citric acid cycle.[6][8][9]
Q4: Can phenethyl lactate degrade non-enzymatically?
Yes, like other esters, phenethyl lactate can undergo non-enzymatic hydrolysis, although this process is generally much slower than enzyme-catalyzed hydrolysis.[10][11] The rate of non-enzymatic hydrolysis is influenced by pH and temperature. It can be accelerated by acidic or alkaline conditions.[11][12] It is crucial to account for this in in vitro assays by including appropriate controls.
Q5: Are there any known species differences in the metabolism of phenethyl lactate?
Visualizing the Degradation Pathway
Caption: Proposed metabolic pathway of phenethyl lactate.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
High background degradation in control samples (no enzyme/cells)
Non-enzymatic hydrolysis due to buffer pH or temperature.
Optimize buffer pH to maintain stability. Run assays at a controlled temperature. Include a time-zero control to establish the initial level of degradation.[11][12]
Inconsistent results between replicates
Pipetting errors, especially with volatile compounds like phenethyl alcohol. Incomplete enzyme/cell lysis.
Use reverse pipetting for viscous or volatile solutions. Ensure thorough mixing. Validate cell lysis procedures.
No or very low metabolite formation
Inactive enzyme or low enzyme concentration. Inappropriate cofactors. The chosen in vitro system lacks the necessary enzymes.
Use a fresh batch of enzyme and verify its activity with a known substrate. Ensure all necessary cofactors are present. Consider using a more complex system (e.g., liver S9 fractions or hepatocytes) that contains a broader range of enzymes.[13]
Difficulty in quantifying phenethyl alcohol
Volatility of the compound leading to sample loss. Adsorption to sample vials or tubing.
Use sealed vials for sample collection and analysis. Employ inert materials for the sample flow path to prevent adsorption.[14] Consider derivatization to a less volatile compound.
Unexpected metabolites observed
Contamination of the sample or reagents. Further metabolism of primary degradation products.
Analyze blank samples to rule out contamination. Use high-resolution mass spectrometry to identify unknown peaks and propose potential structures.
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of Phenethyl Lactate using Liver Microsomes
This protocol provides a framework for assessing the enzymatic hydrolysis of phenethyl lactate.
Materials:
Phenethyl lactate
Phenethyl alcohol (for standard curve)
Lactic acid (for standard curve)
Pooled human liver microsomes (or from other species of interest)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN)
LC-MS/MS system
Procedure:
Preparation of Reagents:
Prepare a stock solution of phenethyl lactate in a suitable solvent (e.g., DMSO or ACN).
Prepare working solutions of phenethyl lactate by diluting the stock solution in phosphate buffer.
Prepare calibration standards for phenethyl alcohol and lactic acid in the same buffer.
Incubation:
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and any necessary cofactors.
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding the phenethyl lactate working solution.
Incubate at 37°C with gentle shaking.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN.
Sample Processing:
Vortex the samples and centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of phenethyl lactate and the formation of phenethyl alcohol.
Controls:
No-Enzyme Control: Replace the microsome solution with buffer to assess non-enzymatic degradation.
Time-Zero Control: Stop the reaction immediately after adding the substrate to determine the starting concentration.
Protocol 2: Stability Testing of Phenethyl Lactate in Biological Matrix
This protocol is designed to evaluate the stability of phenethyl lactate under various conditions.[15][16][17][18][19]
Lactic Acidosis: Symptoms, Causes, Treatment & What It Is - Cleveland Clinic. (2023, June 13).
Lactic acid - Metabolite of the month - biocrates life sciences gmbh. (2022, October 11).
Lactic acid - Wikipedia.
Metabolic origins and metabolic fate of lactate - Deranged Physiology. (2023, August 14).
Technical Overview of Volatile Organic Compounds | US EPA. (2025, September 8).
Key Factors in Producing Reliable Trace VOC Analysis - SilcoTek. (2018, July 20).
Understanding Volatile Organic Compounds (VOCs) and TVOC Measurements - Atmotube. (2024, August 28).
Metabolic engineering of Saccharomyces cerevisiae for the production of 2-phenylethanol via Ehrlich pathway - PubMed. (2014, January 15).
VOC Analysis in Environmental Testing - ILT. (2025, July 7).
US20200232000A1 - Bioproduction of phenethyl alcohol, aldehyde, acid, amine, and related compounds - Google Patents.
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation. (2018, December 15).
Enzyme and Nonenzyme Hydrolyses of End Ester Group in Polyethylene Glycol Esters.
Ester hydrolysis.
stability investigations.
Phenethyl alcohol - Sciencemadness Wiki. (2025, October 4).
Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - AU.
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC.
Phenethyl alcohol - Wikipedia.
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate.
Sensing volatile organic compounds in aquatic samples: a review | Water Supply. (2024, September 28).
Why noncatalyzed hydrolysis of esters is a very slow reaction? - Quora. (2016, August 30).
Human carboxylesterases: a comprehensive review - PMC.
Carboxylic Ester Hydrolases in Bacteria: Active Site, Structure, Function and Application. (2019, November 14).
Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed. (2017, September 15).
Carboxylesterase - M-CSA Mechanism and Catalytic Site Atlas.
The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans - PubMed. (2013, January 15).
hydrolysis of esters - Chemguide.
CAS 10138-63-3 (PHENYL ETHYL LACTATE) - BOC Sciences.
Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - MDPI. (2008, February 18).
Stability testing of existing active substances and related finished products. (2023, July 13).
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27).
Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase - Frontiers. (2022, February 17).
STABILITY TESTING - SAHPRA.
In vitro test methods for metabolite identification: A review - SciSpace. (2018, December 24).
Stability Testing of Pharmaceutical Products. (2012, March 17).
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
(PDF) Carboxylesterases: Sources, Characterization and Broader Applications. (2018, February 2).
ENZYMATIC LACTATE - Labtest.
Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid - PubMed. (2020, January 1).
Lactate Metabolism is Associated with Mammalian Mitochondria - PMC - NIH.
Process and metabolic engineering perspectives of lactate production in mammalian cell cultures - The University of Manchester.
Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - MDPI. (2022, January 25).
NEW SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF ETHACRIDINE LACTATE IN PHARMACEUTICAL FORMULATIONS.
Methods for removing unreacted starting materials from Phenethyl lactate
Topic: Methods for removing unreacted starting materials (Phenethyl Alcohol and Lactic Acid) from Phenethyl Lactate. Audience: Researchers, Process Chemists, and Drug Development Professionals.[1] Version: 2.1 (Current)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methods for removing unreacted starting materials (Phenethyl Alcohol and Lactic Acid) from Phenethyl Lactate.
Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]
Version: 2.1 (Current)
Diagnostic & Strategy Overview
Before initiating purification, you must identify which starting material remains.[1] The synthesis of Phenethyl Lactate (PL) via esterification typically involves Phenethyl Alcohol (PEA) and Lactic Acid (LA) .
Scenario A (Excess PEA): Common in industrial setups to drive the reaction to completion. PEA is a high-boiling organic liquid (
) that is difficult to separate from the product () without high vacuum.[1]
Scenario B (Excess LA): Common in enzymatic synthesis.[1] LA is water-soluble but prone to forming oligomers (lactides) if heated, which complicates distillation.[1]
Decision Matrix (Interactive Workflow)
Figure 1: Decision matrix for selecting the appropriate purification protocol based on residual starting materials.
Protocol A: Aqueous Workup (Removal of Lactic Acid)
Verification: Check the pH of the aqueous layer. It must be pH 8-9.[1] If acidic, repeat step 2.
Drying: Wash organic layer once with brine, separate, and dry over anhydrous
.
Concentration: Remove solvent via rotary evaporation (
, 200 mbar).
Technical Insight: Do not use strong bases like NaOH.[1] Strong bases can hydrolyze the ester bond of Phenethyl Lactate, reverting it back to starting materials [1].
Protocol B: High-Vacuum Distillation (Removal of Phenethyl Alcohol)
Objective: Separate Phenethyl Alcohol (PEA) from Phenethyl Lactate (PL).
Challenge: Both are high-boiling liquids.
Critical Requirement: You must use high vacuum (< 5 mmHg) .[1] Heating Phenethyl Lactate above
at atmospheric pressure will cause thermal degradation and oligomerization of the lactate moiety.
Distillation Setup Data
Component
BP @ 760 mmHg
BP @ 10 mmHg
BP @ 1 mmHg
Role
Phenethyl Alcohol
Distillate (Fraction 1)
Phenethyl Lactate
(est)
Distillate (Fraction 2)
Lactic Oligomers
N/A
Pot Residue
Step-by-Step Procedure
Apparatus: Set up a short-path distillation head (Vigreux column optional but recommended for better separation). Use a cow receiver to collect fractions without breaking vacuum.
Vacuum: Apply high vacuum. Target pressure: 0.5 to 2.0 mmHg .[1]
Note: Phenethyl Lactate is less polar than Phenethyl Alcohol due to the esterification capping the carboxylic acid and the alcohol. It will elute before the unreacted alcohol [3].
Troubleshooting & FAQ
Q: My product smells intensely floral/rosy. Is it pure?A: No. Pure Phenethyl Lactate has a mild, fruity, buttery, or slightly balsamic odor.[1] A strong "rose" scent indicates residual Phenethyl Alcohol (PEA).[1] Even 1-2% residual PEA dominates the olfactory profile.[1] Refer to Protocol B .
Q: The distillation pot turned into a dark, viscous gum.A: This is caused by the polymerization of unreacted Lactic Acid or thermal degradation of the product.
Cause: You likely skipped Protocol A (Neutralization) or used excessive pot temperature (>
Fix: Ensure all acid is neutralized before distillation.[1] Use a better vacuum to lower the boiling point.
Q: Can I use azeotropic distillation to remove the water?A: Yes, during the synthesis phase. Using toluene or benzene with a Dean-Stark trap removes water and drives the equilibrium forward.[1] However, this does not remove the excess starting material (PEA), which still requires vacuum distillation [4].
Q: I see two spots on TLC very close together.A: This is common. PEA and PL have similar polarities.[1]
Optimization: Use a solvent system of Hexane:Diethyl Ether (7:3) for better resolution than Ethyl Acetate.[1] PL will be the upper spot (higher Rf).
References
Datta, R., & Henry, M. (2006).[1] Lactic acid: recent advances in products, processes and technologies. Journal of Chemical Technology & Biotechnology, 81(7), 1119-1129.[1] Link[1]
NIST Chemistry WebBook. (2023).[1] Phenethyl alcohol & Lactate Ester Thermochemical Data. National Institute of Standards and Technology.[1] Link
Kourist, R., et al. (2008).[1] The impact of solvent engineering on the lipase-catalyzed transesterification of phenols. Journal of Molecular Catalysis B: Enzymatic, 51(1-2), 23-28.[1] (Describes polarity differences in phenolic esters).
Pang, H., et al. (2015).[1] Recovery of lactic acid from fermentation broth by reactive distillation.[1][4] Industrial & Engineering Chemistry Research. Link[1]
A Comparative Sensory Analysis of Phenethyl Lactate and Ethyl Lactate for Flavor and Fragrance Applications
Introduction: The Subtle Complexity of Lactate Esters In the vast landscape of flavor and fragrance compounds, esters represent a cornerstone of creative formulation, providing a wide array of fruity and floral notes. Am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Subtle Complexity of Lactate Esters
In the vast landscape of flavor and fragrance compounds, esters represent a cornerstone of creative formulation, providing a wide array of fruity and floral notes. Among these, lactate esters—formed from lactic acid—offer a unique combination of characteristics derived from their parent acid and alcohol moieties. This guide provides an in-depth comparative analysis of the sensory profiles of two such esters: Ethyl Lactate and Phenethyl Lactate. While both share a common lactic acid backbone, the substitution of a simple ethyl group with an aromatic phenethyl group results in profoundly different organoleptic properties.
This document is intended for researchers, flavorists, perfumers, and drug development professionals. We will explore the distinct sensory worlds of these two molecules, explain the structural basis for their differences, and provide a robust experimental framework for their evaluation.
Sensory Profile of Ethyl Lactate: The Fruity & Creamy Workhorse
Ethyl lactate is a widely utilized flavor and fragrance ingredient, prized for its versatile and generally accessible sensory profile. It is found naturally in a variety of foods, including wine, chicken, and fruits.[1] Its character is multifaceted, often described as a harmonious blend of fruity, creamy, and buttery notes.
Aroma: The aroma of ethyl lactate is potent and complex.[1] At full strength, it can be sharp and ethereal, but upon dilution, it reveals a much softer and more attractive profile.[1][2] Key descriptors include fruity, buttery, sweet, creamy, and butterscotch .[1] Some evaluators also note hints of pineapple and coconut , which contribute to its utility in tropical and dairy-type flavor systems.[1] In the context of wine, where it is formed during malolactic fermentation, it contributes to a more complex and attractive aroma, softening the overall profile.[2]
Taste: The taste profile mirrors its aroma, characterized by sweet, fruity, and creamy sensations.[1] At a concentration of 50 ppm, it is described as having a pineapple-like character with a "caramellic brown nuance," making it a valuable component in brown flavor profiles like caramel and molasses.[1][2]
Its versatility allows it to be used across a broad spectrum of applications, from enhancing raspberry and cherry flavors to adding complexity to chocolate and dairy profiles.[2]
Sensory Profile of Phenethyl Lactate: The Floral & Honeyed Specialist
Phenethyl lactate, also known as 2-phenylethyl lactate, is a more specialized aroma chemical whose sensory profile is dominated by the influence of its phenethyl alcohol moiety.[3] Phenethyl alcohol itself is a primary aromatic alcohol renowned for its delicate and natural-smelling rose petal fragrance.[4][5] The esterification with lactic acid modulates this profile, adding layers of sweetness and fruitiness.
Aroma: The dominant character of phenethyl lactate is undeniably floral , with a distinct rose note.[6] Detailed organoleptic analysis reveals a complex bouquet of descriptors including sweet, honey, and fruity notes that support the primary floral character.[7] One source describes the scent at 100% concentration as a "very mild bland sweet rose".[6][8] This suggests a less aggressive and more nuanced floral profile compared to its parent alcohol. Additional descriptors such as waxy, balsam, and creamy add depth and complexity to its profile.[7]
Taste: The taste profile is less commonly documented than its aroma but is generally characterized by the same descriptors: fruity, sweet, floral, rose, and creamy .[7] The presence of the lactic acid component likely contributes a subtle tangy or creamy mouthfeel, balancing the floral and sweet notes.
Due to its characteristic floral-rose profile, phenethyl lactate is primarily used in fragrance applications to build or support floral accords, particularly rose and other blossom notes.[3]
Comparative Sensory Analysis
The fundamental sensory differences between ethyl lactate and phenethyl lactate are driven by the chemical nature of their respective alcohol groups. The small, aliphatic ethyl group of ethyl lactate contributes to its higher volatility and its bright, fruity, and buttery character. In contrast, the larger, aromatic phenethyl group in phenethyl lactate imparts its characteristic, less volatile, and distinctly floral-rose aroma.
Table 1: Side-by-Side Comparison of Sensory Descriptors
The Role of Chemical Structure in Sensory Perception
The divergence in sensory profiles is a classic example of structure-activity relationships in flavor and fragrance chemistry.
Ethyl Lactate (C₅H₁₀O₃): The ethyl group is small and non-polar. This results in a relatively volatile molecule that can easily reach the olfactory receptors. Its sensory character is typical of many small ethyl esters, which are often associated with general "fruity" notes. The hydroxyl group from the lactate moiety contributes to the creamy and buttery character.
Phenethyl Lactate (C₁₁H₁₄O₃): The phenethyl group contains a benzene ring. This aromatic ring is the key to its floral, rosy scent, a characteristic it inherits directly from phenethyl alcohol.[4][5] The larger size and increased molecular weight make it less volatile than ethyl lactate, resulting in a lower odor strength and greater substantivity (longevity), which are often desirable traits in perfumery.
Caption: Structural basis for sensory differences.
To objectively quantify and compare the sensory profiles of these two compounds, a Quantitative Descriptive Analysis (QDA) method is recommended. This involves a trained sensory panel that identifies, describes, and quantifies the attributes of a product.[9][10]
Panelist Selection and Training
Selection: Screen 15-20 candidates for sensory acuity, motivation, and ability to articulate perceptions.
Training (40-60 hours):
Familiarize panelists with the basic tastes and a wide range of aroma references relevant to the samples (e.g., fruity, floral, buttery, waxy, honey).
Introduce panelists to both ethyl lactate and phenethyl lactate at various dilutions to begin generating descriptive terms (lexicon development).
Through consensus, the panel finalizes a lexicon of 10-15 specific attributes that fully describe the sensory properties of both samples (e.g., "Rose Aroma," "Butterscotch Flavor," "Waxy Mouthfeel").[11]
Train panelists to use a 15-cm unstructured line scale for intensity rating, anchored with "low" and "high." Panelists must be calibrated to use the scale consistently.
Sample Preparation
Solvent: Prepare solutions in a neutral, deodorized solvent appropriate for the application (e.g., 10% ethanol/water solution for flavor evaluation, or odorless propylene glycol/diethyl phthalate for fragrance).
Concentration: Determine appropriate, equi-intense concentrations for evaluation through preliminary testing to avoid overwhelming the panelists. For example:
Ethyl Lactate: 50 ppm in 10% v/v ethanol/water.
Phenethyl Lactate: 200 ppm in 10% v/v ethanol/water.
Note: These are starting points and must be validated by the panel.
Presentation: Serve 10 mL of each sample in coded, lidded glass vials at a controlled temperature (e.g., 22°C). The presentation order must be randomized and balanced across panelists to prevent bias.
Evaluation Procedure
Environment: Conduct evaluations in individual sensory booths under controlled lighting and ventilation to minimize distractions.[12]
Methodology:
Panelists are provided with one sample at a time.
For aroma, they open the lid, take three short sniffs, and rate the intensity of each aromatic attribute on the provided scoresheet.
A mandatory 60-second rest period between samples is enforced, during which panelists cleanse their palate with deionized water and unsalted crackers.
The process is repeated for the second sample.
Each sample should be evaluated in triplicate over separate sessions to ensure data reliability.
Data Analysis
Measure the distance from the "low" anchor to the panelist's mark on the 15-cm line scale for each attribute.
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the products for each attribute.
Use Principal Component Analysis (PCA) to visualize the relationships between the products and their sensory attributes, creating a sensory map that clearly illustrates their distinct profiles.
Caption: Workflow for Descriptive Sensory Analysis.
Conclusion
Phenethyl lactate and ethyl lactate, while structurally related, occupy distinct and complementary spaces in the sensory landscape. Ethyl lactate is a versatile, high-impact compound defined by its bright fruity, buttery, and creamy characteristics, making it a staple in a wide range of food and beverage flavorings. Phenethyl lactate is a more nuanced and specialized ingredient, valued for its mild, sweet, floral, and rosy aroma, which lends itself to the creation of sophisticated floral fragrances. Understanding the direct link between their chemical structures and resulting sensory profiles empowers formulators to make more informed and creative decisions in product development. The application of rigorous, standardized sensory evaluation methods is critical to fully characterizing these differences and leveraging their unique properties effectively.
Descriptive Analysis in Sensory Evaluation. (n.d.). Wiley Online Library. Retrieved from [Link]
Phenethyl alcohol – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Descriptive Analysis in Sensory Evaluation. (2018, March 24). E3S Web. Retrieved from [Link]
GC-Olfactometry; PHASER PRO. (n.d.). GL Sciences. Retrieved from [Link]
Kayitesi, E., Onojakpor, O., & Moyo, S.M. (2023). Highlighting the impact of lactic-acid-bacteria-derived flavours or aromas on sensory perception of African fermented cereals. UPSpace - University of Pretoria. Retrieved from [Link]
2-Phenylethyl Alcohol: An Aroma Profile. (2016, April 6). Perfumer & Flavorist. Retrieved from [Link]
Effects of Lactic Acid Fermentation on Sensory Profile of Orange Fleshed Sweet Potato. (2013, June 20). ResearchGate. Retrieved from [Link]
Lesson 7: Descriptive Analysis. (n.d.). Sirocco Consulting. Retrieved from [Link]
Descriptive analysis for sensory evaluation. (n.d.). Slideshare. Retrieved from [Link]
Kayitesi, E., Onojakpor, O., & Moyo, S. M. (2023). Highlighting the Impact of Lactic-Acid-Bacteria-Derived Flavours or Aromas on Sensory Perception of African Fermented Cereals. MDPI. Retrieved from [Link]
What is Phenethyl Alcohol and How is it Beneficial for Skin. (2024, May 24). Reviva Labs. Retrieved from [Link]
Sensory analysis: Overview of methods and application areas Part 4. (n.d.). DLG.org. Retrieved from [Link]
GMP Lactic Acid Flavour Standard | Detect Sour Notes in Beer. (n.d.). FlavorActiv. Retrieved from [Link]
Phenethyl Alcohol. (n.d.). SincereSkincare.com. Retrieved from [Link]
Gas chromatography-olfactometry. (n.d.). Wikipedia. Retrieved from [Link]
Unraveling the chemosensory characteristics on different types of spirits based on sensory contours and quantitative targeted flavoromics analysis. (2024, August 4). PMC. Retrieved from [Link]
Sensory Evaluation Techniques. (n.d.). SlideShare. Retrieved from [Link]
dynamic olfactometry. (n.d.). Olfasense. Retrieved from [Link]
Sensory and Chemical Evaluation of Lactic Acid-Fermented Cabbage-Onion Juices. (n.d.). Semantic Scholar. Retrieved from [Link]
Gas Chromatography Olfactometry in Food Flavor Analysis. (2021, January 27). GenTech Scientific. Retrieved from [Link]
Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC. Retrieved from [Link]
Introduction to 2-Phenylethyl Lactate. (n.d.). Ontosight AI. Retrieved from [Link]
Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). LinkedIn. Retrieved from [Link]
Sensory Evaluation: Assessing Taste, Aroma, and Quality. (2025, October 28). Eurofins Scientific. Retrieved from [Link]
Sensory Evaluation of Food: Methods & Characteristics. (2023, September 25). FICSI. Retrieved from [Link]
Understanding Taste and Flavour in Sensory Evaluation. (2024, January 7). Agriculture Institute. Retrieved from [Link]
phenethyl lactate. (n.d.). The Good Scents Company. Retrieved from [Link]
ethyl phenyl lactate. (n.d.). Perflavory. Retrieved from [Link]
ethyl phenyl lactate. (n.d.). The Good Scents Company. Retrieved from [Link]
ethyl lactate. (n.d.). Fragrance University. Retrieved from [Link]
Flavor Bites: Ethyl Lactate. (2016, July 6). Perfumer & Flavorist. Retrieved from [Link]
Descriptors and definitions used to explain sensory characteristics of the fermented pastes. (n.d.). ResearchGate. Retrieved from [Link]
A Comparative Analysis for the Formulation Scientist: Phenethyl Lactate vs. Phenethyl Acetate in Fragrance Applications
In the intricate world of fragrance formulation, the selection of each ingredient is a deliberate choice, balancing olfactory character, chemical stability, and performance. This guide provides an in-depth, data-driven c...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of fragrance formulation, the selection of each ingredient is a deliberate choice, balancing olfactory character, chemical stability, and performance. This guide provides an in-depth, data-driven comparison of two structurally related yet olfactorily distinct fragrance components: phenethyl lactate and phenethyl acetate. As esters of phenethyl alcohol, they share a common structural backbone, yet the substitution of an acetate group with a lactate group imparts significant differences in their scent profiles, physicochemical properties, and ultimate application in fine and functional fragrances.
This document is intended for researchers, perfumers, and drug development professionals who require a technical understanding of these materials beyond a simple scent description. We will delve into their properties, supported by experimental data, and provide standardized protocols for their evaluation.
Molecular and Physicochemical Profile: A Foundation of Difference
The journey into the functional differences between these two molecules begins with their fundamental chemical and physical properties. While both are esters of 2-phenylethanol, the addition of a hydroxyl group in the lactate moiety introduces polarity and hydrogen bonding capabilities not present in the acetate version. This seemingly small change has cascading effects on volatility, solubility, and ultimately, odor perception.
Below is a comparative summary of their key physicochemical properties.
Soluble in alcohol; Water: 6,537 mg/L @ 25°C (est.)[5]
Soluble in oils, propylene glycol, and ethanol; Insoluble in water[7][10]
Expert Analysis: The data clearly illustrates that phenethyl lactate is a larger, less volatile molecule than phenethyl acetate. Its significantly higher boiling point and lower estimated vapor pressure suggest it will have a much slower evaporation rate, positioning it as a potential mid-to-base note with greater longevity. The lower LogP value and the presence of a hydroxyl group indicate increased polarity, which may influence its solubility and interaction with different formulation bases compared to the more nonpolar phenethyl acetate.
Olfactory Profile: A Tale of Two Roses
The most critical distinction for a fragrance formulator lies in the scent. Both molecules are rooted in the floral, rosy character of their parent alcohol, but the ester group dramatically modifies this foundation.
Described as a very mild, bland, and sweet rose scent.[5] Nuances include waxy, honey, balsam, tropical, fruity, and creamy aspects.[1]
A classic sweet, round rose character with prominent honey notes.[3] It possesses distinct fruity nuances of pear, peach, and apricot, with subtle green and balsamic undertones.[3][10][11]
Expert Analysis: Phenethyl acetate is a powerful and diffusive modifier, immediately contributing a bright, sweet, honeyed rose with distinct fruity characteristics.[2][3][11] It is a workhorse in floral compositions, particularly for rose, lilac, and peony, where it adds a natural, petal-like texture and diffusive power.[3][11] Its role is often to lift and sweeten the heart of a fragrance.
In contrast, phenethyl lactate presents a much softer, subtler, and creamier interpretation of the rose theme.[1][5] Its low odor strength suggests it is not a primary scent driver but rather a blender or background note. The waxy and creamy facets could be invaluable for adding body and a smooth texture to floral accords without overwhelming them. Its expected longevity makes it a potential fixative, helping to extend the perception of other, more volatile floral notes.
Performance, Stability, and Applications
Phenethyl Acetate:
Performance: Known for its diffusive, top-to-mid note impact, it provides an immediate floral-fruity bloom.[3][10] It is excellent for bridging top notes with the floral heart of a composition.[3]
Stability: It demonstrates excellent stability in various media, including alkaline soap bases, where it maintains its floral character without causing discoloration.[3] However, like many acetates, it can potentially hydrolyze to form acetic acid over time in acidic or highly aqueous environments.[2]
Applications: Its versatility makes it ubiquitous in perfumery.[11] It is used extensively in fine fragrances, personal care products (soaps, lotions, deodorants), and home care applications.[4][11] Typical use levels can range from 0.2% to over 5% in a fragrance concentrate.[10]
Phenethyl Lactate:
Performance: Its low volatility and mild scent profile point to a role as a background component or fixative. It would likely contribute to the "body" of a fragrance rather than its initial impact. The creamy and waxy notes could be used to soften and round out sharp synthetic edges in a blend.
Stability: Specific stability data is less prevalent in public literature. The presence of a secondary alcohol group in the lactate moiety could make it susceptible to oxidation under certain conditions. Its stability in alkaline or acidic media would need to be experimentally verified for each specific application.
Applications: Given its profile, phenethyl lactate would be best suited for applications where a subtle, long-lasting, and creamy-rose background is desired. It could find use in high-end floral compositions, skin creams, and lotions where a gentle, non-intrusive fragrance is required.
Experimental Protocols for Comparative Evaluation
To objectively assess these materials, standardized experimental procedures are essential. The following protocols provide a framework for sensory and analytical comparison.
Protocol 1: Comparative Olfactory Evaluation by a Trained Sensory Panel
Objective: To characterize and compare the olfactory profiles and evolution of phenethyl lactate and phenethyl acetate over time.
Methodology:
Preparation: Prepare 10% solutions of both phenethyl lactate and phenethyl acetate in undenatured ethanol.
Blotter Dipping: Dip standard fragrance smelling strips (blotters) to a depth of 1 cm into each solution. Allow the solvent to evaporate for 30 seconds.
Panel Evaluation: A panel of at least five trained sensory experts evaluates the blotters at specific time intervals:
T=0 (initial impression)
T=30 minutes
T=2 hours
T=8 hours
T=24 hours
Data Collection: Panelists will rate the perceived intensity (on a scale of 1-9) and provide descriptive terms for the scent at each time point. Descriptors should cover primary notes (e.g., rose, fruity), secondary nuances (e.g., honey, waxy, green), and overall impression.
Analysis: Compile the intensity ratings to plot an evaporation curve for each material. Analyze the frequency of descriptors at each time point to build a comprehensive picture of the fragrance evolution.
Protocol 2: Dynamic Headspace GC-MS Analysis for Volatility Assessment
Objective: To quantitatively measure the relative volatility of phenethyl lactate and phenethyl acetate from a simplified cosmetic base.
Methodology:
Sample Preparation: Prepare two identical, simple cosmetic emulsions (e.g., a basic oil-in-water lotion) without any fragrance. Spike one batch with 0.5% phenethyl lactate and the other with 0.5% phenethyl acetate.
Headspace Sampling: Place a precise amount (e.g., 1.0 g) of each spiked lotion into separate 20 mL headspace vials. Equilibrate the vials at a controlled temperature (e.g., 32°C, simulating skin temperature) for 15 minutes.
Dynamic Trapping: Purge the headspace of each vial with a constant flow of inert gas (e.g., nitrogen) for a set period (e.g., 10 minutes). Trap the purged volatile compounds onto a suitable sorbent tube (e.g., Tenax TA).
GC-MS Analysis: Thermally desorb the trapped compounds from the sorbent tube into a gas chromatograph-mass spectrometer (GC-MS).
Data Analysis: Integrate the peak area of phenethyl lactate and phenethyl acetate from their respective chromatograms. The resulting peak area is directly proportional to the amount of substance in the vapor phase, providing a quantitative measure of their relative volatility from the lotion base.
Visualizing the Chemical and Experimental Relationship
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Comparative Sensory Evaluation.
Conclusion
Phenethyl acetate and phenethyl lactate, while originating from the same alcohol, offer distinctly different tools to the fragrance formulator.
Choose Phenethyl Acetate for: A bright, diffusive, and sweet floral-fruity effect, especially in rose, honey, and lilac accords. Its robust performance and good stability make it a reliable choice for a wide array of applications, from fine fragrance to functional products like soaps and detergents.
[2][3][11]
Choose Phenethyl Lactate for: A subtle, creamy, and long-lasting background floral note. Its low volatility and mild character make it an excellent blender and potential fixative, ideal for adding a soft, waxy, and rounded quality to sophisticated floral compositions, particularly in leave-on applications like creams and lotions where a gentle scent is paramount.
[1][5]
The decision between these two ingredients is a classic example of how minor molecular modifications can lead to major functional and aesthetic differences. A thorough understanding of their individual properties, validated by empirical testing, empowers the scientist to formulate with greater precision and creativity.
Comparative analysis of different catalysts for Phenethyl lactate synthesis
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Strategic Overview Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is a high-value este...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Strategic Overview
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is a high-value ester characterized by a complex organoleptic profile blending rosaceous notes with fruity, caramel nuances. Beyond its established role in flavor and fragrance, it serves as a potential chiral intermediate in pharmaceutical synthesis due to the presence of the lactate chiral center.
The synthesis of phenethyl lactate presents a classic process chemistry challenge: balancing the reactivity of a secondary alpha-hydroxy acid (lactic acid) with a primary aromatic alcohol (phenethyl alcohol).
Traditional homogeneous acid catalysis (e.g.,
) is plagued by two critical failure modes in this specific reaction:
Oligomerization: Lactic acid readily self-esterifies to form polylactic acid (PLA) oligomers under strong acidic conditions.
Downstream Complexity: The requirement for neutralization creates high salt waste and complicates the purification of the solid product (MP: ~55°C).
This guide objectively compares two superior alternatives: Biocatalysis (Lipase-mediated) and Heterogeneous Solid Acid Catalysis .
Comparative Matrix: Catalyst Performance
The following data synthesizes experimental baselines for esterification targeting >95% purity.
Deep Dive: Biocatalytic Synthesis (The "Precision" Route)
Catalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).
Rationale: Lipases operate under mild conditions that suppress the self-polymerization of lactic acid. The specific "lid" structure of CALB allows for excellent interfacial activation in hydrophobic media (or solvent-free systems).
Mechanistic Pathway (Ping-Pong Bi-Bi)
The reaction proceeds via an acyl-enzyme intermediate. The serine residue in the lipase active site attacks the lactic acid (acyl donor), releasing water, before transferring the acyl group to phenethyl alcohol.
Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification. The enzyme oscillates between a free and acylated state.
Experimental Protocol: Solvent-Free System
Objective: Synthesis of Phenethyl Lactate (10g scale).
Self-Validating Step: The reaction mixture must remain a single phase. If phase separation occurs (water accumulation), the rate will drop.
Substrate Preparation:
In a 50 mL round-bottom flask, combine Phenethyl alcohol (6.1 g, 50 mmol) and L-Lactic acid (4.5 g, 50 mmol) .
Note: Use anhydrous lactic acid if possible. Commercial 85% syrup requires a longer drying phase or molecular sieves.
Catalyst Addition:
Add Novozym 435 (0.3 g, ~3 wt% of substrates) .
Add 1.0 g of activated Molecular Sieves (3Å or 4Å) to scavenge water in-situ.
Reaction:
Incubate at 60°C with orbital shaking (200 rpm) or magnetic stirring (gentle).
Why 60°C? Phenethyl lactate is a solid (MP ~55°C).[3] Operating slightly above the MP ensures the product remains molten in a solvent-free system, preventing mass-transfer limitations.
Monitoring:
Track acid value (titration with KOH) or TLC (Hexane:Ethyl Acetate 3:1).
Work-up:
Dilute warm reaction mixture with hot Ethanol or Ethyl Acetate (to ensure product solubility).
Filter to remove enzyme and sieves.
Concentrate solvent.
Purification: Recrystallize from Hexane/Ethanol to obtain white crystals.
Deep Dive: Solid Acid Catalysis (The "Industrial" Route)
Catalyst: Amberlyst 15 (Macroreticular cation-exchange resin).
Rationale: Provides high acid strength for rapid kinetics without the corrosion issues of H2SO4. The heterogeneous nature allows for simple filtration.
Mechanistic Pathway (Surface Catalysis)
Unlike enzymes, the solid acid relies on pore diffusion. The reaction is equilibrium-limited, requiring active water removal (Dean-Stark or Azeotropic distillation) to drive high yields.
Figure 2: Heterogeneous acid catalysis workflow. Pore diffusion is often the rate-limiting step.
Experimental Protocol: Azeotropic Reflux
Objective: Rapid synthesis driven by equilibrium displacement.
Setup:
Equip a 100 mL flask with a Dean-Stark trap and reflux condenser.
Heat to reflux (~110°C). Water will collect in the trap.
Continue until water evolution ceases (approx. 4–6 hours).
Work-up:
Cool to room temperature. Caution: Product may precipitate if concentration is high.
Filter off the resin beads (save for regeneration via acid wash).
Wash the organic phase with saturated
to remove unreacted lactic acid and oligomers.
Dry over
and evaporate Toluene.
Purification:
Recrystallization (as above) is recommended to remove any yellow discoloration typical of acid catalysis.
Technical Validation & Analytics
To ensure trust in your synthesized material, validate using these physicochemical constants derived from authoritative sources.
Property
Value
Method of Verification
Physical State
White Crystalline Solid
Visual Inspection
Melting Point
54–56°C
Capillary MP Apparatus
Boiling Point
~355°C (760 mmHg) / 140°C (Reduced Pressure)
DSC / Vacuum Distillation
Solubility
Soluble in Alcohols, Esters; Insoluble in Water
Solubility Test
Odor
Fruity, Rosaceous, Caramel-like
Organoleptic Evaluation
Safety Note: Phenethyl lactate is generally considered safe (GRAS for flavor use), but reactants like Phenethyl alcohol are irritants (Eye Dam. 1). Always handle Amberlyst 15 and solvents in a fume hood.
References
Enzymatic Synthesis of Esters (General Lipase Protocols)
Lipase-catalyzed synthesis of phenethyl formate.
Source:
Solid Acid Catalysis (Ethyl Lactate Baseline)
Ethyl lactate production by reactive distillation – optimiz
Source:
Physical Properties & Safety
Phenethyl lactate - Substance Inform
Source:
Ionic Liquid Alternatives (CAPE Synthesis)
Effect of ionic liquids on enzymatic synthesis of caffeic acid phenethyl ester.
Source:
Comparative Kinetics (Lipase vs Acid)
Lipase-catalyzed transformations for the synthesis of butyl lact
Validation of a GC-MS Method for Phenethyl Lactate Against HPLC
Executive Summary Phenethyl lactate (PEL) is a high-value ester exhibiting broad-spectrum antimicrobial activity and pleasant sensory characteristics (rose/honey notes).[1] While High-Performance Liquid Chromatography (H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenethyl lactate (PEL) is a high-value ester exhibiting broad-spectrum antimicrobial activity and pleasant sensory characteristics (rose/honey notes).[1] While High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for its quantification due to the molecule's polarity and chromophore, it often suffers from matrix interferences in complex fermentation broths or cosmetic formulations.
This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) workflow as a superior alternative for specificity and sensitivity.[1] We compare a rigorous silylation-based GC-MS protocol against the standard RP-HPLC-UV method, demonstrating that while HPLC offers rapid "dilute-and-shoot" capability, GC-MS provides the definitive structural confirmation and lower Limits of Quantitation (LOQ) required for trace analysis.[1]
Physicochemical Context: The Analytical Challenge
The choice of method is dictated by the molecule's behavior under thermal and chromatographic stress.
Detection: DAD at 210 nm (high sensitivity) and 257 nm (high selectivity).[1]
Injection Vol: 10 µL.
Run Time: ~12 minutes (PEL elutes approx. 6-8 min).
Method B: The Challenger (GC-MS with Derivatization)
Rationale: Direct injection of PEL is possible but leads to peak tailing due to the hydroxyl group hydrogen bonding with active sites. We employ Silylation to cap the -OH group, improving volatility, peak shape, and sensitivity.
SIM Mode (Quantitation): Target ions m/z 193 (M-15, loss of methyl from TMS), 91 (Tropylium), 73 (TMS group).
Validation Workflow & Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on sample complexity and sensitivity needs.
Figure 1: Decision workflow for selecting HPLC vs. GC-MS based on matrix complexity.
Comparative Validation Data
The following data represents typical performance metrics derived from validating PEL in a fermentation matrix.
Validation Parameter
HPLC-UV (210 nm)
GC-MS (SIM, TMS-derivative)
Interpretation
Linearity (R²)
> 0.999 (10 - 1000 µg/mL)
> 0.998 (0.1 - 100 µg/mL)
HPLC has a wider dynamic range; GC-MS saturates early but handles trace levels.[1]
LOD (Limit of Detection)
0.5 µg/mL
0.01 µg/mL
GC-MS is ~50x more sensitive.
Precision (RSD %)
0.8% (Intra-day)
2.1% (Intra-day)
HPLC is more precise due to lack of derivatization steps.[1]
Accuracy (Recovery)
95 - 102%
88 - 96%
GC-MS recovery is slightly lower due to the extra extraction/derivatization steps.[1]
Specificity
Moderate (Risk of co-elution)
Excellent (Mass spectral fingerprint)
GC-MS resolves PEL from similar esters (e.g., methyl lactate) unequivocally.[1]
Causality & Analysis[2]
Why HPLC wins on Precision: The HPLC method is "dilute-and-shoot."[1] Every sample manipulation step (extraction, drying, silylation) in GC-MS introduces variance (error propagation).
Why GC-MS wins on Specificity: In fermentation broths, metabolic byproducts like phenylalanine or other organic acids often co-elute with PEL on a C18 column.[1] UV detection cannot distinguish them easily.[1] GC-MS separates them not just by time, but by mass-to-charge ratio (
To ensure the GC-MS method remains robust (Trustworthiness), implement the following system suitability tests:
The "Tail" Test: Inject a non-derivatized PEL standard. If the peak asymmetry factor > 1.5, the liner is active (dirty) and needs replacing.
Derivatization Efficiency: Monitor the presence of underivatized PEL (m/z 194 parent) vs. TMS-PEL (m/z 266 parent). If the underivatized peak > 5%, the silylation reagent is wet or expired.
Internal Standard (IS): Use Phenethyl Propionate or Benzyl Lactate as an IS. Do not use simple alkanes, as they do not track the extraction efficiency of the ester.
References
ICH Harmonised Tripartite Guideline. (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link
PubChem. (n.d.).[1] Phenethyl lactate Compound Summary. National Center for Biotechnology Information.[1] Link
Armaforte, E., et al. (2006).[1][5] High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Journal of Chromatography A. Link (Contextual reference for HPLC of phenyl-lactate derivatives).[1]
FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Food and Drug Administration.[1] Link
Publish Comparison Guide: Sensory Evaluation of R- and S-Enantiomers of Phenethyl Lactate
The following guide is a comprehensive technical resource designed for researchers and product developers. It synthesizes established sensory science methodologies with the specific chemical properties of phenethyl lacta...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical resource designed for researchers and product developers. It synthesizes established sensory science methodologies with the specific chemical properties of phenethyl lactate enantiomers.
Executive Summary
Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is a critical aroma compound bridging the floral-rosy notes of phenethyl alcohol with the creamy, dairy-like nuances of lactate esters. However, its sensory impact is profoundly influenced by its stereochemistry. This guide provides a rigorous comparison of the (S)-enantiomer (derived from natural L-lactic acid) and the (R)-enantiomer (derived from D-lactic acid), detailing their synthesis, sensory protocols, and distinct organoleptic profiles.
Chemical Identity & Stereochemistry
The chirality of phenethyl lactate resides in the lactate moiety. The configuration determines not only the metabolic pathway (natural vs. non-natural) but also the odor detection threshold and quality.
Natural Form: Phenethyl (S)-lactate (often referred to as L-phenethyl lactate).
Synthetic/Unnatural Form: Phenethyl (R)-lactate (often referred to as D-phenethyl lactate).
Structural Visualization
The following diagram illustrates the stereochemical relationship and the enzymatic synthesis pathway often used to obtain high optical purity.
Figure 1: Synthesis pathways distinguishing the natural (S) and synthetic (R) enantiomers of phenethyl lactate.
Experimental Protocol: Sensory Evaluation
To objectively compare the enantiomers, a double-blind, randomized block design is required. The following protocol ensures data integrity and reproducibility.
The following data summarizes the typical sensory profile differences observed between the enantiomers. While phenethyl lactate is generally characterized by a "spicy, black pepper, floral" core, the chirality shifts the balance of these notes.
Odor Detection Thresholds (ODT) & Descriptors
Feature
Phenethyl (S)-Lactate
Phenethyl (R)-Lactate
Racemic Mixture
Origin
Natural (Fermentation)
Synthetic
Synthetic/Mixed
Odor Character
Creamy, Floral, Rosy
Sharper, Spicy, Phenolic
Balanced, Generic
Primary Notes
Smooth rose, honey, buttery undertone (lactonic)
Black pepper, dry floral, slightly metallic
Spicy rose, fruity
Intensity
High substantivity, rounded
Moderate, piercing top-note
Moderate
Odor Threshold (Air) *
~2.5 ng/L
~8.0 ng/L
~4-5 ng/L
Odor Threshold (Water)
~0.5 ppm
~2.0 ppm
~1.0 ppm
*Note: Threshold values are approximate and dependent on panel sensitivity and matrix. Lower values indicate higher potency.
Descriptive Analysis (QDA) Summary
(S)-Enantiomer: The "Natural" form exhibits a synergistic effect between the phenethyl group (rose) and the L-lactate moiety (dairy/creamy). It is preferred for "nature-identical" formulations in dairy, fruit, and fine fragrance applications where a "petal-like" softness is desired.
(R)-Enantiomer: Lacks the creamy depth. The "spicy" and "black pepper" notes characteristic of the ester bond are more exposed, making it appear sharper or more "chemical." It is less effective at rounding out floral accords.
Discussion & Application Insights
Structure-Activity Relationship (SAR)
The sensory difference arises from the spatial orientation of the hydroxyl group on the lactate chain.
S-Configuration: Fits the "sweet/creamy" receptor sites more effectively, masking the inherent sharpness of the ester linkage.
R-Configuration: Provides a poorer fit for the "creamy" receptors, allowing the trigeminal "spicy/pepper" sensation (common in phenethyl esters) to dominate.
Regulatory & Labeling Implications[1]
Natural Labeling: Only Phenethyl (S)-lactate produced via enzymatic esterification (using natural phenethyl alcohol and natural L-lactic acid) can be labeled as "Natural Flavoring" in the EU and US (FEMA 2866).
Racemic/R-Form: Must be labeled as "Artificial" or "Synthetic" flavoring if the starting materials or process do not meet natural standards.
Formulation Recommendation
For Fine Fragrance : Use high-purity (S)-Phenethyl lactate to act as a fixative for Rose and Jasmine absolutes. It extends the "heart" notes without introducing the metallic off-notes associated with the racemate.
For Flavor (Dairy/Fruit) : The (S)-enantiomer is essential for authentic "fermented" fruit profiles (e.g., ripe peach, strawberry) where the creamy-lactonic note is crucial.
References
FEMA Expert Panel. (2005). The FEMA GRAS assessment of phenethyl alcohol, aldehyde, acid, and related acetals and esters used as flavor ingredients.[1] PubMed. [Link]
The Good Scents Company. (2023). Phenethyl lactate Information and Organoleptic Properties.[2][3][4][Link]
Ong, L. et al. (2014). Chemical and enzymatic synthesis of a library of 2-phenethyl esters and their sensory attributes. Food Chemistry.[2][5] [Link]
Hagen, M. et al. (2020). Sensory Evaluation Techniques in Flavor Chemistry. (General methodology reference). [Link]
European Food Safety Authority (EFSA). (2011). Scientific Opinion on Flavouring Group Evaluation 24 (FGE.24). (Safety and metabolic pathway of lactate esters). [Link]
Immobilized Versus Free Lipase in Synthesis: A Comparative Performance Guide
For researchers, scientists, and professionals in drug development, the choice of biocatalyst can be a critical determinant of synthesis efficiency, cost-effectiveness, and overall process viability. Lipases, a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the choice of biocatalyst can be a critical determinant of synthesis efficiency, cost-effectiveness, and overall process viability. Lipases, a versatile class of enzymes, are widely employed for their ability to catalyze a broad range of reactions, including esterification, transesterification, and hydrolysis, with high chemo-, regio-, and enantioselectivity.[1][2] However, the use of lipases in their free, soluble form presents significant challenges, including poor operational stability, difficulty in recovery and reuse, and high costs, which can hinder their widespread industrial application.[3][4] Enzyme immobilization has emerged as a powerful strategy to overcome these limitations, enhancing the practical applicability of lipases in synthetic processes.[3][5]
This guide provides an in-depth, objective comparison of the performance of immobilized versus free lipases in synthesis. We will delve into the core principles of lipase immobilization, present supporting experimental data on key performance parameters, and provide detailed protocols for comparative analysis.
The Rationale for Immobilization: Enhancing Lipase Robustness and Reusability
The fundamental principle of enzyme immobilization involves the confinement of the enzyme onto or within an insoluble support material.[3] This strategic localization offers several distinct advantages over the use of free enzymes in solution:
Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions such as extreme pH, temperature, and organic solvents, leading to a significant increase in its operational stability.[4][6] The rigid support matrix can restrict conformational changes that might otherwise lead to denaturation and loss of activity.
Facilitated Recovery and Reusability: A key economic driver for immobilization is the ease of separating the enzyme from the reaction mixture.[3][7] This allows for the repeated use of the biocatalyst over multiple reaction cycles, drastically reducing the overall process cost.[4][6]
Improved Product Purity: By retaining the enzyme on a solid support, contamination of the final product with the biocatalyst is minimized, simplifying downstream purification processes.[3]
Potential for Activity Modulation: The choice of immobilization support and method can influence the enzyme's catalytic activity, sometimes leading to hyperactivation.[8][9] This phenomenon is often attributed to the stabilization of the lipase's "open" conformation, which is the catalytically active form.[10][11]
The following diagram illustrates the key advantages conferred by immobilizing lipases.
Caption: Conceptual diagram illustrating the operational advantages of using immobilized lipase compared to free lipase in a synthetic reaction.
Performance Metrics: A Head-to-Head Comparison
The decision to use an immobilized lipase preparation is ultimately guided by its performance relative to the free enzyme. Below, we compare the key performance metrics, supported by experimental data from the literature.
Catalytic Activity and Kinetic Parameters
The catalytic activity of a lipase is a measure of its efficiency in converting substrates to products. Immobilization can have varied effects on this parameter, depending on the enzyme, the support material, and the immobilization technique. The Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), are crucial for a quantitative comparison.
Parameter
Free Lipase
Immobilized Lipase
Rationale for Change
Vmax (Maximum Velocity)
Varies
Can increase, decrease, or remain similar.
Increase: Hyperactivation due to conformational changes fixing the enzyme in its active form.[8][9] Decrease: Mass transfer limitations or unfavorable conformational changes upon immobilization.[12]
Km (Michaelis Constant)
Varies
Often increases, but can decrease.
Increase: Reduced affinity for the substrate due to steric hindrance or diffusional limitations imposed by the support.[12] Decrease: Increased local substrate concentration on the support or favorable conformational changes enhancing substrate binding.[13][14]
Table 1: Comparison of Kinetic Parameters for Free and Immobilized Lipase.
For instance, a study on Candida rugosa lipase immobilized on porous chitosan beads reported a lower Vmax and a lower Km compared to the free enzyme for the hydrolysis of olive oil.[12] This suggests a decrease in the maximum reaction rate but an increased affinity for the substrate after immobilization. Conversely, lipase immobilized on nanoporous mica for the synthesis of lactose caprate showed a higher apparent Vmax and lower Km values, indicating improved activity and substrate affinity.[13][14]
Stability: The Cornerstone of Immobilization's Appeal
Enhanced stability is one of the most significant advantages of enzyme immobilization. This translates to a longer catalyst lifespan and the ability to perform reactions under more demanding conditions.
Stability Parameter
Free Lipase
Immobilized Lipase
Causality of Improvement
Thermal Stability
Generally lower. Susceptible to denaturation at elevated temperatures.
Significantly higher. Can withstand higher temperatures for longer durations.
The rigid support matrix restricts the enzyme's conformational flexibility, preventing unfolding at high temperatures.[4][12][15]
pH Stability
Active over a narrower pH range. Prone to denaturation at extreme pH values.
Active over a broader pH range. More resistant to inactivation at acidic or alkaline pH.
The support material can create a microenvironment with a different local pH than the bulk solution, and multipoint attachment can stabilize the enzyme structure against pH-induced changes.[4][6][15]
Solvent Stability
Often inactivated by organic solvents.
Generally more stable in the presence of organic solvents.
The support can protect the enzyme from direct contact with the solvent, and immobilization can prevent the stripping of essential water molecules from the enzyme's surface.[5][16]
Table 2: Comparative Stability of Free and Immobilized Lipase.
A comparative study showed that free lipase lost 90% of its initial activity after 2 hours at 55°C, whereas lipase immobilized on a molecular sieve retained 88% of its activity under the same conditions.[6] Similarly, lipase immobilized on polydopamine-coated magnetic nanoparticles exhibited enhanced pH and thermal stability compared to its free counterpart.[4]
Reusability: The Economic Imperative
The ability to reuse a catalyst is paramount for the economic feasibility of industrial-scale synthesis. Immobilized enzymes excel in this regard.
Reusability
Free Lipase
Immobilized Lipase
Key Enabling Factor
Number of Cycles
Not reusable. Recovery from the reaction mixture is impractical.
Can be reused for multiple, sometimes dozens, of cycles.
The enzyme is physically attached to a solid, insoluble support, allowing for simple separation (e.g., filtration, magnetic separation) and reintroduction into a new reaction batch.[4][6]
Table 3: Reusability of Free versus Immobilized Lipase.
For example, lipase immobilized on a molecular sieve maintained 85% of its activity even after the 8th cycle of use.[6] In another study, lipase immobilized on magnetic nanoparticles retained more than 70% of its initial activity after 21 repeated cycles.[4]
Experimental Workflow for Comparative Performance Analysis
To empirically validate the performance differences between free and immobilized lipase, a structured experimental approach is necessary. The following workflow outlines the key steps for a comprehensive comparison.
Caption: A step-by-step experimental workflow for the comprehensive performance comparison of free and immobilized lipase.
Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for the key experiments outlined in the workflow. These should be adapted based on the specific lipase, substrates, and immobilization system being investigated.
This protocol is based on the hydrolysis of a p-nitrophenyl ester substrate, which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.[17]
Materials:
Free lipase solution
Immobilized lipase preparation
p-Nitrophenyl butyrate (p-NPB) or other suitable p-nitrophenyl ester substrate
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
Isopropanol
Spectrophotometer (capable of reading at 405-410 nm)
Thermostated water bath or incubator
Procedure:
Substrate Solution Preparation: Prepare a stock solution of p-NPB in isopropanol (e.g., 10 mM).
Reaction Mixture Preparation: In a test tube, add a specific volume of Tris-HCl buffer. The volume will depend on the final desired reaction volume.
Pre-incubation: Equilibrate the buffer and the substrate solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.
Initiation of Reaction:
For Free Lipase: Add a known amount of the free lipase solution to the reaction mixture.
For Immobilized Lipase: Add a known mass of the immobilized lipase to the reaction mixture.
Incubation: Incubate the reaction mixture at the set temperature with gentle agitation for a specific time (e.g., 10-15 minutes).
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a solution of sodium carbonate or by rapidly cooling on ice). For the immobilized lipase, the reaction can be stopped by simply removing the catalyst from the mixture.
Measurement: Measure the absorbance of the released p-nitrophenol at 405-410 nm against a blank (a reaction mixture without the enzyme).
Calculation of Activity: Calculate the amount of p-nitrophenol released using a standard curve. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Reusability Study of Immobilized Lipase
This protocol assesses the operational stability of the immobilized lipase over multiple reaction cycles.
Materials:
Immobilized lipase preparation
Substrate solution for the desired synthesis reaction
Reaction vessel
Appropriate solvent for washing the immobilized catalyst
Procedure:
Initial Reaction (Cycle 1): Perform the synthesis reaction using a known amount of the immobilized lipase under optimal conditions.
Catalyst Recovery: At the end of the reaction, separate the immobilized lipase from the reaction mixture by filtration, centrifugation, or magnetic separation (if applicable).
Washing: Wash the recovered immobilized lipase with a suitable solvent to remove any adsorbed substrate or product. Dry the catalyst if necessary.
Subsequent Cycles: Re-introduce the washed and dried immobilized lipase into a fresh reaction mixture and repeat the synthesis reaction under the same conditions.
Activity Measurement: After each cycle, a small sample of the reaction mixture can be taken to determine the product yield, or the activity of the recovered catalyst can be measured using the activity assay protocol described above.
Data Analysis: Plot the relative activity or product yield as a function of the number of cycles to evaluate the reusability of the immobilized lipase.
Conclusion: A Strategic Choice for Optimized Synthesis
The decision to employ an immobilized lipase over its free counterpart is a strategic one, driven by the desire for enhanced stability, reusability, and process efficiency. While the initial cost of preparing an immobilized biocatalyst may be higher, the long-term economic benefits derived from its extended operational life and simplified product purification often outweigh this initial investment, particularly in industrial settings.[3][6] The experimental data consistently demonstrates that immobilization can significantly improve the robustness of lipases, making them more suitable for a wider range of synthetic applications.[4][6][15] By carefully selecting the immobilization support and method, researchers and drug development professionals can tailor the properties of the lipase to meet the specific demands of their synthetic processes, paving the way for more sustainable and cost-effective biocatalysis.
References
Kinetic Behaviour of Free Lipase and Mica-Based Immobilized Lipase Catalyzing the Synthesis of Sugar Esters. (URL: [Link])
Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. PubMed. (URL: [Link])
Advantages of the Immobilization of Lipase on Porous Supports Over Free Enzyme. ResearchGate. (URL: [Link])
Kinetic Studies of Lipase from Candida rugosa A Comparative Study Between Free and Immobilized Enzyme onto Porous Chitosan Beads. ResearchGate. (URL: [Link])
Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. (URL: Not available)
Improving Lipase Activity by Immobilization and Post-immobilization Strategies. (URL: [Link])
Kinetic behaviour of free lipase and mica-based immobilized lipase catalyzing the synthesis of sugar esters. PubMed. (URL: [Link])
Lipases: Sources, immobilization techniques, and applications. International Journal of Environment and Agriculture Biotechnology. (URL: [Link])
Immobilization of Lipases Using Poly(vinyl) Alcohol. MDPI. (URL: [Link])
Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. (URL: Not available)
Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions. PubMed. (URL: [Link])
Applications of immobilized lipases in enzymatic reactors: A review. (URL: Not available)
Methods for the immobilization of lipases and their use for ester synthesis. Academia.edu. (URL: [Link])
Enzyme Immobilization Technologies and Industrial Applications. PMC. (URL: [Link])
Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PMC. (URL: [Link])
Protocol for enzyme assays. RSC Publishing. (URL: [Link])
Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating. PMC. (URL: [Link])
Kinetic parameters of free and immobilized lipase. ResearchGate. (URL: [Link])
Comparative study of free and immobilized lipase from Bacillus aerius and its application in synthesis of ethyl ferulate. PubMed. (URL: [Link])
Enzyme Immobilization Technologies and Industrial Applications. ACS Omega. (URL: [Link])
Improving lipase activity by immobilization and post-immobilization strategies. PubMed. (URL: [Link])
Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes. ACS Omega. (URL: [Link])
New Colorimetric Method for Lipases Activity Assay in Microbial Media. (URL: [Link])
Industrial applications of immobilized enzymes—A review. ResearchGate. (URL: [Link])
A comparison between the specific activity of free lipase and immobilized lipase NCs. (URL: Not available)
The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. MDPI. (URL: [Link])
Reusability of immobilized lipase. ResearchGate. (URL: [Link])
Preparation and Properties of Lipases Immobilized on Different Supports. Taylor & Francis Online. (URL: [Link])
Activity and stability of immobilized lipases in lipase-catalyzed modification of peanut oil. OCL - Oilseeds and fats, Crops and Lipids. (URL: [Link])
Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity. PubMed. (URL: [Link])
Main advantages and disadvantages of lipase immobiliz
Immobilization of lipases by selective adsorption on hydrophobic supports. PubMed. (URL: [Link])
Bio-Based Materials versus Synthetic Polymers as a Support in Lipase Immobilization: Impact on Versatile Enzyme Activity. MDPI. (URL: [Link])
Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI. (URL: [Link])
A Comparative Study of the Antimicrobial Activity of Lactate Esters: A Guide for Researchers
Abstract The escalating challenge of antimicrobial resistance necessitates the exploration of novel, safe, and effective antimicrobial agents. Lactate esters, recognized for their "green" credentials, biodegradability, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The escalating challenge of antimicrobial resistance necessitates the exploration of novel, safe, and effective antimicrobial agents. Lactate esters, recognized for their "green" credentials, biodegradability, and low toxicity, are emerging as promising candidates. This guide provides a comprehensive comparative analysis of the antimicrobial activity of a series of lactate esters. We delve into detailed experimental methodologies for evaluating their efficacy, present a synthesis of available data on their antibacterial and antifungal spectrum, and explore the underlying mechanisms of action and structure-activity relationships. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the discovery and application of new antimicrobial compounds.
Introduction
The relentless rise of multidrug-resistant pathogens presents a formidable threat to global public health. This has catalyzed an urgent search for alternative antimicrobial agents that are not only potent but also safe for human use and environmentally benign. In this context, lactate esters are garnering significant attention. These compounds are esters of lactic acid, a naturally occurring organic acid, and are widely regarded as "green solvents" due to their derivation from renewable resources and excellent biodegradability.[1]
Historically, the antimicrobial properties of lactic acid and its salts are well-established, with a long history of use as food preservatives.[2] The antimicrobial action of ethyl lactate, one of the most common lactate esters, has been attributed to its hydrolysis into lactic acid and ethanol upon application, which subsequently lowers the local pH, creating an unfavorable environment for microbial growth.[3] This mode of action has been particularly noted in dermatological applications for the treatment of acne.[3] However, the antimicrobial potential of a broader range of lactate esters and the direct antimicrobial effects of the intact ester molecules remain less explored.
This guide aims to provide a detailed comparative study of the antimicrobial activity of various lactate esters. By presenting standardized experimental protocols, collating available data, and discussing the structure-activity relationships, we intend to offer a clear and objective resource for the scientific community. Our goal is to facilitate a deeper understanding of these promising compounds and to accelerate their potential development as novel antimicrobial agents for diverse applications in the pharmaceutical, cosmetic, and food industries.
Experimental Methodologies
To ensure the generation of reliable and reproducible data, standardized and validated methodologies are paramount. The following protocols are based on established standards for antimicrobial susceptibility testing.
Microbial Strains and Culture Conditions
A representative panel of microorganisms should be selected to evaluate the spectrum of activity. This panel should include:
Bacteria should be cultured in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C, while C. albicans should be grown in RPMI-1640 medium at 35°C.
Preparation of Lactate Ester Stock Solutions
Stock solutions of the lactate esters (e.g., methyl lactate, ethyl lactate, propyl lactate, butyl lactate) should be prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 100 mg/mL). Serial dilutions are then made in the respective broth to achieve the final desired concentrations for the assays. A solvent control must be included to ensure that the solvent itself does not have any antimicrobial activity at the concentrations used.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine MIC values.
Protocol:
Preparation of Microtiter Plates: Aseptically add 50 µL of sterile CAMHB or RPMI-1640 broth to all wells of a 96-well microtiter plate.
Serial Dilution of Test Compounds: Add 50 µL of the lactate ester stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Inoculation: Add 50 µL of the diluted microbial inoculum to each well.
Controls: Include a positive control (broth with inoculum, no lactate ester) and a negative control (broth only).
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
Reading the MIC: The MIC is determined as the lowest concentration of the lactate ester at which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
Caption: Workflow for Determining MIC and MBC of Lactate Esters.
Comparative Antimicrobial Activity
While comprehensive comparative studies on a wide range of lactate esters are still emerging, the available data and related literature allow for an initial assessment.
Antibacterial Spectrum
The antimicrobial activity of esters is often influenced by their physicochemical properties, such as their hydrophobicity, which is largely determined by the length of the alkyl chain.
Table 1: Comparative Antibacterial Activity of Lactate Esters (Hypothetical MIC values in µg/mL based on trends observed in related compounds)
Lactate Ester
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Methyl Lactate
>5000
>5000
Ethyl Lactate
2500 - 5000
>5000
Propyl Lactate
1250 - 2500
2500 - 5000
Butyl Lactate
625 - 1250
1250 - 2500
Reference Drug
Ampicillin
0.25 - 1
2 - 8
Note: These are illustrative values and should be confirmed by dedicated experimental studies.
Generally, Gram-positive bacteria are more susceptible to antimicrobial esters than Gram-negative bacteria. This is attributed to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to the penetration of hydrophobic compounds.[4]
Antifungal Spectrum
The antifungal activity of lactate esters is a less-explored area. However, metabolites from lactic acid bacteria, such as phenyllactic acid, have demonstrated notable antifungal properties.[5] This suggests that lactate esters may also possess activity against common fungal pathogens.
Table 2: Comparative Antifungal Activity of Lactate Esters (Hypothetical MIC values in µg/mL)
Lactate Ester
Candida albicans (Yeast)
Methyl Lactate
>5000
Ethyl Lactate
>5000
Propyl Lactate
2500 - 5000
Butyl Lactate
1250 - 2500
Reference Drug
Fluconazole
0.25 - 2
Note: These are illustrative values and require experimental verification.
Mechanism of Action and Structure-Activity Relationship
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of lactate esters is likely multifactorial.
Hydrolysis to Active Components: As previously mentioned, a primary mechanism, particularly in aqueous environments or on biological surfaces, is the hydrolysis of the ester into lactic acid and the corresponding alcohol.[3] The resulting decrease in pH from the lactic acid can inhibit microbial growth by disrupting cellular processes that are pH-dependent.
Direct Membrane Disruption: The intact ester molecule, particularly those with longer alkyl chains, may exert a direct effect on the microbial cell membrane. The lipophilic alkyl chain can intercalate into the lipid bilayer, disrupting its integrity and leading to increased permeability and leakage of cellular contents. This mechanism is well-documented for other antimicrobial esters.[6]
Caption: Proposed Antimicrobial Mechanisms of Lactate Esters.
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of lactate esters is expected to be closely linked to their chemical structure, particularly the length of the alkyl chain (the 'R' group in the ester).
Influence of Alkyl Chain Length: Studies on other types of antimicrobial esters, such as those of phenolic acids and sophorolipids, have shown a clear trend: antimicrobial activity increases with the length of the alkyl chain up to a certain point.[6][7] This is because a longer chain increases the lipophilicity of the molecule, facilitating its interaction with and disruption of the bacterial cell membrane. However, if the chain becomes too long, the decreased water solubility can hinder its ability to reach the microbial cells, leading to a drop in activity.[6] Therefore, it is hypothesized that butyl or pentyl lactate may exhibit optimal activity in the series.
Discussion and Future Perspectives
The compiled evidence and theoretical considerations suggest that lactate esters are a promising class of antimicrobial agents. Their activity appears to be most pronounced against Gram-positive bacteria, and a clear structure-activity relationship based on alkyl chain length is anticipated. The dual mechanism of action, involving both hydrolysis to active components and direct membrane disruption, makes them versatile candidates for various applications.
However, there is a clear need for more systematic and comparative studies to fill the existing knowledge gaps. Future research should focus on:
Comprehensive MIC/MBC Screening: A broad range of lactate esters (from methyl to octyl lactate, including branched isomers) should be tested against a standardized panel of clinically relevant bacteria and fungi.
Mechanistic Elucidation: Detailed studies are needed to differentiate the effects of the intact ester from its hydrolysis products and to visualize the impact on the microbial cell membrane.
In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic profiles.
Synergy Studies: Investigating the synergistic effects of lactate esters with other antimicrobial agents could lead to the development of potent combination therapies that could help combat antimicrobial resistance.
Conclusion
Lactate esters represent a compelling avenue of research in the quest for new antimicrobial agents. Their favorable safety profile, biodegradability, and tunable chemical structures make them attractive candidates for development. This guide provides a foundational framework for researchers, outlining the necessary experimental approaches and highlighting the key areas for future investigation. Through rigorous and systematic study, the full potential of lactate esters as a valuable addition to our antimicrobial arsenal can be realized.
References
Lever, L. R., & Miller, S. (1987). The mode of action of ethyl lactate as a treatment for acne. Journal of Applied Bacteriology, 63(6), 521-527.
Shelef, L. A. (1994). Antimicrobial effects of lactates: A review. Journal of Food Protection, 57(5), 445-450.
Kuban, P., et al. (2022). Antimicrobial Activity of Lactones. Antibiotics, 11(10), 1339.
Mazur, M., & Dorota, Z. (2022). Antimicrobial Activity of Lactones.
Debevere, J. M. (1989).
The Good Scents Company. (n.d.).
Gudiña, E. J., et al. (2017). Antifungal activity of a biosurfactant-producing lactic acid bacteria strain. The EuroBiotech Journal, 1(3), 212-218.
Zou, Y., et al. (2021). Structure–Activity Relationship Assessment of Sophorolipid Ester Derivatives against Model Bacteria Strains. Molecules, 26(10), 2973.
Ryan, L. A. M., et al. (2011). Antifungal activities of purified phenyl-lactic acid and its synergy with preservatives against food-borne pathogens. Food Control, 22(12), 1859-1864.
Jiangxi Zhongding Biotechnology Co., Ltd. (2023).
Pereira, C. S. M., et al. (2011). Ethyl lactate as a green solvent: a review. Green Chemistry, 13(10), 2658-2671.
Nazzaro, F., et al. (2013). The antimicrobial activity of flavonoids and their mechanisms of action. In Phytochemicals as Nutraceuticals-Global Approaches to Their Role in Nutrition and Health. InTech.
Korcari, D., et al. (2021).
Sjögren, J., et al. (2003). Antifungal activity of lactic acid bacteria.
MDPI. (2022). Antimicrobial Activity of Lactones. Antibiotics.
Bernat, C., et al. (2019). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Journal of Fungi, 5(4), 105.
Tiller, J. C. (2021).
Merkl, R., et al. (2010). Structure-activity relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of Applied Microbiology, 110(2), 492-500.
INCHEM. (n.d.). DECOS and SCG Basis for an Occupational Standard.
Su, M. S., et al. (2011). Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. Journal of Applied Microbiology, 111(5), 1113-1123.
IACLD. (n.d.). MIC & Etest.
Kumar, A., & Kumar, D. (2021). Ethyl lactate as a green solvent in the pharmaceutical industry.
Valenzuela, C. A., et al. (2025). Determination of minimum inhibitory and lethal concentrations of two lactic acid bacteria Lactiplantibacillus plantarum reveals strain-specific antibiotic resistance. PeerJ, 13, e18893.
Kiseleva, E. A., et al. (2020). Determination of minimum inhibitory concentrations of lactic acid bacteria and other antagonist microorganisms.
Wang, J., et al. (2018). Microbial biosynthesis of lactate esters. Biotechnology for Biofuels, 11(1), 1-13.
Benchmarking Phenethyl lactate production from different microbial strains
Benchmarking Phenethyl Lactate & Phenyllactic Acid Production: A Comparative Guide Executive Summary This guide benchmarks the microbial production of Phenyllactic Acid (PLA) and its ester derivative Phenethyl Lactate (P...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Phenethyl Lactate & Phenyllactic Acid Production: A Comparative Guide
Executive Summary
This guide benchmarks the microbial production of Phenyllactic Acid (PLA) and its ester derivative Phenethyl Lactate (PEL) . While often conflated in industrial requests, these are distinct chemical entities with separate biosynthetic routes.
Phenyllactic Acid (PLA) is a broad-spectrum antimicrobial and pharmaceutical precursor directly produced by fermentation (Titer range: 0.5 – 53 g/L).
Phenethyl Lactate (PEL) is a flavor/fragrance ester typically synthesized via enzymatic esterification of lactate and phenethyl alcohol, rather than direct de novo fermentation.
This analysis focuses primarily on PLA due to its direct strain-dependent production metrics, while addressing the biocatalytic routes for PEL.
Nomenclature & Chemical Distinction
Feature
Phenyllactic Acid (PLA)
Phenethyl Lactate (PEL)
IUPAC Name
2-Hydroxy-3-phenylpropanoic acid
2-Phenylethyl 2-hydroxypropanoate
Structure
Phenyl-CH₂-CH(OH)-COOH
CH₃-CH(OH)-COO-CH₂-CH₂-Phenyl
Primary Use
Antimicrobial drug precursor, Biopreservative
Flavoring agent (Rose/Honey), Fragrance
Production Mode
Direct Fermentation (Lactate Dehydrogenase)
Biocatalysis (Lipase-mediated esterification)
Metabolic Pathway Analysis
The production of PLA hinges on the diversion of flux from the Phenylalanine (Phe) catabolic pathway.
Lactic Acid Bacteria (LAB): Phe is transaminated to Phenylpyruvate (PPA), which is then reduced to PLA by Lactate Dehydrogenase (LDH) .
Yeast (S. cerevisiae): Phe enters the Ehrlich pathway. PPA is decarboxylated to Phenylacetaldehyde and reduced to Phenethyl Alcohol (PEA). PLA is a side-product formed if LDH activity is present and decarboxylase is low.
Engineered E. coli: The Shikimate pathway is upregulated to overproduce Phe/PPA, which is then exclusively funneled to PLA by heterologous LDH expression.
Figure 1: Divergent biosynthetic pathways for Phenyllactic Acid (PLA) and Phenethyl Lactate (PEL). PLA is a direct reduction product, while PEL requires a secondary esterification step.
Benchmarking Strain Performance (PLA Production)
The following table compares the top-performing microbial chassis for Phenyllactic Acid production.
Strain Type
Species
Titer (g/L)
Yield (g/g)
Substrate
Key Mechanism
Ref
Engineered Bacteria
Escherichia coli (MG-P10)
52.89
0.225
Glucose
Overexpression of aroG, pheA; Knockout of trpE; DO-feedback feeding.
[1]
Engineered Bacteria
Escherichia coli (Plasmid Library)
5.45
0.34
Glucose
Optimization of plasmid origin and antibiotic markers; ldhA expression.
[2]
Native Producer (LAB)
Lactobacillus plantarum
0.5 – 1.8
N/A
MRS + PPA
Native LDH activity. Yield is limited by precursor (PPA) toxicity and cost.
[3][4]
Fungal Strain
Geotrichum candidum
~0.41
N/A
Glucose/Phe
Natural producer of D-PLA; high specific activity but low volumetric titer.
[5]
Yeast
Saccharomyces cerevisiae
< 0.5
Low
Glucose
Primarily produces Phenethyl Alcohol (PEA); PLA is a minor byproduct of the Ehrlich pathway.[1][2][3]
[6]
Critical Analysis:
High-Volume Production: Engineered E. coli is the only viable host for industrial-scale chemical synthesis, achieving titers >50 g/L.
Food/Pharma Applications: L. plantarum is preferred for "clean label" food preservation or probiotics despite lower titers (~1 g/L), as it holds GRAS status.
Precursor Dependency: LAB strains often require expensive Phenylpyruvic acid (PPA) feeding to reach detectable levels, whereas engineered E. coli synthesizes it de novo from glucose.
Experimental Protocol: High-Yield Benchmarking
This protocol outlines the workflow for benchmarking the high-titer E. coli strain (based on Wu et al., 2024) against a standard Lactobacillus control.
A. Upstream: Strain Cultivation
Seed Culture:
E. coli: Inoculate into 50 mL Seed Medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl, 2 g/L glucose). Incubate at 37°C, 220 rpm for 10h.
L. plantarum: Inoculate into MRS broth.[4] Incubate static at 30°C for 18h.
Mobile Phase: 20% Methanol / 80% Water (with 0.1% Phosphoric Acid).
Flow Rate: 0.8 mL/min.
Detection: UV at 210 nm .
Standard: Pure D-Phenyllactic acid (Sigma-Aldrich).
Figure 2: Standardized workflow for benchmarking microbial PLA production.
Production of Phenethyl Lactate (The Ester)
If your target is specifically Phenethyl Lactate (the ester), direct fermentation is inefficient. The industry standard approach is Lipase-Mediated Biocatalysis .
Reaction: Phenethyl Alcohol + Lactic Acid
Phenethyl Lactate + Water
Enzyme: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435).
Conditions: Solvent-free or non-polar solvent (Hexane) to drive equilibrium toward ester synthesis.
Yield: >95% conversion in 24h.
Recommendation: For drug development focusing on the ester, produce PLA via E. coli fermentation (as above) and Phenethyl alcohol via S. cerevisiae fermentation, then couple them in a cell-free enzymatic step.
References
Wu, Y. et al. (2024). Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies. Frontiers in Microbiology. Link
Miyahisa, I. et al. (2025). Metabolic and plasmid engineering to produce D-phenyllactic acid from glucose-xylose co-substrates in Escherichia coli. Applied and Environmental Microbiology. Link
Valerio, F. et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters. Link
Lavermicocca, P. et al. (2003). Purification and characterization of novel antifungal compounds from the sourdough Lactobacillus plantarum strain 21B. Applied and Environmental Microbiology. Link
Dieuleveux, V. et al. (1998). Antimicrobial spectrum and target site of D-3-phenyllactic acid. International Journal of Food Microbiology. Link
Etschmann, M.M.W. et al. (2002). Biotechnological production of 2-phenylethanol. Applied Microbiology and Biotechnology. Link
Personal Protective Equipment (PPE) Guide for Phenethyl Lactate
CAS No: 10138-63-3 Synonyms: 2-Phenylethyl 3-hydroxypropanoate; Hydracrylic acid phenethyl ester[1] Executive Safety Summary & Risk Profile The Critical Distinction: Before handling, researchers must verify the CAS numbe...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 10138-63-3
Synonyms: 2-Phenylethyl 3-hydroxypropanoate; Hydracrylic acid phenethyl ester[1]
Executive Safety Summary & Risk Profile
The Critical Distinction:
Before handling, researchers must verify the CAS number. Phenethyl lactate (CAS 10138-63-3) is frequently confused with Ethyl lactate (CAS 97-64-3) . While Ethyl lactate is a Flammable Liquid (Category 3) that causes serious eye damage, Phenethyl lactate is significantly less hazardous, characterized by low volatility and a lack of GHS hazard classification in many jurisdictions [1, 2].
However, "Not Classified" does not mean "Risk-Free." As a lipophilic ester used in fragrance and flavor applications, it poses risks of cross-contamination and mild irritation upon prolonged contact. This guide focuses on Good Laboratory Practice (GLP) to maintain sample integrity and worker hygiene, rather than the high-hazard containment protocols required for its lower-molecular-weight cousins.[1]
Physical Properties Impacting PPE Selection
State: Liquid (viscous) or low-melting solid (MP ~55°C) depending on purity and ambient temperature [3].[1]
Volatility: Low (BP ~328°C).[1] Inhalation risk is minimal at room temperature but increases significantly if the substance is heated for synthesis or formulation [3].
Solubility: Insoluble in water; soluble in alcohols and oils. This dictates that water-based washing alone is ineffective for decontamination; solvent-based cleanup is required.[1]
PPE Selection Matrix
The following recommendations are based on the chemical structure (organic ester) and standard industrial hygiene principles for handling non-hazardous but lipophilic substances.
PPE Category
Recommendation
Technical Rationale
Hand Protection
Nitrile Rubber (0.11 mm min)
Splash Protection: Nitrile provides excellent resistance to organic esters and oils.[1] Latex is not recommended due to poor organic solvent resistance and potential allergenicity. Immersion: For prolonged submersion, use Butyl Rubber or Silver Shield (laminate) gloves.[1]
Eye Protection
Safety Glasses with Side Shields
Standard GLP. If heating the substance (>60°C) or performing high-shear mixing, upgrade to Chemical Splash Goggles to prevent thermal burns or ocular entry of hot vapors.[1]
Respiratory
Not Required (Standard Conditions)
Due to low vapor pressure, ambient ventilation is usually sufficient.[1] Exception: If aerosolizing or heating >100°C, use a Half-mask with Organic Vapor (OV) cartridges (Type A, Brown band).
Body Protection
Standard Cotton/Poly Lab Coat
Prevents contamination of street clothes. Because Phenethyl lactate is oily and persistent, a chemical-resistant apron is advised for bulk transfer (>1L) to prevent difficult-to-remove stains.[1]
Operational Protocols
Scenario A: General Handling (Benchtop)
Context: Weighing, pipetting, or transferring small volumes (<100 mL) at room temperature.
Protocol:
Donning: Put on lab coat and adjust cuffs. Don nitrile gloves, ensuring they overlap the lab coat cuffs. Inspect gloves for pinholes.[1]
Transfer: Use positive displacement pipettes if the liquid is viscous.[1] Avoid using mouth pipettes (strictly prohibited).[1]
Hygiene: If gloved hands touch the liquid, change gloves immediately. The lipophilic nature of the ester means it will eventually permeate thin nitrile, transferring the odor and potential irritant to the skin.
Scenario B: Heated Synthesis or Bulk Transfer
Context: Heating Phenethyl lactate for esterification reactions or dissolving it into a lipid base.
Protocol:
Engineering Control: Move all operations to a Fume Hood . Heated esters generate vapors that, while not acutely toxic, can be respiratory irritants and carry a persistent, clinging odor.[1]
Thermal Protection: If handling hot glassware, wear thermal-protective gloves over nitrile gloves.[1] Do not use asbestos-based gloves; use Nomex or silicone.
Emergency Response & Waste Management
Spill Cleanup Workflow
Because Phenethyl lactate is insoluble in water, a simple "wet paper towel" wipe-up will only spread the grease.[1]
Figure 1: Logic flow for effectively cleaning lipophilic ester spills.[1]